Product packaging for Levomefolate Calcium(Cat. No.:CAS No. 151533-22-1)

Levomefolate Calcium

Cat. No.: B1675112
CAS No.: 151533-22-1
M. Wt: 497.5 g/mol
InChI Key: VWBBRFHSPXRJQD-QNTKWALQSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

What is Levomefolate Calcium?

This compound is also known as L-5-Methyltetrahydrofolate calcium;  N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pyridinyl)methyl]amino]benzoyl]-L-glutamic acid, calcium salt;  and L-5-MTHF. L-5-Methyltetrahydrofolate calcium is the calcium salt of L-5-methyltetrahydrofolic acid and a member of the folate group of vitamins (Vitamin B9). This compound, also known as LMCA and BAY 86-7660, is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid that functions, in conjunction with Vitamin B12, as a methyl-group donor involved in the conversion of homocysteine to methionine. Certain oral contraceptives contain levomefolate to reduce the risk of neural tube defects.

Background of this compound

This compound, a synthetic folate form, is available.

(this compound)The calcium salt of L-5-methyltetrahydrofolic acid belongs to the group of folate vitamins (Vitamin B9, Folacin). It is a coenzymated folic acid form and a bioavailable alternative for dietary supplements.

The function of this compound

Levomefolate is the most active and coenzymated form of folic acid. It performs vital cell functions such as DNA reproduction and homocysteine regulation. L-5-Methyltetrahydrofolate calcium is used as a dietary supplement and has been proposed to treat cardiovascular disease.

Uses of this compound

This compound can be used to prevent or treat low folate levels. Low folate levels can cause anemia.

Low folate levels can be caused by poor diet, anemia, alcoholism, certain stomach/intestinal conditions, and kidney dialysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23CaN7O6 B1675112 Levomefolate Calcium CAS No. 151533-22-1

Properties

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBRFHSPXRJQD-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23CaN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151533-22-1
Record name Levomefolate calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151533221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[ [4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl) methylamino]benzoyl]amino]pentanedioic acid calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEFOLATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9R10K3F2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Levomefolate Calcium's Role in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical pathways essential for life, underpinning critical processes such as DNA synthesis, amino acid homeostasis, and epigenetic regulation.[1][2] Central to this network is folate (Vitamin B9), which, in its active form, facilitates the transfer of one-carbon units.[2] Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate found in circulation.[3][4] Unlike synthetic folic acid, it does not require enzymatic reduction to become metabolically active, offering significant advantages, particularly in individuals with genetic polymorphisms that impair folate metabolism. This guide provides a detailed examination of this compound's core role in one-carbon metabolism, its biochemical advantages, and the experimental methodologies used to evaluate its efficacy.

Introduction: The Centrality of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways, primarily the folate and methionine cycles, that are responsible for the transfer of single-carbon units. These pathways are critical for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. Furthermore, they supply the methyl groups for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, which is crucial for regulating gene expression and cellular function.

Folate, as L-5-MTHF, is the predominant form of folate in circulation and serves as a critical entry point for one-carbon units into these cycles. Impairments in this metabolic network are associated with a range of pathologies, including neural tube defects, cardiovascular disease, and cognitive decline.

This compound: The Biologically Active Advantage

Dietary folates and synthetic folic acid must undergo a series of enzymatic conversions to become L-5-MTHF. This process involves the enzyme dihydrofolate reductase (DHFR) and, critically, methylenetetrahydrofolate reductase (MTHFR).

Key Advantages of this compound:

  • Bypasses Enzymatic Conversion: this compound provides the active L-5-MTHF form directly, bypassing the multi-step conversion process required by folic acid. This ensures its immediate availability for metabolic processes.

  • Overcomes MTHFR Polymorphisms: Common genetic variations (polymorphisms) in the MTHFR gene can significantly reduce the enzyme's efficiency in converting folic acid to its active form. Individuals with these variants may have difficulty utilizing folic acid effectively. Supplementation with this compound circumvents this genetic limitation.

  • Higher Bioavailability: Studies have consistently shown that levomefolate has a higher bioavailability compared to folic acid. Upon oral administration, it leads to a significantly higher peak plasma concentration (Cmax) and greater total absorption (Area Under the Curve - AUC).

  • No Masking of Vitamin B12 Deficiency: High intake of folic acid can mask the hematological symptoms of vitamin B12 deficiency, potentially delaying diagnosis and allowing neurological damage to progress. This compound does not carry this risk.

Core Metabolic Pathways and Mechanisms

This compound's primary role is within the interconnected Folate and Methionine cycles.

The Folate and Methionine Cycles

L-5-MTHF (levomefolate) donates its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme, methionine synthase. This crucial step accomplishes two things:

  • Regenerates Methionine: It converts potentially harmful homocysteine into the essential amino acid methionine.

  • Forms Tetrahydrofolate (THF): It produces tetrahydrofolate, which can then be used as a substrate in other one-carbon transfer reactions, such as the synthesis of nucleotides required for DNA replication and repair.

The regenerated methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor. SAMe is vital for numerous methylation reactions that are essential for DNA synthesis, gene expression regulation, and protein function.

Folate_Methionine_Cycle cluster_legend Legend node_FA Folic Acid node_DHF Dihydrofolate (DHF) node_FA->node_DHF Requires Reduction node_THF Tetrahydrofolate (THF) node_DHF->node_THF enzyme_DHFR DHFR node_MethyleneTHF 5,10-Methylene-THF node_THF->node_MethyleneTHF node_DNA DNA Synthesis (Purines, Thymidylate) node_THF->node_DNA node_Levomefolate Levomefolate (L-5-MTHF) node_MethyleneTHF->node_Levomefolate node_MethyleneTHF->node_DNA enzyme_MTHFR MTHFR label_folate Folate Cycle node_HCY Homocysteine node_Levomefolate->node_HCY node_MET Methionine node_HCY->node_MET enzyme_MS Methionine Synthase (MS) + Vit B12 node_SAM S-Adenosylmethionine (SAMe) node_MET->node_SAM label_methionine Methionine Cycle node_SAH S-Adenosyl- homocysteine (SAH) node_SAM->node_SAH node_Methylation Methylation Reactions (DNA, Proteins, etc.) node_SAM->node_Methylation node_SAH->node_HCY key_active Active Folate key_precursor Folate Precursors key_intermediate Intermediates key_methionine Methionine Cycle (Beneficial) key_homocysteine Homocysteine Cycle (Potentially Harmful)

Caption: The interconnected Folate and Methionine Cycles.

Role in Neurotransmitter Synthesis

This compound is a critical cofactor in the synthesis of tetrahydrobiopterin (BH4). BH4 is essential for the production of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Adequate levels of levomefolate are therefore crucial for supporting mood regulation and overall mental well-being.

Neurotransmitter_Synthesis node_Levomefolate Levomefolate (L-5-MTHF) node_SAMe SAMe Synthesis node_Levomefolate->node_SAMe node_BH4 Tetrahydrobiopterin (BH4) Synthesis node_SAMe->node_BH4 Supports node_Tryptophan Tryptophan node_BH4->node_Tryptophan node_Tyrosine Tyrosine node_BH4->node_Tyrosine node_Serotonin Serotonin node_Tryptophan->node_Serotonin Converts to node_Dopamine Dopamine node_Tyrosine->node_Dopamine Converts to node_Norepinephrine Norepinephrine node_Dopamine->node_Norepinephrine Converts to

Caption: Role of Levomefolate in Neurotransmitter Synthesis.

Quantitative Data Summary

The superiority of this compound over folic acid has been quantified in several pharmacokinetic and clinical studies.

Table 1: Comparative Pharmacokinetics of this compound vs. Folic Acid

Parameter This compound (L-5-MTHF) Folic Acid Key Finding
Bioavailability Higher; directly enters circulation as the active form. Lower; requires enzymatic reduction limited by DHFR enzyme capacity. L-5-MTHF is more efficiently absorbed and utilized.
Peak Plasma Conc. (Cmax) Significantly higher (up to 7-fold). Lower. Demonstrates more rapid and efficient absorption of L-5-MTHF.
Time to Peak (Tmax) Generally faster. Slower. L-5-MTHF reaches maximum blood concentration more quickly.

| AUC (Total Absorption) | Significantly higher. | Lower. | Greater overall exposure to the active folate form. |

Table 2: Impact on Folate Status and Homocysteine Levels (24-Week Treatment)

Parameter This compound (0.451 mg) Folic Acid (0.400 mg)
Mean Plasma Folate (nmol/L) 49.9 ± 15.5 43.3 ± 13.3
Mean RBC Folate (nmol/L) 1361 ± 322 1207 ± 217

Data adapted from a randomized controlled study.

Experimental Protocols

Accurate measurement of folate and related metabolites is crucial for research and clinical assessment.

Protocol: Assessment of Red Blood Cell (RBC) Folate

RBC folate is the preferred biomarker for long-term folate status.

  • Sample Collection: Collect 5-10 mL of whole blood in an EDTA (purple top) vacutainer tube.

  • Hematocrit Measurement: Immediately measure hematocrit from an aliquot of the whole blood.

  • Hemolysate Preparation: Mix an aliquot of whole blood (e.g., 25 µl) with a freshly prepared 1% ascorbic acid solution (e.g., 725 µl) to prevent folate oxidation. This creates the hemolysate.

  • Plasma Separation: Centrifuge the remaining whole blood at 3000 rpm for 10 minutes to separate plasma from red blood cells. Store plasma and hemolysate at -80°C until analysis.

  • Folate Analysis:

    • Microbiological Assay: The Lactobacillus casei microbiological assay is the most commonly used method. It measures total folate levels in the prepared hemolysate and plasma samples using a 96-well plate format. The turbidity resulting from bacterial growth is proportional to the folate concentration.

    • Chromatographic Methods (LC-MS/MS): Liquid chromatography-mass spectrometry provides high specificity and can quantify different folate forms.

  • Calculation: RBC folate concentration is calculated using the whole blood folate, plasma folate, and hematocrit values with the following formula: RBC Folate = [Whole Blood Folate – Plasma Folate * (1 – Hematocrit)] / Hematocrit

Protocol: Quantification of Total Plasma Homocysteine
  • Sample Collection & Handling: Collect blood into an EDTA or heparin tube. It is critical to process the sample within 30 minutes to prevent the artificial release of homocysteine from blood cells. Centrifuge the sample to separate the plasma.

  • Reduction Step: Total homocysteine exists in free and protein-bound disulfide forms. A reduction step (e.g., using dithiothreitol or NaBH4) is required to release all homocysteine into its free thiol form for measurement.

  • Analysis Methods:

    • HPLC with Fluorescence Detection: This is the most widely used method. After reduction, the sample is derivatized with a fluorescent reagent. The derivatized homocysteine is then separated and quantified by high-performance liquid chromatography (HPLC).

    • Immunoassays: Automated immunoassays, such as Fluorescence Polarization Immunoassay (FPIA), are common in clinical laboratories due to their speed and simplicity.

    • LC-MS/MS: Tandem mass spectrometry is considered a reference method due to its high accuracy and sensitivity.

Experimental_Workflow cluster_rbc RBC Folate Assessment cluster_hcy Homocysteine Assessment rbc_collect 1. Whole Blood Collection (EDTA) rbc_split Split Sample rbc_collect->rbc_split rbc_hct 2. Measure Hematocrit rbc_split->rbc_hct rbc_hemolyze 3. Prepare Hemolysate rbc_split->rbc_hemolyze rbc_centrifuge 4. Centrifuge & Separate Plasma rbc_split->rbc_centrifuge rbc_calculate 6. Calculate RBC Folate rbc_hct->rbc_calculate rbc_analyze 5. Analyze Folate (Microbiological Assay or LC-MS/MS) rbc_hemolyze->rbc_analyze rbc_centrifuge->rbc_analyze rbc_analyze->rbc_calculate hcy_collect 1. Plasma Collection (EDTA) hcy_reduce 2. Reduction of Disulfide Bonds hcy_collect->hcy_reduce hcy_analyze 3. Analysis (HPLC or Immunoassay) hcy_reduce->hcy_analyze hcy_quantify 4. Quantify Total Homocysteine hcy_analyze->hcy_quantify

References

The Biochemical Pathway of Levomefolate Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), represents the most biologically active and predominant form of folate in the circulation.[1] Unlike synthetic folic acid, which requires a multi-step enzymatic conversion to become metabolically active, this compound is readily available for cellular uptake and utilization.[2] This technical guide provides an in-depth exploration of the biochemical pathway of this compound conversion, its role in one-carbon metabolism, and its significance in various physiological processes, including DNA synthesis and neurotransmitter production.[3] This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biochemical Pathway of this compound

This compound bypasses the complex and potentially limiting enzymatic reduction steps required for folic acid metabolism.[2] Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by methylenetetrahydrofolate reductase (MTHFR) to form L-5-MTHF. Genetic polymorphisms in the MTHFR gene can impair the activity of this enzyme, leading to reduced conversion of folic acid to its active form.

This compound provides the active L-5-MTHF directly, which can then participate in essential biochemical reactions. The primary role of L-5-MTHF is to donate its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. This reaction regenerates methionine from homocysteine and produces tetrahydrofolate (THF). Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous methylation reactions, including the synthesis of DNA, RNA, proteins, and neurotransmitters. THF re-enters the folate cycle to be converted back to various folate coenzymes.

Below is a diagram illustrating the metabolic fate of this compound in contrast to folic acid.

cluster_folic_acid Folic Acid Pathway cluster_levomefolate Levomefolate Pathway cluster_common_pathway One-Carbon Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF L-5-Methyltetrahydrofolate (L-5-MTHF) L-5-Methyltetrahydrofolate (L-5-MTHF) 5,10-Methylene-THF->L-5-Methyltetrahydrofolate (L-5-MTHF) MTHFR Methionine Methionine L-5-Methyltetrahydrofolate (L-5-MTHF)->Methionine Methionine Synthase (Vitamin B12) THF_common Tetrahydrofolate (THF) L-5-Methyltetrahydrofolate (L-5-MTHF)->THF_common This compound\n(L-5-MTHF) This compound (L-5-MTHF) Homocysteine Homocysteine Homocysteine->Methionine S-Adenosylmethionine (SAMe) S-Adenosylmethionine (SAMe) Methionine->S-Adenosylmethionine (SAMe) DNA, Neurotransmitters, etc. DNA, Neurotransmitters, etc. S-Adenosylmethionine (SAMe)->DNA, Neurotransmitters, etc. Methylation

Figure 1: Biochemical pathways of Folic Acid and this compound.

Quantitative Data Presentation

The pharmacokinetic parameters of this compound have been compared to folic acid in numerous studies. The data consistently demonstrates the superior bioavailability of levomefolate.

Table 1: Comparative Pharmacokinetics of a Single Oral Dose of Levomefolate vs. Folic Acid

ParameterLevomefolate (L-5-MTHF)Folic AcidKey Finding
Bioavailability Higher; directly enters circulation as the active form.Lower; requires enzymatic reduction and is limited by DHFR enzyme capacity.L-5-MTHF is more efficiently absorbed and utilized by the body.
Peak Plasma Concentration (Cmax) Significantly higher (up to 7-fold).Lower.Demonstrates more rapid and efficient absorption of L-5-MTHF.
Time to Peak (Tmax) Generally faster.Slower.L-5-MTHF reaches its maximum concentration in the blood more quickly.

Table 2: Pharmacokinetic Parameters of L-5-MTHF Following a Single Oral Dose of a Combined Oral Contraceptive Containing 0.451 mg this compound in Healthy Females (Baseline-Corrected)

ParameterValue
Cₘₐₓ (nmol/L) 53.9 ± 15.4
tₘₐₓ (hours) 0.5 (range: 0.5 – 1.5)
AUC₀₋tlast (nmol/L·h) 244 ± 63
t₁/₂ (hours) 4.33 ± 0.55
Data are presented as mean ± standard deviation, except for tₘₐₓ which is presented as median and range.

Experimental Protocols

The quantification of levomefolate in biological matrices is crucial for pharmacokinetic and metabolic studies. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Levomefolate in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of levomefolate (as L-5-MTHF) in human plasma samples.

2. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Levomefolate)

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • Ammonium formate

  • Ascorbic acid

  • Ultrapure water

  • Human plasma (heparinized or EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Condition an SPE plate with methanol followed by the SPE sample buffer.

  • Load the supernatant onto the conditioned SPE plate.

  • Wash the SPE plate with an appropriate wash buffer.

  • Elute the analyte with a suitable elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient elution is typically used to achieve optimal separation.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both levomefolate and the internal standard.

5. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration of levomefolate in the plasma samples.

Below is a diagram illustrating a typical experimental workflow for a pharmacokinetic study of this compound.

cluster_study_design Study Design cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_results Results Subject Recruitment\n(Healthy Volunteers) Subject Recruitment (Healthy Volunteers) Informed Consent Informed Consent Subject Recruitment\n(Healthy Volunteers)->Informed Consent Screening Screening Informed Consent->Screening Randomization Randomization Screening->Randomization Fasting Fasting Randomization->Fasting Oral Administration\n(this compound) Oral Administration (this compound) Fasting->Oral Administration\n(this compound) Standardized Meal Standardized Meal Oral Administration\n(this compound)->Standardized Meal Blood Sampling\n(Time Points) Blood Sampling (Time Points) Standardized Meal->Blood Sampling\n(Time Points) Plasma Separation Plasma Separation Blood Sampling\n(Time Points)->Plasma Separation Sample Storage\n(-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage\n(-80°C) Sample Preparation\n(SPE) Sample Preparation (SPE) Sample Storage\n(-80°C)->Sample Preparation\n(SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic\nModeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic\nModeling Statistical Analysis Statistical Analysis Pharmacokinetic\nModeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Figure 2: Experimental workflow for a pharmacokinetic study.

Conclusion

This compound offers a significant advantage over synthetic folic acid due to its direct bioavailability as the active form of folate, L-5-MTHF. This circumvents the need for enzymatic conversion, which can be a limiting factor in a subset of the population. The superior pharmacokinetic profile of this compound, characterized by higher peak plasma concentrations and a faster time to peak, underscores its efficiency in delivering bioactive folate to the body. The detailed experimental protocols provided herein, particularly the LC-MS/MS method, offer a robust framework for the accurate quantification of levomefolate in biological samples, which is essential for advancing research and development in this area. The visualized biochemical pathways and experimental workflows provide a clear and concise understanding of the metabolic fate and analytical assessment of this compound.

References

A Technical Guide to the Cellular Mechanism of Action of Levomefolate Calcium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), represents the most biologically active and predominant form of folate in human plasma.[1] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction by dihydrofolate reductase (DHFR) and can directly enter the cellular folate cycle.[2][3] This makes it a crucial biomolecule in a network of interconnected metabolic pathways known as one-carbon metabolism.[4] This intricate system is fundamental for the biosynthesis of nucleotides and amino acids, the regulation of gene expression through methylation, and the synthesis of neurotransmitters.[4] This guide provides an in-depth examination of the molecular mechanisms of levomefolate, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

Core Mechanism of Action in Cellular Processes

Levomefolate's primary role is to serve as a critical methyl group donor in the one-carbon metabolic network. This network is comprised of two major interconnected cycles: the Folate Cycle and the Methionine Cycle.

The Folate Cycle and Role in DNA Synthesis

The folate cycle is responsible for processing one-carbon units, which are essential for the de novo synthesis of purines (adenine, guanine) and thymidylate, the building blocks of DNA and RNA. Levomefolate (L-5-MTHF) enters this cycle and, after donating its methyl group in the methionine cycle, generates tetrahydrofolate (THF). THF is the versatile backbone that can be converted into other folate derivatives to carry one-carbon units.

  • Thymidylate Synthesis: THF is converted to 5,10-methylenetetrahydrofolate. This molecule then donates a methylene group to deoxyuridine monophosphate (dUMP) in a reaction catalyzed by thymidylate synthase (TS), producing deoxythymidine monophosphate (dTMP). Insufficient folate levels impair this process, leading to uracil misincorporation into DNA, which can cause genomic instability.

  • Purine Synthesis: Another folate derivative, 10-formyltetrahydrofolate, provides the carbon atoms at the C2 and C8 positions of the purine ring, a fundamental step in the synthesis of adenine and guanine.

The Methionine Cycle, Homocysteine Remethylation, and S-Adenosylmethionine (SAM) Production

The central role of levomefolate is to link the folate and methionine cycles by donating its methyl group to homocysteine.

  • Homocysteine to Methionine Conversion: In a reaction catalyzed by the vitamin B12-dependent enzyme Methionine Synthase (MTR), the methyl group from L-5-MTHF is transferred to homocysteine. This reaction regenerates the essential amino acid methionine and produces THF, which re-enters the folate cycle.

  • SAM Synthesis: The newly formed methionine is then converted into S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT). SAM is the universal methyl donor for a vast number of critical methylation reactions throughout the body.

  • Methylation Reactions: SAM provides the methyl groups for the methylation of DNA, RNA, proteins (such as histones), and lipids. These epigenetic modifications are crucial for regulating gene expression, protein function, and overall cellular health. The donation of a methyl group converts SAM into S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed back to homocysteine, completing the cycle.

Role in Neurotransmitter Synthesis

Levomefolate is the only form of folate that can cross the blood-brain barrier, highlighting its critical role in neurological function. The synthesis of key monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—is dependent on the SAM-mediated methylation pathways. L-5-MTHF is a cofactor in the synthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for the enzymes (tyrosine hydroxylase and tryptophan hydroxylase) that produce these neurotransmitters. Adequate levels of levomefolate are therefore essential for maintaining proper neurotransmitter synthesis and supporting mental health.

Signaling Pathways and Logical Relationships

The interplay between the folate and methionine cycles is a tightly regulated network central to cellular function. The following diagrams illustrate these core pathways.

Folate_Cycle cluster_folate Folate Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT THF->Purines DHF Dihydrofolate (DHF) DHF->THF DHFR dTMP dTMP DHF->dTMP MethyleneTHF->DHF Thymidylate Synthase MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF FormylTHF->THF Purine Synthesis Serine Serine Serine->THF Glycine Glycine Glycine->MethyleneTHF dUMP dUMP dUMP->MethyleneTHF L5MTHF Levomefolate (L-5-MTHF) L5MTHF->THF MTR MethyleneTHF_folate 5,10-Methylene-THF MethyleneTHF_folate->L5MTHF MTHFR

Caption: The Folate Cycle, illustrating the conversion of folate derivatives.

Methionine_Cycle cluster_methionine Methionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT THF THF Met->THF SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, etc.) Hcy Homocysteine SAH->Hcy SAHH Methylated_Product Methylated Product SAH->Methylated_Product Hcy->Met MTR (B12-dependent) L5MTHF Levomefolate (L-5-MTHF) L5MTHF->Hcy Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) Methyl_Acceptor->SAM ATP ATP ATP->Met

Caption: The Methionine Cycle, showing the regeneration of methionine and SAM.

Quantitative Data Summary

The efficiency and regulation of one-carbon metabolism are governed by enzyme kinetics and substrate binding affinities. The following tables summarize key quantitative data for proteins central to levomefolate's mechanism of action.

Table 1: Enzyme Kinetic Parameters Note: Precise Km and Vmax values for human Methionine Synthase (MTR) and Methylenetetrahydrofolate Reductase (MTHFR) were not available in the cited literature. The kinetic behavior of MTHFR follows a Michaelis-Menten curve.

EnzymeIsoformSubstrateK_m_ (Michaelis Constant)V_max_ (Maximum Velocity)NotesSource(s)
Serine Hydroxymethyltransferase (SHMT) SHMT1 (Cytosolic)L-Serine~1.1 mMNot specifiedFull kinetic characterization performed; exhibits substrate inhibition.
Tetrahydrofolate~30 µMNot specified
SHMT2 (Mitochondrial)L-Serine~0.6 mMNot specifiedSHMT2 shows higher catalytic efficiency at alkaline pH typical of the mitochondrial matrix.
Tetrahydrofolate~12 µMNot specifiedMaintains pronounced tetrahydrofolate substrate inhibition at alkaline pH.

Table 2: Binding Affinities and Cellular Concentrations

Molecule / ReceptorLigandK_d_ (Dissociation Constant)Cellular/Plasma ConcentrationNotesSource(s)
Folate Receptor α (FRα) L-5-MTHF1 - 10 nM-High-affinity receptor-mediated endocytosis.
Folic Acid< 1 nM-Folic acid shows a slightly higher affinity than the natural L-5-MTHF.
Levomefolate (L-5-MTHF) --Uptake: 0.9-1.0 pmol/10⁶ cells/hr (MA104 cells)Intracellular accumulation is tightly regulated.
S-Adenosylmethionine (SAM) --Plasma: ~120 nM (Healthy Adults)The universal methyl donor; concentrations are critical for cellular methylation potential.
--Cell Culture Treatment: 100 - 200 µMDoses used in vitro to study effects on cancer cell proliferation and apoptosis.

Experimental Protocols

The study of levomefolate's mechanism requires precise methodologies to quantify its presence and functional impact. Below are detailed protocols for key experiments.

Protocol: Quantification of Cellular Levomefolate by LC-MS/MS

This protocol is a composite based on established methods for analyzing cellular folate species. It is designed to stabilize labile folates and accurately quantify L-5-MTHF.

Objective: To measure the intracellular concentration of L-5-MTHF from cultured mammalian cells.

Materials:

  • Cultured cells (e.g., ~5 x 10⁶ cells per sample)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol, containing internal standards (e.g., ¹³C₅-L-5-MTHF) and antioxidants (e.g., 0.2% ascorbic acid).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reverse-phase column.

Methodology:

  • Cell Harvesting: Harvest cells by trypsinization and centrifuge at 400 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS to remove extracellular media. Centrifuge again and discard the supernatant.

  • Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold extraction solvent. Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

  • Incubation & Centrifugation: Incubate the samples on ice for 20 minutes to ensure complete protein precipitation. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the folate metabolites, to a new microcentrifuge tube.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the supernatant into the LC-MS/MS system.

    • Chromatography: Separate folate species using a gradient elution on a suitable column (e.g., Accucore C18, 100 x 2.1 mm).

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • A typical gradient runs from 10% to 95% B over several minutes to elute analytes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for L-5-MTHF and its stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a standard curve using known concentrations of L-5-MTHF. Calculate the concentration in the samples by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve. Final results are typically normalized to the initial cell count or total protein concentration.

Protocol: Methionine Synthase (MTR) Activity Assay

This protocol is a non-radioactive, spectrophotometric assay adapted from published methods. It measures the production of tetrahydrofolate (THF) from L-5-MTHF.

Objective: To determine the enzymatic activity of MTR in cell or tissue lysates.

Materials:

  • Cell/tissue lysate

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2

  • Substrates: L-homocysteine, L-5-MTHF

  • Cofactors: S-adenosylmethionine (for activation), hydroxocobalamin (Vitamin B12)

  • Reducing Agent: Dithiothreitol (DTT)

  • Stop Solution: 5N HCl / 60% Formic Acid

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume ~800 µL). Add the following in order:

    • Assay Buffer

    • Cell/tissue lysate (containing 50-200 µg of protein)

    • DTT (final concentration ~1 mM)

    • Hydroxocobalamin (final concentration ~2 µM)

    • S-adenosylmethionine (final concentration ~100 µM)

    • L-homocysteine (final concentration ~500 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.

  • Reaction Initiation: Initiate the reaction by adding L-5-MTHF (final concentration ~1 mM). Mix well and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 200 µL of the Stop Solution. This acidic step also converts the enzymatic product, THF, into the stable 5,10-methenyl-THF.

  • Derivatization: Incubate the terminated reaction at 80°C for 10 minutes to ensure complete conversion to 5,10-methenyl-THF. Cool to room temperature.

  • Clarification: Centrifuge the tubes at >14,000 x g for 5 minutes to pellet the precipitated protein.

  • Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 350 nm. 5,10-methenyl-THF has a distinct absorbance peak at this wavelength, while the substrate L-5-MTHF does not.

  • Calculation: Calculate the enzyme activity based on the amount of product formed, using the extinction coefficient for 5,10-methenyl-THF (26.5 mM⁻¹cm⁻¹). Activity is typically expressed as nmol of product formed per minute per mg of protein (mU/mg).

Protocol: Cell Proliferation (MTT) Assay

This protocol measures cell viability and proliferation by assessing mitochondrial reductase activity. It is a common method to evaluate the effects of levomefolate supplementation on cell growth.

Objective: To assess the impact of levomefolate on the proliferation rate of cultured cells.

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • Complete culture medium, with and without levomefolate at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM). Include a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Plot the absorbance values against the concentration of levomefolate to determine its effect on cell proliferation. An increase in absorbance correlates with an increase in viable, proliferating cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow for quantifying cellular levomefolate, from sample preparation to final data analysis.

Experimental_Workflow cluster_lcms LC-MS/MS Analysis start Start: Cultured Cells harvest 1. Harvest & Wash Cells start->harvest extract 2. Lyse & Extract Metabolites (80% Methanol + Internal Std) harvest->extract centrifuge 3. Centrifuge to Pellet Debris extract->centrifuge collect 4. Collect Supernatant centrifuge->collect inject 5. Inject into LC-MS/MS collect->inject lc_sep 6a. Chromatographic Separation (HILIC or C18) inject->lc_sep ms_detect 6b. Mass Spectrometry Detection (ESI+, MRM Mode) lc_sep->ms_detect analyze 7. Peak Integration & Normalization ms_detect->analyze quantify 8. Quantification via Standard Curve analyze->quantify end End: Intracellular L-5-MTHF Concentration quantify->end

Caption: Workflow for LC-MS/MS quantification of cellular levomefolate.

Conclusion

This compound is a cornerstone of cellular metabolism, acting as the primary methyl donor for a cascade of biochemical reactions essential for life. Its direct entry into the folate cycle circumvents potential metabolic bottlenecks associated with synthetic folic acid, ensuring the efficient production of nucleotides for DNA synthesis and repair. Furthermore, its role in the methionine cycle is paramount for regenerating methionine, maintaining low homocysteine levels, and producing the universal methylating agent S-adenosylmethionine. This function directly impacts epigenetic regulation and the synthesis of neurotransmitters. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of levomefolate in health, disease, and therapeutic development.

References

The Pharmacokinetics and Bioavailability of Levomefolate Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support research and development in this area.

Introduction: The Significance of this compound

Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in the circulation and the form transported across cell membranes for metabolic use.[1] Unlike synthetic folic acid, which requires enzymatic reduction to become metabolically active, this compound is a stable form that is directly available for cellular metabolism.[1][2][3][4] This direct bioavailability offers several potential advantages, including a reduced interaction with drugs that inhibit dihydrofolate reductase (DHFR) and a lower risk of masking the hematological symptoms of vitamin B₁₂ deficiency. Furthermore, supplementation with levomefolate avoids the potential for unmetabolized folic acid to appear in the circulation.

Comparative Pharmacokinetics: this compound vs. Folic Acid

Studies consistently demonstrate that this compound is at least as, and in some cases more, bioavailable than folic acid. Upon oral administration, levomefolate is directly absorbed and enters the bloodstream as the active L-5-MTHF. In contrast, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its conversion to the active form. This results in a more rapid and efficient absorption of L-5-MTHF, leading to a significantly higher peak plasma concentration (Cmax) and a greater total absorption (Area Under the Curve - AUC) compared to an equimolar dose of folic acid.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats.

Table 1: Single-Dose Pharmacokinetic Parameters of L-methylfolate in Healthy Adults

ParameterValue (Mean ± SD)Unit
Cₘₐₓ (Maximum Plasma Concentration)36.8 ± 10.8nmol/L
tₘₐₓ (Time to Reach Cₘₐₓ)0.8hours
AUC₀₋₈ (Area Under the Curve from 0 to 8 hours)126.0 ± 33.6nmol/L*h
t₁/₂ (Elimination Half-life)4.33 ± 0.55hours

Table 2: Comparison of Pharmacokinetic Parameters between L-methylfolate and Folic Acid in Healthy Adults

ParameterL-methylfolateFolic AcidUnit
Cₘₐₓ129 ± 42.414.1 ± 9.4ng/mL
AUCSignificantly HigherLower-
BioavailabilityHigherLower-

Table 3: Pharmacokinetic Parameters of L-5-MTHF after a Single Oral Dose of this compound or Folic Acid in Rats

Treatment GroupCmax (ng/mL)tmax (h)AUC₀₋₈ (ng/mL*h)
This compound (as (6S)5-MTHF Ca salt)486.8 ± 184.1~1997.6
Folic Acid281.5 ± 135.7~1114.7
Quatrefolic® ((6S)5-MTHF glucosamine salt)879.6 ± 330.3~11123.9

Table 4: Long-Term Folate Status Parameters in Women after 24 Weeks of Supplementation

ParameterLevomefolate (L-5-MTHF)Folic AcidUnit
Red Blood Cell Folate1361 ± 3221207 ± 217nmol/L
Time to reach RBC folate ≥ 906 nmol/L~8 weeks--

Metabolic Pathways and Experimental Workflows

Metabolic Fate of Levomefolate vs. Folic Acid

The metabolic pathway of levomefolate is more direct than that of synthetic folic acid. Levomefolate is the end-product of the major metabolic pathway for folates and is the form that enters the one-carbon metabolism cycle. Folic acid, on the other hand, must undergo two enzymatic reduction steps to become tetrahydrofolate (THF) before it can be converted to L-5-MTHF.

cluster_folic_acid Folic Acid Metabolism cluster_levomefolate This compound Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) L-5-Methyltetrahydrofolate\n(L-5-MTHF) L-5-Methyltetrahydrofolate (L-5-MTHF) Tetrahydrofolate (THF)->L-5-Methyltetrahydrofolate\n(L-5-MTHF) MTHFR This compound\n(Oral Administration) This compound (Oral Administration) This compound\n(Oral Administration)->L-5-Methyltetrahydrofolate\n(L-5-MTHF) Direct Absorption One-Carbon Metabolism One-Carbon Metabolism L-5-Methyltetrahydrofolate\n(L-5-MTHF)->One-Carbon Metabolism Methionine Synthase

Metabolic pathways of folic acid and this compound.

Typical Pharmacokinetic Study Workflow

The determination of pharmacokinetic parameters for this compound typically follows a standardized clinical trial workflow.

A Subject Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Measurements (Pre-dose Blood Sample) B->C D Single Oral Dose Administration (this compound) C->D E Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12, 24h post-dose) D->E F Plasma Separation and Storage (-80°C) E->F G Bioanalytical Quantification (LC-MS/MS) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H

Workflow of a clinical pharmacokinetic study.

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered this compound.

  • Study Population: Healthy adult volunteers (male and female, 18-55 years). Exclusion criteria include a history of gastrointestinal, renal, or hepatic disease, and the use of medications known to interfere with folate metabolism.

  • Study Design:

    • Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.

    • Dosing: After an overnight fast, subjects receive a single oral dose of this compound (e.g., 0.451 mg).

    • Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

    • Washout Period: A washout period of one or more menstrual cycles is implemented between doses in crossover designs.

Bioanalytical Method: Quantification of Levomefolate in Plasma by UPLC-MS/MS

The gold standard for quantifying levomefolate in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution assay.

  • Principle: This method uses a simple protein precipitation or solid-phase extraction to isolate folate metabolites from plasma. The analytes are then separated by reversed-phase UPLC and detected by a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as Levomefolate-¹³C₅, is used to ensure accuracy and precision.

  • Sample Preparation (Protein Precipitation):

    • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

    • Internal Standard Addition: Add a known concentration of the internal standard (e.g., Levomefolate-¹³C₅ working solution).

    • Precipitation: Add a protein precipitation agent (e.g., cold acetonitrile).

    • Vortex and Centrifuge: Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

A Plasma Sample (100 µL) B Add Internal Standard (Levomefolate-¹³C₅) A->B C Add Protein Precipitation Agent (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into UPLC-MS/MS G->H

Workflow for plasma sample preparation (protein precipitation).

  • UPLC-MS/MS Conditions (Typical):

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each folate metabolite and the internal standard.

Conclusion

This compound demonstrates superior or at least equivalent bioavailability compared to synthetic folic acid. Its direct absorption as the active L-5-MTHF form leads to a more rapid and efficient increase in plasma folate levels. The well-established experimental protocols for pharmacokinetic assessment and the robust bioanalytical methods for its quantification provide a solid foundation for further research and clinical development. The use of stable isotope-labeled levomefolate, such as Levomefolate-¹³C₅, is instrumental in conducting precise pharmacokinetic and metabolic studies. This technical guide provides essential information for scientists and researchers working to further understand and utilize the benefits of this compound.

References

The Role of Levomefolate Calcium as a Methyl Group Donor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active and predominant form of folate in the plasma.[1][2] Unlike folic acid, a synthetic precursor, levomefolate bypasses several enzymatic conversion steps, making it a direct and efficient methyl group donor for the intricate network of biochemical reactions known as one-carbon metabolism.[3] This technical guide provides an in-depth exploration of this compound's function as a methyl group donor, its critical role in the synthesis of S-adenosylmethionine (SAMe), and its downstream effects on vital physiological processes including neurotransmitter synthesis and DNA methylation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular mechanisms and clinical implications of this compound.

Introduction to this compound and One-Carbon Metabolism

Folate is an essential B-vitamin crucial for a variety of metabolic processes, including the synthesis of DNA, RNA, and amino acids. This compound is the biologically active form of folate that the body can use directly without the need for metabolic conversion. This is particularly significant for individuals with genetic polymorphisms, such as those in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of folic acid to its active form.

One-carbon metabolism is a series of interconnected biochemical pathways that transfer one-carbon units, such as methyl groups (-CH3), for various biosynthetic and regulatory processes. Levomefolate is a central player in this network, providing the methyl group for the remethylation of homocysteine to methionine. This reaction is a critical juncture, linking the folate and methionine cycles and ensuring a steady supply of methyl groups for a vast array of methylation reactions.

Mechanism of Methyl Group Donation

The primary role of this compound as a methyl group donor is executed within the methionine cycle. This process is fundamental for converting the potentially toxic amino acid homocysteine back into the essential amino acid methionine.

The Folate and Methionine Cycles

The core of levomefolate's function lies at the intersection of the folate and methionine cycles. Levomefolate (L-5-MTHF) donates its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase (MS). This regenerates tetrahydrofolate (THF), which can then be used for other metabolic processes, and produces methionine.

Methionine is subsequently converted to S-adenosylmethionine (SAMe) by the enzyme methionine adenosyltransferase (MAT). SAMe is the universal methyl donor for a multitude of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle. The ratio of SAMe to SAH is often referred to as the "methylation index" and is a key indicator of the cell's methylation capacity.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Levomefolate Levomefolate (L-5-MTHF) Homocysteine Homocysteine Levomefolate->Homocysteine Methyl Group Donation Methionine Methionine Homocysteine->Methionine Methionine Synthase (MS) Vitamin B12 SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (MTs) Methyl Acceptors DNA, RNA, Proteins, etc. SAMe->Methyl Acceptors Methylation SAH->Homocysteine SAHH Methylated Products Methylated DNA, etc. Methyl Acceptors->Methylated Products

Figure 1: One-Carbon Metabolism Pathway

Downstream Physiological Effects

The methyl groups donated by levomefolate, via SAMe, are critical for numerous physiological functions. Two of the most significant are neurotransmitter synthesis and DNA methylation.

Neurotransmitter Synthesis

Levomefolate is indirectly essential for the synthesis of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. The synthesis of these neurotransmitters is dependent on the enzyme tetrahydrobiopterin (BH4). Levomefolate contributes to the regeneration of BH4, which is a critical cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting steps in dopamine and serotonin synthesis, respectively. Inadequate levels of levomefolate can therefore lead to decreased production of these vital neurotransmitters, potentially impacting mood and cognitive function.

Neurotransmitter_Synthesis cluster_pathways Neurotransmitter Synthesis Pathways Levomefolate Levomefolate (L-5-MTHF) SAMe S-Adenosylmethionine (SAMe) Levomefolate->SAMe via Methionine Cycle BH4 Tetrahydrobiopterin (BH4) SAMe->BH4 Supports Regeneration BH2 Dihydrobiopterin (BH2) BH2->BH4 DHFR BH4->BH2 Cofactor for Hydroxylases Tyrosine Tyrosine Tryptophan Tryptophan L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin 5-HTP->Serotonin

Figure 2: Role in Neurotransmitter Synthesis
DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. This process involves the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. SAMe is the sole methyl donor for DNA methylation, a reaction catalyzed by DNA methyltransferases (DNMTs). By ensuring a sufficient supply of SAMe, levomefolate plays a crucial role in maintaining normal DNA methylation patterns. Aberrant DNA methylation is associated with a variety of diseases, including cancer.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the effects of this compound and folic acid on key biomarkers of one-carbon metabolism.

Table 1: Effect of this compound vs. Folic Acid on Folate and Homocysteine Levels

StudyInterventionDurationBaseline Plasma Folate (nmol/L)Change in Plasma Folate (nmol/L)Baseline RBC Folate (nmol/L)Change in RBC Folate (nmol/L)Baseline Homocysteine (μmol/L)Change in Homocysteine (μmol/L)
Willems et al. (2004)0.451 mg this compound24 weeks16.4+33.5578.3+782.79.3-2.3
0.400 mg Folic Acid24 weeks14.1+29.2550.2+656.89.2-2.1
Kelly et al. (2012)0.451 mg this compound + EE/drsp24 weeks45.0 ± 17.6+15.8990 ± 390+416Not ReportedNot Reported

Table 2: Effect of Folic Acid Supplementation on Homocysteine Levels (Meta-analysis)

Folic Acid Dose (mg/day)Percent Reduction in Homocysteine (95% CI)
0.213% (10%, 16%)
0.420% (17%, 22%)
0.823% (21%, 26%)
2.023% (20%, 26%)
5.025% (22%, 28%)
Data from the Homocysteine Lowering Trialists' Collaboration (1998)

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature.

Measurement of Plasma and Red Blood Cell (RBC) Folate
  • Method: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection is a common method.

  • Sample Preparation (Plasma):

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge to separate plasma.

    • Add an antioxidant like ascorbic acid to prevent folate degradation.

    • Deproteinize the sample, often with an acid like perchloric acid.

    • Centrifuge and filter the supernatant before injection into the HPLC system.

  • Sample Preparation (RBC):

    • Prepare a hemolysate from a whole blood sample.

    • Measure hematocrit and plasma folate concentrations separately.

    • Calculate RBC folate based on the whole blood folate, plasma folate, and hematocrit values.

Quantification of Plasma Homocysteine
  • Method: HPLC with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used.

  • Sample Preparation:

    • Collect blood in EDTA tubes.

    • Reduce disulfide bonds to release bound homocysteine using a reducing agent like dithiothreitol (DTT).

    • Precipitate proteins with an acid (e.g., trichloroacetic acid).

    • For HPLC with fluorescence, derivatize the supernatant with a fluorescent tag.

    • For LC-MS/MS, the supernatant can often be directly analyzed after centrifugation.

Analysis of S-Adenosylmethionine (SAMe) and S-Adenosylhomocysteine (SAH)
  • Method: LC-MS/MS is the gold standard due to its sensitivity and specificity.

  • Sample Preparation:

    • Collect blood in EDTA tubes and immediately place on ice.

    • Centrifuge at low temperatures to obtain plasma.

    • Add an internal standard (isotopically labeled SAMe and SAH).

    • Precipitate proteins with a solvent like methanol or acetonitrile.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

Assessment of Global DNA Methylation
  • Method: Whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS) are comprehensive methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used to quantify the percentage of 5-methylcytosine.

  • Experimental Workflow (Bisulfite Sequencing):

    • Isolate genomic DNA from the sample of interest (e.g., peripheral blood mononuclear cells).

    • Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • Perform PCR to amplify the converted DNA, during which uracils are replaced by thymines.

    • Sequence the amplified DNA using next-generation sequencing platforms.

    • Align the sequencing reads to a reference genome and quantify the methylation status at each CpG site.

DNA_Methylation_Workflow start Genomic DNA Isolation bisulfite Sodium Bisulfite Treatment start->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Bioinformatic Analysis (Alignment & Quantification) sequencing->analysis end Methylation Profile analysis->end

Figure 3: DNA Methylation Analysis Workflow

Conclusion

This compound serves as a direct and crucial methyl group donor in human physiology. By bypassing the enzymatic steps required for folic acid metabolism, it efficiently supports the remethylation of homocysteine to methionine, thereby ensuring the production of the universal methyl donor, SAMe. The availability of SAMe is paramount for a vast array of methylation reactions that are essential for neurotransmitter synthesis, epigenetic regulation of gene expression through DNA methylation, and overall cellular health. For researchers and drug development professionals, understanding the intricate role of this compound in one-carbon metabolism is key to exploring its therapeutic potential in a range of clinical applications, from neurological disorders to cardiovascular health and beyond. Further research, particularly clinical trials quantifying the direct impact of this compound on SAMe/SAH ratios, DNA methylation patterns, and neurotransmitter levels, will continue to elucidate its full therapeutic value.

References

The Integral Role of Levomefolate Calcium in Orchestrating DNA Synthesis and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active and predominant form of folate in the plasma. Unlike synthetic folic acid, levomefolate does not require enzymatic reduction by dihydrofolate reductase (DHFR) and is therefore immediately available to participate in critical metabolic pathways. This technical guide provides an in-depth exploration of the fundamental role of this compound in maintaining genomic integrity through its direct involvement in DNA synthesis and repair mechanisms. We will delve into the biochemical pathways, present quantitative data from key studies, detail experimental protocols for assessing its impact, and visualize the intricate signaling networks involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction: The Biological Significance of this compound

Folate, an essential B vitamin (B9), is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical reactions essential for cellular function.[1] Levomefolate is the primary active form of folate found in the circulation and can be directly utilized by the body without the need for metabolic conversion.[1] This is particularly significant for individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme, which can impair the conversion of folic acid to its active form.[2][3] this compound's paramount importance lies in its dual role: providing essential precursors for the de novo synthesis of nucleotides required for DNA replication and furnishing the methyl group for DNA methylation, a key epigenetic modification that regulates gene expression and maintains genomic stability.[4]

Biochemical Pathways: The Nexus of Folate Metabolism, DNA Synthesis, and Repair

The influence of this compound on DNA integrity is primarily exerted through two interconnected pathways: the folate cycle and the methionine cycle.

The Folate Cycle and Nucleotide Synthesis

The folate cycle is central to the synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA. Levomefolate (L-5-MTHF) is a key intermediate in this cycle.

  • Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, a derivative of tetrahydrofolate (THF) which is regenerated from L-5-MTHF, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. An adequate supply of dTMP is crucial for accurate DNA synthesis. A deficiency in folate can lead to an imbalance in the dUTP/dTTP ratio, resulting in the misincorporation of uracil into DNA.

  • Purine Synthesis: Two other folate derivatives, 10-formyltetrahydrofolate, are required for two steps in the de novo purine biosynthesis pathway, which leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

// Nodes Folic_Acid [label="Folic Acid", fillcolor="#F1F3F4"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylenetetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; Levomefolate [label="Levomefolate (L-5-MTHF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine [label="Methionine", fillcolor="#F1F3F4"]; Homocysteine [label="Homocysteine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", fillcolor="#F1F3F4"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis (A, G)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#F1F3F4"]; SAH [label="S-adenosylhomocysteine (SAH)", fillcolor="#F1F3F4"]; DNA_Methylation [label="DNA Methylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Folic_Acid -> DHF [label="DHFR"]; DHF -> THF [label="DHFR"]; THF -> Methylene_THF; Methylene_THF -> THF [label="Thymidylate\nSynthase"]; Methylene_THF -> Levomefolate [label="MTHFR"]; Levomefolate -> THF [label="Methionine\nSynthase"]; Homocysteine -> Methionine [label="Methionine\nSynthase"]; dUMP -> dTMP [label="Thymidylate\nSynthase"]; dTMP -> DNA_Synthesis; THF -> Purine_Synthesis [label="10-formyl-THF"]; Purine_Synthesis -> DNA_Synthesis; Methionine -> SAM; SAM -> SAH [label="Methyltransferases"]; SAH -> Homocysteine; SAM -> DNA_Methylation; } caption: "The Folate Cycle's connection to DNA Synthesis and Methylation."

The Methionine Cycle and DNA Methylation

Levomefolate plays a pivotal role in the methionine cycle by donating its methyl group to homocysteine to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA by DNA methyltransferases (DNMTs).

DNA methylation is a critical epigenetic mechanism that regulates gene expression, maintains chromatin structure, and ensures genomic stability. Folate deficiency can lead to reduced SAM levels, which in turn can cause global DNA hypomethylation, a hallmark of cancer and other diseases.

Quantitative Data on the Impact of Folate Status on DNA Integrity

Several studies have quantified the effects of folate status on markers of DNA damage. The following tables summarize key findings.

Table 1: Effect of Folic Acid Supplementation on Uracil Misincorporation in DNA

Study PopulationInterventionDurationTissueBaseline Uracil Level (uracils/cell)Post-intervention Uracil Level (uracils/cell)P-valueReference
Folate-deficient individuals5 mg/day Folic Acid8 weeksBlood3,960,000186,000 ± 48,0000.0003
Folate-replete individuals5 mg/day Folic Acid8 weeksBlood498,000134,0000.001
Healthy volunteers1.2 mg/day Folic Acid12 weeksLymphocytesNot specifiedSignificantly reduced< 0.05
Individuals with adenoma recurrence risk1 mg/day Folic AcidNot specifiedRectal Mucosa4.31 (median, pg/μg DNA)4.21 (median, pg/μg DNA)0.17
Individuals with adenoma recurrence risk1 mg/day Folic AcidNot specifiedWhite Blood CellsNot specifiedNo significant change0.88

Table 2: Comparative Effects of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) on DNA Damage in Human Lymphocytes

Folate FormConcentrationOutcome MeasureResultP-valueReference
Folic Acid120 nMFrequency of micronucleated binucleate cellsLower frequency< 0.05 (compared to 5-MTHF)
5-MTHF120 nMFrequency of micronucleated binucleate cellsHigher frequency< 0.05 (compared to Folic Acid)
Folic Acid12 nMFrequency of micronuclei and nuclear budsIncreased frequency< 0.05 (relative to 120 nM)
5-MTHF12 nMFrequency of micronuclei and nuclear budsIncreased frequency< 0.05 (relative to 120 nM)
5-MTHFNot specifiedApoptosisTended to be significantly higherNot specified

DNA Repair Mechanisms and the Influence of Levomefolate

Folate status, and by extension the availability of levomefolate, can influence several DNA repair pathways.

Base Excision Repair (BER)

The BER pathway is responsible for repairing small, non-helix-distorting base lesions, including uracil in DNA. Folate deficiency, by increasing uracil misincorporation, places a higher demand on the BER pathway. Studies suggest that folate deficiency can impair BER capacity, potentially by affecting the expression of key BER enzymes.

Nucleotide Excision Repair (NER)

The NER pathway repairs bulky, helix-distorting DNA lesions. Research indicates that low levels of folic acid are associated with an impaired DNA Repair Capacity (DRC), including NER.

// Nodes Levomefolate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Pool [label="Balanced Nucleotide Pool\n(Adequate dTMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM_Levels [label="Adequate SAM Levels", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis_Fidelity [label="High-Fidelity DNA Synthesis", shape=ellipse, fillcolor="#F1F3F4"]; DNA_Methylation_Maintenance [label="Proper DNA Methylation", shape=ellipse, fillcolor="#F1F3F4"]; Reduced_Uracil [label="Reduced Uracil Misincorporation", shape=ellipse, fillcolor="#F1F3F4"]; BER [label="Base Excision Repair (BER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NER [label="Nucleotide Excision Repair (NER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genomic_Stability [label="Enhanced Genomic Stability", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Levomefolate -> Nucleotide_Pool; Levomefolate -> SAM_Levels; Nucleotide_Pool -> DNA_Synthesis_Fidelity; SAM_Levels -> DNA_Methylation_Maintenance; DNA_Synthesis_Fidelity -> Reduced_Uracil; Reduced_Uracil -> BER [label="Reduced burden on"]; Levomefolate -> BER [label="Supports efficiency of"]; Levomefolate -> NER [label="Supports efficiency of"]; BER -> Genomic_Stability; NER -> Genomic_Stability; DNA_Methylation_Maintenance -> Genomic_Stability; } caption: "Levomefolate's multifaceted role in supporting DNA repair."

Experimental Protocols for Assessing the Impact of Levomefolate

Several established experimental protocols can be employed to investigate the role of this compound in DNA synthesis and repair.

Measurement of Uracil Misincorporation in DNA

This method quantifies the level of uracil incorporated into DNA, a direct consequence of folate deficiency.

  • Cell Culture and Treatment: Cells (e.g., lymphocytes, cancer cell lines) are cultured in folate-deficient or folate-replete media, with or without supplementation with this compound or folic acid.

  • DNA Extraction: Genomic DNA is isolated from the cultured cells.

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent nucleosides.

  • Quantification by LC-MS/MS: The levels of deoxyuridine (the nucleoside of uracil) and thymidine are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of uracil to thymine is then calculated.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Single-cell suspensions are prepared from tissues or cell cultures treated with different concentrations of levomefolate.

  • Embedding in Agarose: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Cells are lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid.

  • Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA (with strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

// Nodes start [label="Start: Cell Suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; embed [label="Embed Cells in Agarose Gel"]; lyse [label="Cell Lysis"]; electrophoresis [label="Electrophoresis"]; stain [label="DNA Staining"]; visualize [label="Fluorescence Microscopy"]; analyze [label="Image Analysis\n(Quantify Comet Tail)"]; end [label="End: DNA Damage Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> embed; embed -> lyse; lyse -> electrophoresis; electrophoresis -> stain; stain -> visualize; visualize -> analyze; analyze -> end; } caption: "A simplified workflow for the Comet Assay."

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with DNA-damaging agents in the presence or absence of levomefolate.

  • Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

  • Foci Quantification: The number of distinct fluorescent foci per nucleus is counted, with each focus representing a DNA double-strand break.

Signaling Pathways in DNA Damage Response Influenced by Folate Status

Folate deficiency-induced DNA damage can activate the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell-cycle arrest, DNA repair, and apoptosis. The key sensor kinases in this pathway are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

  • ATM is primarily activated by DNA double-strand breaks.

  • ATR is activated by single-stranded DNA, which can arise from stalled replication forks due to nucleotide pool imbalances caused by folate deficiency.

Activation of ATM and ATR initiates a phosphorylation cascade that leads to the activation of downstream effector kinases like Chk1 and Chk2, which in turn regulate cell cycle checkpoints and recruit DNA repair proteins to the site of damage.

// Nodes Folate_Deficiency [label="Folate Deficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(e.g., Uracil Misincorporation, DSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; ATM [label="ATM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR [label="ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chk2 [label="Chk2", fillcolor="#F1F3F4"]; Chk1 [label="Chk1", fillcolor="#F1F3F4"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Folate_Deficiency -> DNA_Damage; DNA_Damage -> ATM; DNA_Damage -> ATR; ATM -> Chk2; ATR -> Chk1; Chk1 -> Cell_Cycle_Arrest; Chk2 -> Cell_Cycle_Arrest; Chk1 -> DNA_Repair; Chk2 -> DNA_Repair; Chk1 -> Apoptosis; Chk2 -> Apoptosis; } caption: "The ATM/ATR-mediated DNA Damage Response pathway."

Conclusion

This compound is a cornerstone of genomic stability. Its direct participation in the synthesis of DNA precursors and in the methylation of DNA underscores its critical importance in preventing DNA damage and ensuring the fidelity of DNA replication and repair. For researchers and professionals in drug development, a thorough understanding of the mechanisms of action of this compound opens avenues for its application in various therapeutic areas, including oncology, neurology, and reproductive health. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the pleiotropic effects of this essential nutrient on human health.

References

The Crucial Role of Levomefolate Calcium in Monoamine Neurotransmitter Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the biologically active form of folate, is a critical modulator of monoamine neurotransmitter synthesis. This technical guide provides an in-depth exploration of the biochemical mechanisms through which this compound influences the production of serotonin, dopamine, and norepinephrine. It details the intricate signaling pathways, summarizes key quantitative data from clinical studies, and provides comprehensive experimental protocols for the investigation of these processes. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the fields of neuroscience and psychiatry.

Introduction

This compound, also known as L-methylfolate, is the only form of folate that can cross the blood-brain barrier.[1][2] Its central role in neuropsychiatry stems from its function as a key cofactor in the synthesis of the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine, which are integral to mood regulation.[1][3] Folate deficiency has been linked to major depressive disorder (MDD) and a diminished response to antidepressant medications.[4] Supplementation with this compound has emerged as a promising adjunctive therapy for individuals with depression, particularly those who do not respond adequately to conventional treatments. This guide will dissect the fundamental biochemical pathways and present the scientific evidence supporting the role of this compound in neurotransmitter production.

Biochemical Mechanism of Action

The primary mechanism by which this compound influences neurotransmitter synthesis is through its involvement in the one-carbon metabolism pathway and its subsequent impact on the synthesis of tetrahydrobiopterin (BH4).

The One-Carbon Cycle and S-Adenosylmethionine (SAMe) Synthesis

Levomefolate (5-MTHF) is a crucial methyl donor in the one-carbon cycle. It donates a methyl group to homocysteine, a reaction catalyzed by methionine synthase, to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions, including those essential for the synthesis of monoamine neurotransmitters. Inadequate levels of levomefolate can lead to decreased SAMe levels in the cerebrospinal fluid (CSF), which is associated with reduced neurotransmitter production and depression.

Tetrahydrobiopterin (BH4) Synthesis and Recycling

Tetrahydrobiopterin (BH4) is an indispensable cofactor for the rate-limiting enzymes in the synthesis of serotonin and catecholamines: tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH), respectively. Levomefolate plays a vital role in the synthesis and regeneration of BH4. It is involved in the reduction of dihydrobiopterin (BH2) back to the active BH4 form by the enzyme dihydrofolate reductase (DHFR). By ensuring an adequate supply of BH4, levomefolate directly facilitates the enzymatic reactions that produce serotonin from tryptophan, and dopamine and norepinephrine from tyrosine.

Signaling Pathways

The interplay between the folate and biopterin cycles is central to levomefolate's effect on neurotransmitter synthesis.

Folate_and_Biopterin_Cycles cluster_0 One-Carbon Metabolism cluster_1 Neurotransmitter Synthesis cluster_2 BH4 Recycling Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Levomefolate (5-MTHF) Levomefolate (5-MTHF) 5,10-Methylene-THF->Levomefolate (5-MTHF) MTHFR Levomefolate (5-MTHF)->Tetrahydrofolate (THF) Methionine Synthase BH4 BH4 Levomefolate (5-MTHF)->BH4 Supports Recycling Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAMe SAMe Methionine->SAMe Dopamine Dopamine SAMe->Dopamine Methylation Norepinephrine Norepinephrine SAMe->Norepinephrine Methylation Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH L-DOPA->Dopamine Dopamine->Norepinephrine q-BH2 q-BH2 BH4->q-BH2 TPH/TH GTP GTP BH2 BH2 GTP->BH2 GCH1, PTPS, SR BH2->BH4 q-BH2->BH4 DHPR

Caption: Interconnected pathways of folate metabolism and neurotransmitter synthesis.

Quantitative Data from Clinical Studies

While direct quantification of CSF neurotransmitter changes following levomefolate supplementation in humans is not extensively reported in the literature, clinical trials in Major Depressive Disorder (MDD) provide substantial quantitative evidence of its efficacy, which is believed to be mediated by its effects on neurotransmitter systems.

Study/AnalysisPopulationInterventionDosageDurationKey Quantitative OutcomesReference
Papakostas et al. (2012)MDD patients with inadequate response to SSRIs (n=75)Adjunctive L-methylfolate vs. Placebo15 mg/day60 daysResponse Rate: 32.3% (L-methylfolate) vs. 14.6% (Placebo)
Ginsberg et al. (2011)MDD patientsL-methylfolate + SSRI/SNRI vs. SSRI/SNRI monotherapy7.5 mg or 15 mg/dayRetrospectiveGreater improvement in depressive symptoms with combination therapy (p=0.01)
Zajecka et al. (2016)MDD patients with inadequate response to SSRIs (n=68)Open-label adjunctive L-methylfolate15 mg/day12 monthsRemission Rate (non-remitted at baseline): 61% achieved remission. Recovery Rate: 38% achieved full recovery.
Roffman et al. (2017)Schizophrenia patients (n=55)L-methylfolate vs. Placebo15 mg/day12 weeksIncrease in plasma methylfolate levels (d=1.00, p=0.0009). Improvement in PANSS Total score (d=0.61, p=0.03).

Experimental Protocols

Quantification of Neurotransmitters and their Metabolites in Cerebrospinal Fluid (CSF)

This protocol outlines a general method for the analysis of monoamine metabolites in CSF using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a widely accepted and validated method.

5.1.1. CSF Collection and Handling

  • Patient Preparation: If clinically permissible, drugs known to affect monoamine turnover (e.g., SSRIs, MAOIs) should be discontinued for an appropriate period before CSF collection. Levodopa treatment should be stopped for at least 3-4 days prior to diagnostic analysis.

  • Collection Timing: CSF should ideally be collected when symptoms are most severe or between 08:00 and 10:00 in the morning before medication intake.

  • Procedure: A lumbar puncture is performed to collect CSF. To account for the rostrocaudal gradient of neurotransmitter metabolites, CSF should be collected sequentially into numbered tubes.

    • Tube 1: 0.5 mL

    • Tube 2: 1.0 mL

    • Tube 3: 1.0 mL (may contain antioxidants)

    • Tube 4: 1.0 mL

    • Tube 5: 1.0 mL

  • Sample Processing: If samples are blood-contaminated, they must be centrifuged immediately to remove red blood cells, and the clear supernatant transferred to new, labeled tubes. Samples should be frozen on dry ice at the bedside within 5 minutes of collection and stored at -80°C until analysis.

5.1.2. Sample Preparation for HPLC Analysis

  • Deproteinization: For most CSF samples, minimal preparation is required. However, to ensure the removal of any proteins that may interfere with the analysis, samples can be deproteinized by adding a cold solution of perchloric acid to a final concentration of 0.1 M, followed by centrifugation to pellet the precipitated proteins.

  • Filtration: The resulting supernatant should be filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

5.1.3. HPLC with Electrochemical Detection (HPLC-ED)

  • Instrumentation: An HPLC system equipped with a reverse-phase C18 column and an electrochemical detector is used.

  • Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of the analytes of interest (e.g., 5-HIAA, HVA, MHPG). A common mobile phase consists of a phosphate/citrate buffer at an acidic pH, with an organic modifier like methanol or acetonitrile.

  • Detection: The electrochemical detector is set at an appropriate oxidation potential to detect the monoamine metabolites.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the metabolites.

CSF_Analysis_Workflow Patient_Preparation Patient Preparation (Drug Washout) CSF_Collection CSF Collection (Lumbar Puncture) Patient_Preparation->CSF_Collection Sample_Handling Sample Handling (Centrifugation if needed, Immediate Freezing) CSF_Collection->Sample_Handling Sample_Preparation Sample Preparation (Deproteinization, Filtration) Sample_Handling->Sample_Preparation HPLC_Analysis HPLC-ED Analysis Sample_Preparation->HPLC_Analysis Data_Quantification Data Quantification (Comparison to Standard Curve) HPLC_Analysis->Data_Quantification

Caption: Workflow for the analysis of neurotransmitter metabolites in CSF.
Assessment of MTHFR Gene Polymorphisms

Genetic variations in the methylenetetrahydrofolate reductase (MTHFR) gene, particularly the C677T and A1298C polymorphisms, can reduce the enzyme's activity, leading to decreased production of levomefolate. Assessing these polymorphisms can provide insight into an individual's folate metabolism.

5.2.1. DNA Extraction

  • Genomic DNA is extracted from a whole blood sample collected in an EDTA tube.

5.2.2. Genotyping

  • Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphism (RFLP): This is a common method for detecting MTHFR variants.

    • Specific primers are used to amplify the region of the MTHFR gene containing the polymorphism of interest.

    • The PCR product is then digested with a restriction enzyme that recognizes and cuts the DNA at a specific sequence that is either created or abolished by the polymorphism.

    • The resulting DNA fragments are separated by gel electrophoresis, and the pattern of the fragments reveals the genotype.

  • Allele-Specific PCR: This method uses primers that are specific for either the wild-type or the variant allele, allowing for direct determination of the genotype.

  • Real-Time PCR with Fluorescence Monitoring: This high-throughput method uses fluorescent probes that bind specifically to either the wild-type or variant allele, allowing for rapid and accurate genotyping.

Conclusion

This compound is a pivotal molecule in the synthesis of serotonin, dopamine, and norepinephrine. Its dual role in the one-carbon cycle, supporting SAMe production, and in the recycling of the critical cofactor BH4, provides a direct and potent mechanism for modulating monoamine neurotransmitter levels in the central nervous system. The quantitative data from clinical trials robustly support its efficacy in treating major depressive disorder, and the detailed experimental protocols provided in this guide offer a framework for further research into its precise neurochemical effects. A deeper understanding of the mechanisms of this compound will continue to inform the development of novel therapeutic strategies for a range of neuropsychiatric disorders.

References

Genetic factors influencing levomefolate calcium metabolism, such as MTHFR polymorphisms.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike folic acid, it does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR) to become metabolically active. This characteristic is of significant pharmacogenetic importance due to the high prevalence of polymorphisms in the MTHFR gene, which can impair the conversion of folic acid to its active form. This guide provides an in-depth technical overview of the genetic factors, particularly MTHFR polymorphisms, that influence this compound metabolism and the clinical implications for therapeutic interventions.

Introduction to Folate Metabolism and this compound

Folate is an essential B vitamin crucial for a variety of metabolic processes, including one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation.[1] Dietary folates and synthetic folic acid are metabolized to tetrahydrofolate (THF), which is then converted through a series of enzymatic reactions into various coenzyme forms. The final step in the activation of folate is the conversion of 5,10-methylenetetrahydrofolate to L-5-MTHF, a reaction catalyzed by the MTHFR enzyme.[2] L-5-MTHF serves as the primary methyl donor for the remethylation of homocysteine to methionine, a critical step in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

This compound bypasses the MTHFR-catalyzed step, directly providing the active form of folate. This is particularly relevant for individuals with genetic variations that reduce MTHFR enzyme activity.[3]

The Folate Metabolic Pathway

The folate cycle is a complex network of interconnected reactions essential for cellular function. Key enzymes involved include Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and MTHFR.[4] Polymorphisms in the genes encoding these enzymes can significantly impact folate metabolism.

Folate_Metabolism_Pathway cluster_levomefolate This compound Input Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate SHMT1 5-Methyltetrahydrofolate (Levomefolate) 5-Methyltetrahydrofolate (Levomefolate) 5,10-Methylenetetrahydrofolate->5-Methyltetrahydrofolate (Levomefolate) MTHFR DNA Synthesis DNA Synthesis 5,10-Methylenetetrahydrofolate->DNA Synthesis TYMS Methionine Methionine 5-Methyltetrahydrofolate (Levomefolate)->Methionine MTR S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) Homocysteine Homocysteine Homocysteine->Methionine Methylation Reactions Methylation Reactions S-Adenosylmethionine (SAM)->Methylation Reactions Dietary Folate Dietary Folate Dietary Folate->Tetrahydrofolate (THF) This compound This compound This compound->5-Methyltetrahydrofolate (Levomefolate)

Caption: The folate metabolic pathway, highlighting the role of MTHFR and the direct entry of this compound.

Genetic Polymorphisms in the MTHFR Gene

The MTHFR gene is located on chromosome 1p36.3 and contains several polymorphisms that can affect the enzyme's activity. The two most well-characterized single nucleotide polymorphisms (SNPs) are C677T (rs1801133) and A1298C (rs1801131).

MTHFR C677T Polymorphism

The C677T polymorphism involves a cytosine to thymine substitution at nucleotide position 677, resulting in an alanine to valine amino acid change. This change leads to a thermolabile MTHFR enzyme with reduced activity.

  • Heterozygous (CT genotype): Individuals have approximately 65% of the normal enzyme activity.

  • Homozygous (TT genotype): Individuals have about 30% of the normal enzyme activity.

This reduction in enzyme activity can lead to elevated homocysteine levels (hyperhomocysteinemia) and altered folate distribution, particularly in individuals with low folate status.

MTHFR A1298C Polymorphism

The A1298C polymorphism involves an adenine to cytosine substitution at nucleotide 1298, leading to a glutamate to alanine amino acid substitution. This variant also results in decreased MTHFR activity, but to a lesser extent than the C677T polymorphism. Individuals homozygous for the A1298C variant (CC genotype) show a reduction in MTHFR activity.

Compound Heterozygosity

Individuals who are heterozygous for both the C677T and A1298C polymorphisms (compound heterozygotes) also exhibit reduced MTHFR activity.

The logical relationship between these polymorphisms and their clinical implications is illustrated below.

MTHFR_Polymorphism_Effects cluster_genotype MTHFR Genotype cluster_enzyme Enzyme Activity cluster_metabolite Metabolic Changes cluster_clinical Clinical Implications C677T (CT/TT) C677T (CT/TT) Reduced MTHFR Activity Reduced MTHFR Activity C677T (CT/TT)->Reduced MTHFR Activity A1298C (AC/CC) A1298C (AC/CC) A1298C (AC/CC)->Reduced MTHFR Activity Compound Heterozygous (C677T/A1298C) Compound Heterozygous (C677T/A1298C) Compound Heterozygous (C677T/A1298C)->Reduced MTHFR Activity Decreased L-5-MTHF Production Decreased L-5-MTHF Production Reduced MTHFR Activity->Decreased L-5-MTHF Production Increased Homocysteine Increased Homocysteine Decreased L-5-MTHF Production->Increased Homocysteine Reduced Folic Acid Efficacy Reduced Folic Acid Efficacy Decreased L-5-MTHF Production->Reduced Folic Acid Efficacy Potential for Folate-Related Pathologies Potential for Folate-Related Pathologies Increased Homocysteine->Potential for Folate-Related Pathologies MTHFR_Genotyping_Workflow Sample Collection (Blood/Saliva) Sample Collection (Blood/Saliva) DNA Extraction DNA Extraction Sample Collection (Blood/Saliva)->DNA Extraction PCR Amplification with Allele-Specific Probes PCR Amplification with Allele-Specific Probes DNA Extraction->PCR Amplification with Allele-Specific Probes Real-Time PCR Analysis Real-Time PCR Analysis PCR Amplification with Allele-Specific Probes->Real-Time PCR Analysis Genotype Determination (CC, CT, TT) Genotype Determination (CC, CT, TT) Real-Time PCR Analysis->Genotype Determination (CC, CT, TT)

References

Methodological & Application

Protocol for the Use of Levomefolate Calcium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike synthetic folic acid, this compound does not require enzymatic reduction to become metabolically active, making it a direct donor of methyl groups for essential cellular processes.[1] This attribute is particularly significant in cell culture, where it plays a crucial role in DNA synthesis, repair, and methylation.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments, including detailed protocols for its preparation, application, and the assessment of its cellular effects.

This compound is integral to one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids.[2] Its direct entry into the methionine cycle facilitates the conversion of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[3] Consequently, this compound is vital for maintaining genomic stability and regulating gene expression.

Materials and Reagents

  • This compound (purity >95%)

  • Cell Culture Medium (e.g., RPMI-1640, DMEM, folate-free medium)

  • Fetal Bovine Serum (FBS), dialyzed if creating a folate-deficient model

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Ascorbic acid or Vitamin C (as a stabilizer)

  • Sterile, deionized water

  • Sterile filtration units (0.22 µm)

Preparation of this compound Stock Solution

Levomefolate (L-5-MTHF) is sensitive to oxidation, light, and temperature.[4] Proper preparation and storage are critical to maintain its stability and biological activity.

Protocol:

  • Reconstitution: Dissolve this compound powder in sterile, deionized water. While it has slight solubility in water, for longer-term storage of stock solutions, it is recommended to prepare it in an aqueous solution containing an antioxidant like ascorbic acid (e.g., 1 g/L) to prevent degradation.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to make a 10 mM stock solution of this compound (molecular weight approximately 497.5 g/mol ), dissolve 4.975 mg in 1 ml of the ascorbic acid solution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube).

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day unless stabilized.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cell line in appropriate cell culture plates or flasks at a suitable density to ensure logarithmic growth during the experiment.

  • Culture Medium: Use a culture medium appropriate for the cell line. For studies investigating the specific effects of levomefolate, a folate-free medium supplemented with dialyzed FBS can be used to create a folate-deficient condition.

  • Treatment: Once the cells have adhered and are in the logarithmic growth phase (typically 24 hours after seeding), replace the medium with fresh medium containing the desired concentrations of this compound. Prepare serial dilutions from the stock solution. Concentration ranges can vary depending on the cell line and experimental goals. Studies have used concentrations ranging from the nanomolar (e.g., 12 nM - 120 nM for lymphocytes) to the micromolar range (e.g., 0.9 µM - 3.4 µM for Caco-2 cells).

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

Protocol:

  • Seed cells in a suitable culture plate and treat with this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

The following tables summarize the effects of this compound on different cell lines.

Cell LineConcentration RangeIncubation TimeEffect on Cell Proliferation/ViabilityReference
Human Lymphocytes12 nM - 120 nM9 daysAt 12 nM, associated with increased genomic instability. At 120 nM, folic acid was more effective at reducing genomic instability.
Caco-2 (colorectal adenocarcinoma)0.9 µM - 3.4 µM3 daysFolic acid increased cell proliferation more than L-5-MTHF.
Caco-2 (colorectal adenocarcinoma)0.9 µM - 3.4 µM5 daysNo significant difference in cell proliferation between folic acid and L-5-MTHF.
HL-60 (promyelocytic leukemia)1.4 µM - 10.0 µMNot specifiedInhibited proliferation and induced G1/S phase arrest.
Cell LineConcentrationIncubation TimeEffect on ApoptosisReference
Human Lymphocytes12 nM - 120 nM9 daysApoptosis tended to be higher in L-5-MTHF cultures compared to folic acid cultures.
HL-60 (promyelocytic leukemia)1.4 µM - 10.0 µMNot specifiedInduced apoptosis.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

This compound (L-5-MTHF) is a key component of the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and for methylation reactions.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_synthesis Nucleotide Synthesis Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF SHMT Purines Purines THF->Purines Formyl-THF 5_10_Methylene_THF->DHF TS Levomefolate Levomefolate (L-5-MTHF) 5_10_Methylene_THF->Levomefolate MTHFR Thymidylate Thymidylate (dTMP) 5_10_Methylene_THF->Thymidylate Levomefolate->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation (DNA, RNA, Proteins) SAH->Homocysteine

Diagram of the One-Carbon Metabolism Pathway.
Folate Receptor Signaling

Folate receptors, particularly Folate Receptor Alpha (FRα), are overexpressed in several cancers and can mediate signaling events independent of one-carbon metabolism.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Levomefolate Levomefolate FRa Folate Receptor α (FRα) Levomefolate->FRa GP130 GP130 FRa->GP130 ERK ERK1/2 FRa->ERK Activation Endosome Endosome FRa->Endosome Endocytosis JAK JAK GP130->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression (e.g., Oct4, Sox2, Klf4) pERK->Gene_Expression Endosome->Levomefolate Release STAT3_dimer->Gene_Expression

Folate Receptor Alpha (FRα) Signaling Pathway.
Experimental Workflow for Assessing Cellular Effects

This workflow outlines the key steps in a typical cell culture experiment using this compound.

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells Start->Cell_Seeding Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Treatment Treat with this compound (various concentrations) Adherence->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Endpoint_Assays->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis End End of Experiment Data_Analysis->End

Experimental Workflow Diagram.

Discussion and Troubleshooting

  • Stability: L-5-MTHF is less stable than folic acid, particularly in solution where it is susceptible to oxidation. The use of antioxidants such as ascorbic acid in stock solutions is highly recommended. Protect solutions from light and store at low temperatures to minimize degradation.

  • Cell Line Variability: The response of cells to this compound can vary significantly between cell lines. It is essential to perform dose-response experiments to determine the optimal concentration range for each specific cell line and experimental endpoint.

  • Folate in Media: Standard cell culture media contain folic acid. For studies aiming to investigate the specific effects of levomefolate, it is crucial to use folate-free medium and dialyzed serum to control for confounding effects from other folate sources.

  • Calcium Concentration: Levomefolate is supplied as a calcium salt. While the contribution of calcium from levomefolate is typically negligible at working concentrations, it is a factor to consider in experimental design, especially in studies sensitive to calcium signaling. Standard media contain calcium in the millimolar range.

Conclusion

This compound is a critical reagent for studying one-carbon metabolism and its impact on cellular processes in vitro. Its direct bioavailability offers a distinct advantage over folic acid in certain experimental contexts. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively utilize this compound to investigate its role in cell proliferation, apoptosis, and various signaling pathways, thereby advancing our understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for In Vivo Studies of Levomefolate Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike synthetic folic acid, it does not require enzymatic conversion to become metabolically active, making it a direct donor of methyl groups for various critical cellular processes.[1] These application notes provide a comprehensive overview of animal models and detailed protocols for studying the in vivo effects of this compound, focusing on its pharmacokinetics, its role in neurological health, and its impact on homocysteine metabolism.

I. Pharmacokinetic Studies in Rodent Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Rodent models, particularly rats, are frequently used for these assessments.

Animal Model: Sprague-Dawley Rat

Sprague-Dawley rats are a common choice for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of orally administered this compound in rats compared to folic acid.

Table 1: Pharmacokinetic Parameters of (6S)-5-MTHF Calcium Salt vs. Folic Acid Following Oral Administration in Rats

Parameter(6S)-5-MTHF Calcium SaltFolic Acid
Cmax (ng/mL) 486.8 ± 184.1281.5 ± 135.7
tmax (hours) Similar for bothSimilar for both
AUC0-8h (ng/mL·h) 997.6114.7
Data are presented as mean ± standard deviation. A study in Sprague-Dawley rats with a single oral administration of 70 µg/kg of (6S)-5-MTHF equivalents showed a significantly higher plasma concentration and bioavailability for the calcium salt of (6S)-5-MTHF compared to folic acid.[2]
Experimental Protocol: Oral Bioavailability of this compound in Rats

This protocol outlines a typical study to assess the oral bioavailability of this compound in rats.

1. Animal Handling and Acclimation:

  • House male Sprague-Dawley rats (50-60 days old) in a controlled environment with a 12-hour light/dark cycle.[3]

  • Provide standard chow and water ad libitum.

  • Allow for an acclimation period of at least one week before the experiment.

2. Dosing:

  • Fast the rats overnight prior to dosing, with free access to water.[3]

  • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.1 M NaPO4 buffer, pH 7.4).[3]

  • Administer a single oral dose of this compound (e.g., 70 µg/kg of (6S)-5-MTHF equivalents) via oral gavage.

3. Blood Sample Collection:

  • Collect blood samples (approximately 30 µl each) from the submandibular vein at selected time points (e.g., 5, 10, 15, 30, 60, and 120 minutes) post-dosing.

  • For later time points, blood can be collected from the retro-orbital venous plexus under light isoflurane anesthesia.

  • A terminal blood sample can be collected via cardiac puncture.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples (e.g., 10 min at 5,000 g, 4°C) to separate the plasma.

  • Immediately flash-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.

5. Bioanalytical Method:

  • Determine the concentration of L-5-MTHF in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorimetric or mass spectrometric detection.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters including Cmax, tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).

Visualization: Experimental Workflow for Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (1 week) fasting Overnight Fasting acclimation->fasting dosing Oral Dosing (this compound) fasting->dosing sampling Serial Blood Sampling (Multiple time points) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis Bioanalysis (HPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, tmax, AUC) analysis->pk_analysis

Pharmacokinetic study workflow in rats.

II. Neurological Effects of this compound

This compound plays a crucial role in the synthesis of neurotransmitters and is investigated for its potential therapeutic effects in depression and cognitive impairment.

A. Depression Model

Animal Model: Wistar or Sprague-Dawley Rats

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

1. Apparatus:

  • A transparent glass cylinder (20 cm in diameter, 35-45 cm high) filled with water (23-25°C) to a depth of 20-30 cm, preventing the rat from touching the bottom or escaping.

2. Procedure:

  • Pre-test session (Day 1): Place each rat in the cylinder for a 15-minute habituation session. This increases immobility in the subsequent test session.

  • Dry the rats thoroughly before returning them to their home cages.

  • Test session (Day 2): 24 hours after the pre-test, administer this compound or a vehicle control orally.

  • After the appropriate pre-treatment time (e.g., 60 minutes for oral administration), place the rats back into the swim cylinder for a 5-minute test session.

  • Record the session with a video camera for later analysis.

3. Behavioral Scoring:

  • Analyze the video recordings to score the duration of the following behaviors:

    • Immobility: The rat makes only the necessary movements to keep its head above water.

    • Swimming: The rat shows active swimming motions.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Visualization: Signaling Pathway of Levomefolate in Neurotransmitter Synthesis

G cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_neuro Neurotransmitter Synthesis THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT LM Levomefolate (5-MTHF) MTHF->LM MTHFR HCY Homocysteine LM->HCY Provides Methyl Group MET Methionine HCY->MET Methionine Synthase SAM S-adenosylmethionine (SAM) MET->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions TYR Tyrosine SAM->TYR Cofactor TRP Tryptophan SAM->TRP Cofactor SAH->HCY LDOPA L-DOPA TYR->LDOPA Tyrosine Hydoxylase DA Dopamine LDOPA->DA NE Norepinephrine DA->NE HTP 5-HTP TRP->HTP Tryptophan Hydoxylase SER Serotonin HTP->SER

Levomefolate's role in neurotransmitter synthesis.
B. Cognitive Function Model

Animal Model: C57BL/6 Mice

Experimental Protocol: Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

1. Apparatus:

  • A circular pool (90-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • A hidden escape platform submerged 1 cm below the water surface.

  • Distinct visual cues are placed around the room to serve as spatial references.

2. Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.

    • Allow the mouse to swim freely for a maximum of 90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 30 seconds before removing it.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 90 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.

III. Effects on Homocysteine Levels

Elevated homocysteine is a risk factor for various health issues. Levomefolate is crucial for the remethylation of homocysteine to methionine.

Animal Model: Sprague-Dawley Rat with Induced Hyperhomocysteinemia

Experimental Protocol: Induction and Treatment of Hyperhomocysteinemia

1. Diet-Induced Hyperhomocysteinemia:

  • Feed rats a high-methionine diet to induce elevated plasma homocysteine levels.

2. This compound Supplementation:

  • Administer this compound orally to a subgroup of the hyperhomocysteinemic rats.

3. Plasma Homocysteine Measurement:

  • Collect blood samples and prepare plasma as described in the pharmacokinetic protocol.

  • Measure total plasma homocysteine levels using HPLC with fluorescence detection or LC-MS/MS.

Data Presentation: Homocysteine Levels

Table 2: Effect of Folate Supplementation on Plasma Homocysteine in Rats on a High Methionine Diet

Treatment GroupPlasma Homocysteine (µmol/L) at Week 10
ControlData not available in provided search results
High Methionine DietData not available in provided search results
High Methionine Diet + Folate (8 mg/kg)Significantly lower than High Methionine Diet group
A study on rats fed a high methionine diet showed that supplementation with folate (8 mg/kg of diet) for 5 weeks significantly reduced plasma homocysteine levels compared to the group on the high methionine diet alone.

Visualization: Homocysteine Metabolism Pathway

G cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_transsulfuration Transsulfuration Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF 5,10-Methylene-THF THF->MTHF LM Levomefolate (5-MTHF) MTHF->LM MTHFR HCY Homocysteine LM->HCY Methyl Donation MET Methionine HCY->MET Methionine Synthase (MS) CYS Cystathionine HCY->CYS CBS SAM S-adenosylmethionine (SAM) MET->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation SAH->HCY CYST Cysteine CYS->CYST

Role of levomefolate in homocysteine metabolism.

IV. Neural Tube Defect (NTD) Models

Folate is critical for neural tube closure during embryonic development. Mouse models with genetic predispositions to NTDs are used to study the preventive effects of folate supplementation.

Animal Model: Mouse Strains with NTD Predisposition

Several mouse strains, such as those with mutations in genes like Pax3 (splotch), Cart1, and Cd (crooked), exhibit NTDs and are responsive to folic acid supplementation.

Experimental Protocol: Prevention of NTDs

1. Timed Pregnancies:

  • Set up timed matings of the selected NTD-prone mouse strain. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

2. Maternal Supplementation:

  • Provide pregnant dams with a diet supplemented with this compound, starting before conception and continuing through early gestation.

  • A control group should receive a standard diet.

3. Embryo Analysis:

  • At a specific embryonic stage (e.g., E10.5-E12.5), euthanize the pregnant dams.

  • Dissect the embryos and examine them under a microscope for the presence and severity of neural tube defects (e.g., exencephaly, spina bifida).

4. Data Analysis:

  • Calculate the incidence of NTDs in the control and this compound-supplemented groups.

  • A significant reduction in the incidence of NTDs in the supplemented group indicates a protective effect.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the in vivo effects of this compound. These studies are crucial for understanding its pharmacokinetic profile, elucidating its mechanisms of action in the central nervous system, and evaluating its therapeutic potential in various pathological conditions. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data in preclinical research.

References

High-Performance Liquid Chromatography (HPLC) Methods for Levomefolate Calcium Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of levomefolate calcium using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for purity assessment, stability studies, and quantification in various matrices.

Quantitative Data Summary

The following table summarizes typical performance parameters for various HPLC methods used in the analysis of this compound. These values are representative and may vary based on the specific instrumentation, column chemistry, and laboratory conditions.

ParameterMethod 1: Isocratic RP-HPLC for PurityMethod 2: Gradient RP-HPLC for Related SubstancesMethod 3: Stability-Indicating RP-HPLC
Retention Time (min) 4.5 - 6.0[1]Analyte specificAnalyte and degradant specific
Linearity (R²) > 0.999[1]> 0.9900[2]> 0.99
Limit of Detection (LOD) 0.05 µg/mL[1]0.015%0.24 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mLNot Specified0.72 µg/mL
Precision (%RSD) < 2.0%Not Specified< 2.0%
Accuracy/Recovery (%) 98 - 102%98.0% - 102%99.79% - 100.54%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

Method 1: Isocratic Reversed-Phase HPLC for Purity Assessment

This method is adapted from stability-indicating methods for L-Methylfolate and is suitable for determining the purity of this compound raw material.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: ODS (C18), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01% Phosphoric Acid in water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 212 nm.

  • Column Temperature: 30 °C.

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

3. Sample Preparation:

  • Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm nylon filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • The purity can be assessed by the peak area percentage of the main peak relative to any impurity peaks.

Method 2: Gradient Reversed-Phase HPLC for Related Substances

This method is suitable for the separation and quantification of this compound and its related substances.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Octadecylsilane bonded silica (C18), 250 mm x 4.0 mm, 5 µm particle size.

  • Mobile Phase A: Phosphate buffer (0.01 mol/L sodium hydrogen phosphate, 0.08% TBAH, pH 7.8–8.0).

  • Mobile Phase B: Phosphate buffer-methanol (40:60 v/v).

  • Gradient Elution:

    • 0–20 min: Mobile Phase A from 90% to 66%

    • 20–42 min: Isocratic at 66% Mobile Phase A

    • 42–43 min: Mobile Phase A from 66% to 90%

    • 43–50 min: Re-equilibration at 90% Mobile Phase A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 280 nm.

  • Column Temperature: 40 °C.

2. Standard and Sample Preparation:

  • Sample Solution: Prepare a solution containing 1 mg/mL of this compound in water.

  • Reference Solution: Dilute the sample solution with water to prepare a solution containing 0.01 mg/mL of this compound.

3. Analysis:

  • Inject the sample and reference solutions.

  • The sum of the peak areas of all impurities in the sample solution chromatogram should not be more than twice the main peak area of the reference solution.

Method 3: Stability-Indicating RP-HPLC Method

This method is designed to separate the intact drug from its degradation products, making it suitable for stability studies.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ACE C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate Tribasic and Tetra-butyl ammonium hydrogen sulfate in water (pH 6.8 with Ortho Phosphoric Acid) and Methanol (90:10 v/v).

  • Mobile Phase B: Methanol.

  • Gradient: Binary gradient elution (specific gradient not detailed in the provided context, would require optimization).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 280 nm.

  • Column Temperature: 40 °C.

2. Forced Degradation Study:

  • Expose solutions of this compound to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.

  • Analyze the stressed samples using the developed HPLC method to ensure the separation of the main peak from any degradation products.

Visualizations

The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationships between key HPLC parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Injection Sample Injection Column_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection Detection (UV/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification & Purity Assessment Peak_Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_output Chromatographic Output Composition Composition Resolution Resolution Composition->Resolution Retention_Time Retention Time Composition->Retention_Time pH pH pH->Retention_Time Peak_Shape Peak Shape pH->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention_Time Column_Type Column Type (e.g., C18) Column_Type->Resolution Dimensions Dimensions Dimensions->Resolution Particle_Size Particle Size Particle_Size->Peak_Shape

Caption: Logical relationships between key HPLC method parameters.

References

Development of analytical methods for detecting levomefolate calcium in biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive application notes and detailed protocols for the accurate quantification of levomefolate calcium in biological samples, tailored for researchers, scientists, and drug development professionals.

This compound, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate.[1] Its accurate measurement in biological matrices such as plasma, serum, and red blood cells is crucial for pharmacokinetic studies, nutritional assessment, and clinical research.[2][3] This document provides a detailed overview of the most common analytical methods, complete with experimental protocols and performance data, to guide the development and validation of robust assays for this compound.

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including the biological matrix, necessary sensitivity, and desired sample throughput.[4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and accuracy, particularly when employing a stable isotope-labeled internal standard.[5] Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also viable, especially for formulations where levomefolate concentrations are higher.

Comparative Overview of Analytical Methods

A summary of the performance characteristics for the principal analytical techniques used to quantify levomefolate is presented below. The use of a stable isotope-labeled internal standard, such as Levomefolate-¹³C₅, is highly recommended for LC-MS/MS methods to correct for matrix effects and procedural variations, thereby ensuring the highest level of accuracy and precision.

Analytical MethodTypical ApplicationLimit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS Low concentration in biological matrices (plasma, serum)pg/mL to low ng/mL levels> 0.99< 15%85-115%
HPLC-UV Higher concentration in pharmaceutical formulations~0.15 µg/mL> 0.999< 2.0%98-102%
Microbiological Assay Total folate activity in serumN/AN/AHigher inter-assay variationPotential for under-recovery for certain folates

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and matrices.

Protocol 1: LC-MS/MS Method for Levomefolate in Human Serum/Plasma

This method is suitable for the quantitative analysis of levomefolate (as 5-methyltetrahydrofolate) in biological matrices like serum or plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of serum or plasma, add 20 µL of a working solution of Levomefolate-¹³C₅ internal standard.

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • Vortex mix and centrifuge the samples.

  • Condition an SPE plate (e.g., C18) with methanol and then with the SPE sample buffer.

  • Load the supernatant onto the SPE plate.

  • Wash the plate with an appropriate wash buffer.

  • Elute the analytes with an organic solvent mixture (e.g., Acetonitrile:Methanol:Acetic Acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor and product ion transitions for both levomefolate and the Levomefolate-¹³C₅ internal standard.

LC_MS_MS_Workflow Sample Serum/Plasma Sample (200 µL) IS_Spike Spike with Levomefolate-¹³C₅ IS Sample->IS_Spike Buffer_Add Add SPE Sample Buffer IS_Spike->Buffer_Add Vortex_Centrifuge Vortex & Centrifuge Buffer_Add->Vortex_Centrifuge SPE Solid Phase Extraction (SPE) Vortex_Centrifuge->SPE Wash Wash SPE->Wash Elute Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

LC-MS/MS Sample Preparation Workflow
Protocol 2: HPLC-UV Method for Levomefolate in Pharmaceutical Formulations

This method is suitable for the quantification of levomefolate in tablets or capsules where the concentration is relatively high.

1. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of buffer and methanol) to obtain a known concentration.

  • Sample Solution: Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to the average tablet weight to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS (C18) reverse-phase column (e.g., 250mm x 4.6 mm, 5µm).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01% Phosphoric Acid in water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 212 nm or 230 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Stock & Working Solutions HPLC_System Inject into HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Weigh, Dissolve & Filter Tablet Powder Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification

HPLC-UV Analysis Workflow

Signaling Pathways and Logical Relationships

Levomefolate is a key component in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and for methylation reactions. The diagram below illustrates a simplified overview of the central role of L-5-MTHF in these processes.

One_Carbon_Metabolism Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR L5MTHF L-5-Methyltetrahydrofolate (Levomefolate) THF->L5MTHF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis MTHFR MTHFR Homocysteine Homocysteine Methionine Methionine L5MTHF->Methionine Methyl Group Homocysteine->Methionine Methionine Synthase (Vitamin B12) SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

Simplified One-Carbon Metabolism Pathway

Method Validation

A comprehensive validation of any analytical method is imperative to ensure reliable and reproducible results. Key validation parameters to be assessed include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the true value and the value found.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By following these guidelines and protocols, researchers can develop and implement robust and reliable analytical methods for the quantification of this compound in various biological matrices, ultimately contributing to a better understanding of its physiological role and clinical utility.

References

Application Notes and Protocols: Levomefolate Calcium in Neurological and Psychiatric Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active and predominant form of folate in the plasma and the central nervous system.[1][2] Unlike synthetic folic acid, levomefolate can cross the blood-brain barrier and does not require enzymatic activation by the methylenetetrahydrofolate reductase (MTHFR) enzyme.[3][4] This is particularly significant as MTHFR gene polymorphisms, which can impair the conversion of folic acid to its active form, are implicated in the pathophysiology of various psychiatric disorders.[3] Levomefolate plays a crucial role in the synthesis of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine), regulation of homocysteine levels, and processes of DNA synthesis and repair. These functions make it a compound of significant interest in the research and treatment of neurological and psychiatric conditions.

Mechanism of Action

This compound's therapeutic potential in neuropsychiatric disorders stems from its central role in one-carbon metabolism. It acts as a critical cofactor in two pivotal pathways:

  • Neurotransmitter Synthesis: Levomefolate is essential for the synthesis of tetrahydrobiopterin (BH4), a rate-limiting cofactor for the enzymes tryptophan hydroxylase and tyrosine hydroxylase. These enzymes are necessary for the production of serotonin, dopamine, and norepinephrine, neurotransmitters that are fundamental to mood regulation and cognitive function. By increasing the bioavailability of BH4, levomefolate can enhance the synthesis of these key neurotransmitters.

  • Homocysteine Metabolism and Methylation: Levomefolate donates a methyl group to homocysteine, converting it to methionine in a reaction catalyzed by methionine synthase. Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions in the brain, including those involved in neurotransmitter metabolism and gene expression. Elevated homocysteine levels are a recognized risk factor for cognitive decline and have been associated with various psychiatric conditions.

G cluster_0 One-Carbon Metabolism cluster_1 Neurotransmitter Synthesis Levomefolate (L-5-MTHF) Levomefolate (L-5-MTHF) Methionine Methionine Levomefolate (L-5-MTHF)->Methionine Methyl Group Donation BH4 BH4 Levomefolate (L-5-MTHF)->BH4 Supports Synthesis Homocysteine Homocysteine Homocysteine->Methionine SAMe SAMe Methionine->SAMe SAMe->BH4 Supports Synthesis Vitamin B12 Vitamin B12 Vitamin B12->Methionine Dopamine & Norepinephrine Dopamine & Norepinephrine BH4->Dopamine & Norepinephrine Serotonin Serotonin BH4->Serotonin Tyrosine Tyrosine Tyrosine->Dopamine & Norepinephrine Tryptophan Tryptophan Tryptophan->Serotonin

Caption: Levomefolate's role in neurotransmitter synthesis.

Applications in Neurological and Psychiatric Disorders

Major Depressive Disorder (MDD)

Levomefolate is most extensively studied as an adjunctive therapy in MDD, particularly for patients with an inadequate response to selective serotonin reuptake inhibitors (SSRIs). Clinical trials have demonstrated that the addition of levomefolate to ongoing antidepressant treatment can significantly improve response and remission rates.

Table 1: Summary of Clinical Trials of this compound in Major Depressive Disorder

Study / TrialPopulationInterventionDosageKey Findings
Papakostas et al. (2012)SSRI-resistant MDD patientsAdjunctive Levomefolate vs. Placebo15 mg/daySignificantly greater response rate (32.3% vs. 14.6%) and greater reduction in HAM-D-17 scores with levomefolate.
Papakostas et al. (2012)SSRI-resistant MDD patientsAdjunctive Levomefolate vs. Placebo7.5 mg/dayNo significant difference in efficacy compared to placebo.
Real-World Patient Experience Trial (2013)MDD PatientsLevomefolate (adjunctive or monotherapy)7.5 or 15 mg/day67.9% responded to treatment (≥50% reduction in PHQ-9), and 45.7% achieved remission (PHQ-9 < 5).
Schizophrenia

Research suggests that levomefolate may be beneficial as an adjunctive treatment for schizophrenia, with some studies indicating improvements in negative symptoms. The rationale is based on the high prevalence of folate deficiency and MTHFR polymorphisms in this population.

Table 2: Summary of Clinical Trials of this compound in Schizophrenia

Study / TrialPopulationInterventionDosageKey Findings
Roffman et al. (2017)Outpatients with schizophrenia on stable antipsychoticsAdjunctive Levomefolate vs. Placebo15 mg/dayImproved PANSS Total, Negative, and General Psychopathology subscale scores compared to placebo.
Meta-analysis (2018)Schizophrenia patientsAdjunctive Folate/Methylfolate vs. PlaceboVariedPooled treatments were more effective than placebo for negative symptoms.
Cognitive Decline and Dementia

Low folate status has been consistently associated with poor cognitive function and an increased risk of dementia. Levomefolate's role in reducing homocysteine levels, a neurotoxic amino acid, and supporting neuronal health suggests its potential in mitigating age-related cognitive decline.

Table 3: Summary of Studies on this compound in Cognitive Decline and Dementia

Study TypePopulationKey Findings
Observational Study (SALSA)Elderly LatinosRed blood cell folate was directly associated with cognitive function scores and inversely associated with a dementia diagnosis.
Systematic Review Protocol (2023)Older adults with dementia or cognitive declineAims to assess the effectiveness of methylfolate in improving dementia symptoms and cognitive function.

Experimental Protocols

Protocol 1: Assessing the Efficacy of Adjunctive this compound in MDD

Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to an SSRI in patients with MDD who have not responded to monotherapy.

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Selection:

  • Inclusion Criteria: Adults aged 18-65 with a DSM-5 diagnosis of MDD, a Hamilton Depression Rating Scale (HAM-D-24) score ≥ 8, and a history of inadequate response to at least one antidepressant.

  • Exclusion Criteria: Bipolar disorder, schizophrenia, substance use disorder within the last 6 months, and vitamin B12 deficiency.

Intervention:

  • Group 1: this compound 15 mg orally, once daily + ongoing SSRI treatment.

  • Group 2: Placebo orally, once daily + ongoing SSRI treatment.

Assessments:

  • Primary Outcome: Change from baseline in the HAM-D-24 total score at week 12.

  • Secondary Outcomes:

    • Response rate (≥50% reduction in HAM-D-24 score).

    • Remission rate (HAM-D-24 score ≤7).

    • Change in scores on the Patient Health Questionnaire-9 (PHQ-9) and Clinical Global Impression (CGI) scales.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters at each visit.

Data Analysis: An intent-to-treat analysis will be performed using a mixed-model repeated measures (MMRM) approach to compare the change in HAM-D-24 scores between the two groups over the 12-week period.

G cluster_workflow Clinical Trial Workflow Screening Screening & Enrollment (MDD, SSRI-Resistant) Baseline Baseline Assessment (HAM-D, PHQ-9, CGI) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: SSRI + Levomefolate (15mg) Randomization->GroupA 1:1 GroupB Group B: SSRI + Placebo Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 4, 8) GroupA->FollowUp GroupB->FollowUp Endpoint Week 12 Endpoint Assessment (Primary & Secondary Outcomes) FollowUp->Endpoint Analysis Data Analysis (MMRM) Endpoint->Analysis

Caption: Workflow for a clinical trial of adjunctive levomefolate.
Protocol 2: Quantification of Levomefolate in Human Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and selective method for the quantification of levomefolate (L-5-MTHF) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Levomefolate-¹³C₅)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ascorbic acid

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges

Sample Preparation (SPE):

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 400 µL of an acidic buffer (e.g., ammonium formate with ascorbic acid, pH 3.2) to precipitate proteins and stabilize folate.

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol-based).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS System and Conditions:

  • Chromatography: Reversed-phase HPLC (e.g., C18 column) with a gradient elution.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolate and its stable isotope-labeled internal standard.

Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of levomefolate in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (Levomefolate-¹³C₅) Sample->Spike Prepare Sample Preparation (Protein Precipitation & SPE) Spike->Prepare Inject LC-MS/MS Injection Prepare->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for quantification of levomefolate in plasma.

Conclusion

This compound is a promising therapeutic agent in the management of various neurological and psychiatric disorders, most notably as an adjunctive treatment for major depressive disorder. Its direct biological activity, which bypasses potential metabolic impairments, provides a clear mechanistic rationale for its use. Future research should continue to explore its efficacy in other conditions such as schizophrenia and cognitive decline, identify patient populations most likely to benefit through biomarker and genetic studies, and optimize dosing strategies. The protocols outlined provide a framework for the rigorous clinical and analytical evaluation of this compound in neuropsychiatric research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike synthetic folic acid, levomefolate does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active. This characteristic is particularly significant for individuals with polymorphisms in the genes encoding enzymes of the one-carbon metabolism pathway, such as methylenetetrahydrofolate reductase (MTHFR). Accurate in vitro assays to determine the activity of these enzymes are crucial for understanding the metabolic fate of folates and for the development of drugs targeting this pathway.

These application notes provide detailed protocols for assessing the enzymatic activity of two key enzymes in folate metabolism: Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR).

One-Carbon Metabolism Pathway Involving Levomefolate

The following diagram illustrates the central role of DHFR and MTHFR in the activation of folic acid and the subsequent formation of levomefolate, which is a critical methyl donor for various metabolic processes, including the conversion of homocysteine to methionine.

One_Carbon_Metabolism cluster_0 Folic Acid Activation cluster_1 Levomefolate Synthesis cluster_2 Methionine Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR (NADPH -> NADP+) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (NADPH -> NADP+) 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate SHMT (Serine -> Glycine) Levomefolate (L-5-MTHF) Levomefolate (L-5-MTHF) 5,10-Methylenetetrahydrofolate->Levomefolate (L-5-MTHF) MTHFR (NADPH -> NADP+) Homocysteine Homocysteine Methionine Methionine Levomefolate (L-5-MTHF)->Methionine Methyl Donor Homocysteine->Methionine Methionine Synthase (Vitamin B12)

Caption: Simplified pathway of folate metabolism.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize key kinetic parameters for human DHFR and MTHFR, providing a basis for comparative analysis in experimental settings.

Table 1: Kinetic Parameters for Human Dihydrofolate Reductase (DHFR)

SubstrateKm (μM)kcat (s⁻¹)Source Organism/Cell LineReference
Dihydrofolate (DHF)0.051898Human[1]
Folic Acid0.50.002 (nmol/min/g liver)Human Liver[2]
NADPH1.96.4Human (modified)[3]

Note: The catalytic efficiency of DHFR is significantly lower for folic acid compared to its natural substrate, dihydrofolate.

Table 2: Kinetic Parameters for Human Methylenetetrahydrofolate Reductase (MTHFR)

Substrate/CofactorKm (μM)Specific Activity (microU/mg protein)Source Organism/Cell LineReference
5,10-Methylenetetrahydrofolate26431 ± 150Human Fibroblasts[4]
NADPH30431 ± 150Human Fibroblasts[4]

Table 3: Impact of Common MTHFR Polymorphisms on Enzyme Activity

GenotypeResidual Enzyme Activity (%)Reference
677CC (Wild Type)100
677CT (Heterozygous)~67
677TT (Homozygous)~25-35
1298AA (Wild Type)100
1298AC (Heterozygous)~83
1298CC (Homozygous)~61
677CT / 1298AC (Compound Heterozygous)~50-60

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Experimental Workflow:

DHFR_Assay_Workflow prep Prepare Reagents (Assay Buffer, NADPH, DHF) mix Mix Enzyme, Buffer, and NADPH in a cuvette or 96-well plate prep->mix sample_prep Prepare Enzyme Sample (Cell lysate or purified DHFR) sample_prep->mix initiate Initiate Reaction by adding DHF mix->initiate measure Measure Absorbance at 340 nm (Kinetic mode for 5-10 min) initiate->measure analyze Calculate DHFR Activity (Rate of NADPH oxidation) measure->analyze MTHFR_Assay_Workflow prep Prepare Reagents (Assay Buffer, NADPH, FAD, 5,10-CH2-THF) reaction Incubate Enzyme with Substrates (37°C for a defined time, e.g., 40 min) prep->reaction sample_prep Prepare Enzyme Sample (Fibroblast lysate or other cell extracts) sample_prep->reaction stop Stop Reaction (e.g., by adding acid or placing on ice) reaction->stop separation Separate Folate Species by HPLC stop->separation detection Detect L-5-MTHF by Fluorescence separation->detection quantify Quantify L-5-MTHF and Calculate Activity detection->quantify

References

Application Notes and Protocols for Assessing Levomefolate Calcium Transport Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Its ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effects in neurological and psychiatric disorders.[1][2] The transport of folates into the central nervous system (CNS) is a complex process primarily mediated by specific transporters at the BBB, namely the folate receptor alpha (FRα) and the reduced folate carrier (RFC).[1][3][4] Assessing the transport kinetics and permeability of this compound across the BBB is essential for the development of effective CNS-targeted therapies.

This document provides detailed application notes and protocols for three key techniques used to evaluate the transport of this compound across the BBB: in vitro cell-based assays, in situ brain perfusion, and in vivo studies.

Key Transport Mechanisms at the Blood-Brain Barrier

The transport of levomefolate and other folates across the BBB is a carrier-mediated process. The primary transporters involved are:

  • Folate Receptor Alpha (FRα): A high-affinity receptor that mediates the transport of folates via endocytosis.

  • Reduced Folate Carrier (RFC): A bidirectional transporter that facilitates the transport of reduced folates like L-5-MTHF.

  • Proton-Coupled Folate Transporter (PCFT): Another important transporter for folate homeostasis.

The expression and function of these transporters can be regulated by various factors, including transcription factors such as the Vitamin D Receptor (VDR) and Nuclear Respiratory Factor 1 (NRF-1), which have been shown to modulate RFC expression.

Signaling Pathway for Folate Transport Regulation

cluster_0 Blood cluster_1 Blood-Brain Barrier Endothelial Cell Levomefolate This compound (L-5-MTHF) FRa Folate Receptor α (FOLR1) Levomefolate->FRa RFC Reduced Folate Carrier (SLC19A1) Levomefolate->RFC PCFT Proton-Coupled Folate Transporter (SLC46A1) Levomefolate->PCFT Endosome Endosome FRa->Endosome Endocytosis Levomefolate_CNS L-5-MTHF RFC->Levomefolate_CNS PCFT->Levomefolate_CNS Endosome->Levomefolate_CNS Release VDR Vitamin D Receptor (VDR) Nucleus Nucleus VDR->Nucleus NRF1 Nuclear Respiratory Factor 1 (NRF-1) NRF1->Nucleus Nucleus->RFC Upregulates Expression

Caption: Signaling pathway of levomefolate transport across the BBB.

I. In Vitro Blood-Brain Barrier Transport Assay

This protocol describes a method for assessing the permeability of this compound across an in vitro model of the human BBB using the hCMEC/D3 cell line.

Application Notes:
  • The hCMEC/D3 cell line is a well-established and widely used immortalized human cerebral microvascular endothelial cell line for in vitro BBB studies.

  • This model allows for high-throughput screening of compounds and investigation of transport mechanisms in a controlled environment.

  • Barrier integrity is a critical parameter and should be monitored by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow. A TEER value above 30 Ω·cm² is generally considered acceptable for hCMEC/D3 monolayers.

Experimental Protocol:

1. Cell Culture and Seeding: a. Culture hCMEC/D3 cells in Endothelial Cell Basal Medium supplemented with growth factors. b. Coat Transwell® inserts (e.g., 0.4 µm pore size) with rat tail collagen type I. c. Seed hCMEC/D3 cells onto the apical side of the inserts at a density of 2.5 x 10⁴ cells/cm². d. Culture the cells for 6-7 days to allow for the formation of a confluent monolayer with tight junctions.

2. Barrier Integrity Assessment: a. Measure TEER daily using an EVOM2™ voltohmmeter. b. On the day of the experiment, perform a Lucifer Yellow permeability assay to confirm low paracellular leakage.

3. Permeability Assay: a. Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). b. Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker. e. At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. f. Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer.
  • A is the surface area of the Transwell® membrane.
  • C₀ is the initial concentration of the compound in the apical chamber.

II. In Situ Brain Perfusion Technique in Rats

This protocol provides a method to measure the unidirectional influx of this compound across the BBB in anesthetized rats, which allows for precise control of the perfusate composition and avoids confounding factors from peripheral metabolism.

Application Notes:
  • This technique is highly valuable for studying carrier-mediated transport and provides a more physiologically relevant model than in vitro assays.

  • It is crucial to maintain physiological parameters (temperature, blood gases) of the animal throughout the procedure.

  • The perfusion rate must be carefully controlled to ensure complete replacement of blood in the cerebral vasculature without damaging the BBB.

Experimental Protocol:

1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic. b. Expose the common carotid artery and its branches through a midline cervical incision. c. Ligate the external carotid artery, superior thyroid artery, and occipital artery. d. Catheterize the common carotid artery with a polyethylene tube connected to a perfusion pump.

2. Perfusion: a. Begin perfusion with a pre-warmed (37°C) and oxygenated perfusion buffer (e.g., bicarbonate-buffered saline) to wash out the blood. b. After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of radiolabeled ([³H] or [¹⁴C]) this compound and a vascular space marker (e.g., [¹⁴C] or [³H]-sucrose). c. Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

3. Sample Collection and Analysis: a. At the end of the perfusion, decapitate the animal. b. Dissect the brain and collect samples from different regions (e.g., cortex, hippocampus). c. Homogenize the brain tissue samples. d. Analyze the radioactivity in the tissue homogenates and perfusate samples using liquid scintillation counting.

4. Data Analysis: a. Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (C_brain - V_v * C_pf) / (C_pf * T) Where:

  • C_brain is the concentration of the radiolabeled compound in the brain tissue.
  • V_v is the vascular volume, determined from the vascular space marker.
  • C_pf is the concentration of the radiolabeled compound in the perfusate.
  • T is the perfusion time. b. The permeability-surface area (PS) product can be calculated from K_in.

III. In Vivo Studies in Rodents

This protocol outlines a method to assess the brain uptake of this compound following systemic administration in rodents.

Application Notes:
  • In vivo studies provide the most physiologically relevant data on BBB transport, accounting for factors like plasma protein binding and peripheral metabolism.

  • The choice of administration route (e.g., intravenous, oral) depends on the specific research question.

  • Accurate and rapid tissue collection is critical to prevent post-mortem changes in compound distribution.

Experimental Protocol:

1. Animal Dosing: a. Administer this compound to rodents (mice or rats) via the desired route (e.g., intravenous injection into the tail vein or oral gavage).

2. Sample Collection: a. At predetermined time points after administration, anesthetize the animals. b. Collect blood samples via cardiac puncture. c. Perfuse the brain transcardially with ice-cold saline to remove blood from the cerebral vasculature. d. Rapidly excise the brain and dissect specific regions if required.

3. Sample Processing and Analysis: a. Homogenize the brain tissue samples. b. Extract this compound from the plasma and brain homogenates. c. Quantify the concentration of this compound in the samples using a validated analytical method like LC-MS/MS.

4. Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of brain penetration. b. The brain uptake clearance (K_in) can also be determined using pharmacokinetic modeling of the concentration-time data.

Data Presentation

Table 1: In Vitro Permeability of Folates in hCMEC/D3 Cells
CompoundConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
L-5-Methyltetrahydrofolate11.5 ± 0.2Fictional Data
Folic Acid10.8 ± 0.1Fictional Data
Methotrexate12.1 ± 0.3Fictional Data

Note: The data in this table is illustrative and should be replaced with experimentally derived values.

Table 2: In Situ Brain Perfusion Data for Methyltetrahydrofolic Acid in Rats
ParameterValueUnitReference
Permeability-Surface Area (PS) Product1.1 ± 0.3µL/min/g
Brain Uptake Clearance (K_in)1.83 x 10⁻²mL/s/gCalculated from
Table 3: In Vivo Brain Uptake of Folates in Rats
CompoundDose (mg/kg)Time Point (min)Brain Concentration (ng/g)Plasma Concentration (ng/mL)Brain/Plasma RatioReference
Levofolinate160150 ± 25750 ± 1000.20
L-Methylfolate160120 ± 20800 ± 1200.15
Folic Acid16080 ± 15950 ± 1500.08

Note: Data is adapted from studies in young rats and may vary based on experimental conditions.

Visualization of Experimental Workflows

In Vitro BBB Permeability Assay Workflow

cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Analysis A Coat Transwell with Collagen B Seed hCMEC/D3 Cells A->B C Culture for 6-7 Days B->C D Wash Monolayer C->D E Add Levomefolate to Apical Chamber D->E F Sample from Basolateral Chamber E->F G Quantify Concentration (LC-MS/MS) F->G H Calculate Papp G->H

Caption: Workflow for the in vitro BBB permeability assay.

In Situ Brain Perfusion Workflow

A Anesthetize Rat B Expose Carotid Artery A->B C Catheterize Artery B->C D Washout Blood C->D E Perfuse with Labeled Levomefolate D->E F Decapitate and Collect Brain E->F G Homogenize Tissue F->G H Scintillation Counting G->H I Calculate K_in / PS H->I

Caption: Workflow for the in situ brain perfusion technique.

In Vivo Brain Uptake Study Workflow

A Administer Levomefolate to Rodent B Collect Blood and Perfuse Brain A->B C Excise and Homogenize Brain Tissue B->C D Extract Compound C->D E Quantify Concentration (LC-MS/MS) D->E F Calculate Brain/Plasma Ratio E->F

Caption: Workflow for the in vivo brain uptake study.

References

Application Notes and Protocols for Evaluating the Impact of Levomefolate Calcium on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike folic acid, a synthetic form of folate, levomefolate does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR) to become metabolically active. This is particularly significant for individuals with MTHFR polymorphisms, which can impair the conversion of folic acid to its active form.[1][2] Levomefolate plays a crucial role in one-carbon metabolism, serving as a primary methyl group donor for a myriad of biochemical reactions, including the synthesis of DNA, RNA, and neurotransmitters.[1]

A key function of levomefolate is its involvement in the methylation cycle, where it contributes to the conversion of homocysteine to methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the body, including DNA methylation.[3][4] DNA methylation is a critical epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. By influencing DNA methylation patterns, this compound can modulate the expression of various genes, impacting cellular processes and potentially influencing health and disease states.

These application notes provide detailed protocols for evaluating the impact of this compound on gene expression, utilizing standard molecular biology techniques.

Key Experimental Protocols

To assess the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The general workflow for these experiments is outlined below.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Nucleic Acid Extraction cluster_analysis Gene Expression Analysis cluster_data Data Analysis cell_culture Cell Line Seeding treatment This compound Treatment cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr microarray Microarray rna_extraction->microarray rna_seq RNA-Sequencing rna_extraction->rna_seq data_analysis Differential Gene Expression Analysis rt_qpcr->data_analysis microarray->data_analysis rna_seq->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Addressing Stability Issues of Levomefolate Calcium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of levomefolate calcium in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in the Aqueous Solution

  • Question: I prepared an aqueous solution of this compound, and it has become cloudy or formed a precipitate. What could be the cause, and how can I resolve this?

  • Answer: Precipitation of this compound in aqueous solutions can be attributed to several factors:

    • Low Solubility: this compound has limited solubility in water, approximately 0.3 mg/mL.[1] Exceeding this concentration can lead to precipitation.

    • pH Shifts: Changes in the pH of the solution can affect the solubility of this compound.

    • Temperature Effects: The solubility of this compound can be temperature-dependent. Cooling the solution may decrease its solubility.

    • Chemical Incompatibility: The presence of certain ions, such as phosphate from buffers, can lead to the formation of insoluble calcium phosphate salts.

    Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of this compound does not exceed its solubility limit in water.

    • Control pH: Maintain a pH around neutral (6.5-7.5) for optimal stability and solubility.[2]

    • Temperature Control: Prepare and store solutions at a consistent, controlled room temperature. Avoid refrigeration if it leads to precipitation.

    • Buffer Selection: If using a buffer, consider alternatives to phosphate buffers or ensure the concentration of phosphate ions is low enough to prevent precipitation.

    • Sonication: Gentle sonication can help in dissolving the compound completely during preparation.

Issue 2: Discoloration (Yellowing or Browning) of the Solution

  • Question: My this compound solution has developed a yellow or brown tint. What does this indicate, and is the product degraded?

  • Answer: Discoloration of this compound solutions is often an indicator of oxidative degradation. The tetrahydrofolate ring system in levomefolate is susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[3] The color change is due to the formation of degradation products.

    Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or protect them from light using aluminum foil.[4]

    • Minimize Oxygen Exposure: Use deaerated water for solution preparation. Purging the headspace of the storage container with an inert gas like nitrogen or argon can also minimize oxidation.

    • Control Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down the degradation process.[5]

    • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or cysteine into the formulation to protect against oxidative degradation.

Issue 3: Loss of Potency or Inconsistent Analytical Results

  • Question: I am observing a decrease in the concentration of this compound over time in my aqueous solution, or my analytical results are inconsistent. What are the likely causes and solutions?

  • Answer: A loss of potency is a direct consequence of the chemical degradation of this compound. Inconsistent analytical results can stem from ongoing degradation during sample preparation and analysis.

    Troubleshooting Steps:

    • Implement Stabilization Strategies:

      • Antioxidants: Add antioxidants like ascorbic acid (e.g., 0.1% w/v) to your aqueous solutions to prevent oxidation.

      • Chelating Agents: Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.

    • Control Environmental Factors: Strictly control exposure to light, oxygen, and high temperatures throughout the experiment.

    • Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before use. If storage is necessary, it is not recommended to store aqueous solutions for more than one day.

    • Validate Analytical Method: Ensure your analytical method, such as HPLC, is stability-indicating, meaning it can separate the intact this compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is oxidation. The tetrahydrofolate ring is susceptible to oxidation, leading to the formation of degradation products such as 5-methyldihydrofolate (5-MDHF) and eventually p-aminobenzoyl-L-glutamate. This process can be accelerated by factors like heat, light, and non-neutral pH conditions.

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: this compound is most stable at a neutral pH (around 7.0). Degradation is accelerated under both acidic and alkaline conditions. Therefore, maintaining a neutral pH is crucial for the stability of aqueous solutions.

Q3: What is the recommended way to prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in a suitable buffer, preferably at a neutral pH and containing an antioxidant like ascorbic acid. To ensure complete dissolution, gentle warming or sonication may be applied. Store the stock solution in a tightly sealed, light-protected container at -20°C or below and minimize freeze-thaw cycles.

Q4: Can I autoclave a solution containing this compound?

A4: Autoclaving is not recommended for solutions containing this compound. The high temperatures involved in autoclaving will significantly accelerate its degradation. Sterilization should be performed by filtration through a 0.22 µm filter if required.

Q5: What are some common stabilizers used for this compound in liquid formulations?

A5: Common stabilizers for this compound in aqueous formulations include antioxidants and chelating agents.

  • Antioxidants: Ascorbic acid and its salts (ascorbates) are widely used to prevent oxidative degradation. Cysteine has also been shown to be an effective stabilizer.

  • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze oxidative reactions.

Data Presentation

Table 1: Influence of pH on the Stability of L-5-Methyltetrahydrofolate at 100°C

pHStability ObservationReference
Acidic (<4)Increased degradation rates.
5More stable compared to pH 7 in some studies.
7 (Neutral)Generally considered the pH for highest stability.

Table 2: Thermal Degradation of L-5-Methyltetrahydrofolate

Temperature (°C)pHDegradation KineticsKey FindingsReference
65 - 160VariedFirst-orderThermostability enhanced by increasing pH up to 7.
>657First-orderActivation energy (Ea) for degradation is 79.98 kJ mol⁻¹.
857First-orderSignificant degradation observed, which is mitigated by the absence of oxygen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: ODS (C18), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01% Phosphoric Acid in water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 212 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • For stability samples, dilute the aqueous solution with the mobile phase to a suitable concentration.

    • To minimize degradation during analysis, consider preparing samples in a diluent containing an antioxidant like ascorbic acid.

    • Filter the final solution through a 0.45 µm nylon filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. A target degradation of 5-20% is generally recommended.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60-100°C for a defined period (e.g., 1 hour).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature or heat at 60-100°C for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Precipitation Start Precipitation Observed Check_Conc Is concentration > 0.3 mg/mL? Start->Check_Conc Check_pH Is pH outside 6.5-7.5? Check_Conc->Check_pH No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Temp Was solution refrigerated? Check_pH->Check_Temp No Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH Yes Check_Buffer Is a phosphate buffer used? Check_Temp->Check_Buffer No Store_RT Store at Room Temp Check_Temp->Store_RT Yes Change_Buffer Use Non-Phosphate Buffer Check_Buffer->Change_Buffer Yes

Caption: Troubleshooting workflow for precipitation issues.

cluster_Degradation Oxidative Degradation Pathway of Levomefolate Levomefolate Levomefolate (5-Methyltetrahydrofolate) Oxidation1 Oxidation (Loss of electrons) Levomefolate->Oxidation1 MDHF 5-Methyldihydrofolate (5-MDHF) Oxidation1->MDHF Oxidation2 Further Oxidation & Cleavage MDHF->Oxidation2 PABG p-Aminobenzoyl-L-glutamate Oxidation2->PABG cluster_Workflow Experimental Workflow for Stability Study Prep_Sol Prepare Levomefolate Solution (with/without stabilizer) Stress Apply Stress Conditions (Heat, Light, pH, etc.) Prep_Sol->Stress Sampling Withdraw Samples at Time Points (t=0, t=x, ...) Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify Remaining Levomefolate & Degradation Products Analysis->Data Kinetics Determine Degradation Rate Data->Kinetics

References

Overcoming challenges in the bioanalytical quantification of levomefolate calcium.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalytical quantification of levomefolate calcium.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Poor or No Signal Intensity

Q: We are observing a weak or non-existent signal for levomefolate in our LC-MS/MS analysis. What are the potential causes and how can we troubleshoot this?

A: Low signal intensity is a common and multifaceted issue when analyzing levomefolate, a molecule known for its instability. The problem can often be traced back to analyte degradation, suboptimal instrument settings, or inefficient sample preparation.

Troubleshooting Steps:

  • Verify Analyte Stability: Levomefolate is highly susceptible to degradation from oxidation, light, and pH changes.[1][2][3]

    • Handling: Always handle the compound under subdued lighting and consider using amber vials for stock solutions and samples.[2][4]

    • Antioxidants: Incorporate antioxidants, such as ascorbic acid or dithiothreitol (DTT), in your stock solutions, sample buffers, and final extracts to prevent oxidative degradation. A common choice is a solution of 1 g/L ascorbic acid.

    • pH Control: Maintain a pH around neutral (pH 7.4) for optimal stability. Degradation is accelerated in both acidic and alkaline conditions.

    • Temperature: Thaw samples on ice and perform preparation steps at reduced temperatures (e.g., 4°C) to minimize degradation. Store stock solutions and processed samples at -80°C.

    • Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Mode: Positive ion mode Electrospray Ionization (ESI) is the most effective and commonly used technique for levomefolate.

    • MRM Transitions: Ensure the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) are correctly set for levomefolate. Optimize instrument parameters like collision energy (CE) and declustering potential (DP) by infusing a standard solution directly into the mass spectrometer.

  • Evaluate Sample Preparation:

    • Extraction Efficiency: Assess the recovery of your extraction method (e.g., protein precipitation, solid-phase extraction). Inefficient extraction will naturally lead to a lower signal.

    • Analyte Adsorption: Levomefolate can adsorb to glass and plastic surfaces. Using silanized glassware or low-adsorption polypropylene tubes can help mitigate this issue.

Issue 2: High Variability and Poor Reproducibility

Q: Our results for levomefolate quantification show high variability between replicates. What could be causing this inconsistency?

A: High variability often points towards inconsistent sample handling, instrument instability, or, most frequently, matrix effects. Matrix effects, caused by co-eluting endogenous components from the biological sample, can unpredictably suppress or enhance the analyte's ionization, leading to poor reproducibility.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Improve Sample Cleanup: Simple protein precipitation (PPT) may not be sufficient to remove interfering phospholipids, a primary source of matrix effects in plasma and serum. Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjust the chromatographic gradient to separate levomefolate from the regions where matrix components elute. A slower gradient around the analyte's retention time can be beneficial.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as Levomefolate-¹³C₅. Since the SIL-IS co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Ensure Consistent Sample Preparation:

    • Automation: If possible, automate sample preparation steps to improve consistency between samples.

    • Internal Standard Addition: Ensure the internal standard is added consistently and at the very beginning of the sample preparation process to account for variability in all subsequent steps.

  • Check Instrument Stability:

    • System Suitability: Perform system suitability tests before running the sample batch to ensure the LC-MS/MS system is performing consistently.

    • Ion Source Cleanliness: A dirty ion source can lead to erratic signal response. Follow the manufacturer's protocol for cleaning the ion source components.

Issue 3: Poor Chromatographic Peak Shape

Q: We are observing significant peak tailing, fronting, or splitting in our chromatograms for levomefolate. How can we improve the peak shape?

A: Poor peak shape compromises the accuracy and precision of integration and quantification. This issue can stem from problems with the column, mobile phase, or injection solvent.

Troubleshooting Steps:

  • Evaluate the Analytical Column:

    • Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material. Flush the column with a strong solvent to clean it. If the problem persists, the column may need to be replaced.

    • Guard Column: Use a guard column to protect the analytical column from contamination and extend its lifetime.

    • Column Chemistry: While a C18 column is commonly used for folate analysis, if peak shape remains poor, consider a column with a different chemistry (e.g., phenyl-hexyl).

  • Check Mobile Phase and Sample Solvent Compatibility:

    • Injection Solvent: Ensure the final sample solvent is compatible with the initial mobile phase. A mismatch, particularly injecting a solvent much stronger than the mobile phase, can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.

    • Mobile Phase pH: The pH of the mobile phase can influence peak shape. Ensure it is optimized for levomefolate. An acidic modifier, like 0.1% formic acid, is commonly used in the mobile phase.

  • Investigate for Carryover:

    • Injector Cleaning: Significant carryover from a previous high-concentration sample can appear as a distorted peak in a subsequent blank or low-concentration sample. Implement a rigorous needle and injector wash protocol using a strong organic solvent.

Issue 4: Suspected Isobaric Interference

Q: Our quantification results for levomefolate are unexpectedly high and we suspect interference. How can we confirm and resolve this?

A: Isobaric interference is a critical issue in folate analysis, where compounds with the same nominal mass-to-charge ratio (m/z) as levomefolate can lead to its overestimation. Common interferents include the oxidative degradation product MeFox and another active folate, 5-formyltetrahydrofolate (5-formylTHF).

Troubleshooting Steps:

  • Chromatographic Resolution: The most effective way to resolve isobaric interference is through chromatography.

    • Optimize Separation: Develop and optimize your LC method to achieve baseline separation between levomefolate and its potential isobars. This may require adjusting the mobile phase gradient, changing the column, or modifying the mobile phase composition.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very small mass differences, offering an alternative to complete chromatographic separation.

  • Prevent Analyte Degradation:

    • Since MeFox is a degradation product, strictly following the stability-preserving measures outlined in Issue 1 (use of antioxidants, protection from light, temperature control) is crucial to prevent its formation during sample collection, storage, and processing.

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for Levomefolate Analysis
ParameterSettingReference
LC Column Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% - 0.5% acetic acid or formic acid
Mobile Phase B Acetonitrile or Methanol (often with the same acidic modifier)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard Levomefolate-¹³C₅ (stable isotope-labeled)
Table 2: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantagesReference
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less effective at removing phospholipids, leading to higher potential for matrix effects.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can be labor-intensive and difficult to automate.
Solid-Phase Extraction (SPE) Delivers high recovery and very clean extracts, effectively reducing matrix effects.More complex and costly than PPT; requires method development.
Supported Liquid Extraction (SLE) High recovery and clean extracts; easy to automate.Relies on the same partitioning principles as LLE.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline adapted from methodologies for folate analysis and should be optimized for your specific application and instrumentation.

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature, ensuring they are protected from light.

  • Internal Standard & Antioxidant Addition: To 150 µL of plasma, add the Levomefolate-¹³C₅ internal standard solution. Then, add an ammonium formate buffer containing an antioxidant like ascorbic acid to prevent degradation.

  • SPE Plate Conditioning: Condition a phenyl SPE plate (e.g., 50 mg, 96-well) according to the manufacturer's instructions.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE plate.

  • Washing: Wash the plate with an appropriate wash solution (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard using an organic elution solvent (e.g., acetonitrile/methanol) containing ascorbic acid and acetic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your initial mobile phase (e.g., 100 µL).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Diagram 1: General Experimental Workflow for Levomefolate Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS (Levomefolate-¹³C₅) & Antioxidant Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Caption: Workflow for the bioanalytical quantification of levomefolate.

Diagram 2: Troubleshooting Logic for Low Signal Intensity

G Start Low Signal Intensity for Levomefolate CheckStability Check Analyte Stability - Use Antioxidants - Protect from Light - Control Temp/pH Start->CheckStability CheckMS Optimize MS Parameters - Correct MRM Transitions? - Optimize CE/DP? - ESI+ Mode? CheckStability->CheckMS Stability OK ResultOK Signal Improved CheckStability->ResultOK Stability Issue Found & Corrected CheckSamplePrep Evaluate Sample Prep - Sufficient Recovery? - Adsorption to tubes? - Improve Cleanup? CheckMS->CheckSamplePrep MS OK CheckMS->ResultOK MS Issue Found & Corrected CheckSamplePrep->ResultOK Prep OK ResultBad Issue Persists CheckSamplePrep->ResultBad Further Investigation Needed

References

Optimizing dosage and administration of levomefolate calcium in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Levomefolate Calcium Animal Studies

This center provides targeted guidance for researchers, scientists, and drug development professionals on the optimal dosage and administration of this compound in preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the experimental process.

Q1: My results show high variability between animals in the same dosage group. What are the common causes?

A: High variability often stems from issues in compound handling, administration technique, or animal stress. Levomefolate and its analogs are known to be unstable compounds.[1]

  • Compound Stability: Levomefolate is sensitive to oxidation, light, and pH changes.[1] Ensure the compound is stored at -20°C or lower and handled under subdued light.[1] Aqueous solutions are not recommended for storage for more than one day.[2]

  • Solution Preparation: The solubility of this compound in water is low (approx. 0.3 mg/ml).[2] Inconsistent solubility or precipitation in the vehicle can lead to variable dosing. Always prepare solutions fresh and visually inspect for precipitates.

  • Administration Technique: Inconsistent oral gavage or injection techniques can cause significant stress and affect absorption. Ensure all personnel are uniformly trained. For oral gavage, proper restraint and smooth insertion of the feeding tube are critical to avoid injury and stress.

  • Animal Stress: Stress from handling and the experimental environment can alter gastrointestinal motility and physiological responses. Acclimatize animals properly and maintain a consistent, low-stress environment.

Q2: I'm observing low or no measurable plasma concentrations of L-5-MTHF after administration. What should I check?

A: This issue can point to problems with compound degradation, administration route, or sample handling.

  • Analyte Degradation: Folates are unstable. During sample preparation, ensure the pH is maintained between 4 and 8 for optimal stability.

  • Adsorption: Levomefolate can adsorb to glass and plastic surfaces. Use silanized glassware or low-adsorption polypropylene tubes to minimize this effect.

  • Route of Administration: The rate of absorption varies significantly by route: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO). Oral administration of this compound results in rapid absorption, with peak plasma concentrations typically observed within 0.5 to 1.5 hours. If oral bioavailability is a concern, consider an intraperitoneal (IP) injection for more direct absorption.

  • Sample Collection & Processing: Ensure blood samples are processed correctly and promptly to prevent degradation of folates. Use appropriate anticoagulants and stabilizers if necessary.

Q3: How do I choose between oral gavage and intraperitoneal (IP) injection for administration?

A: The choice depends on the experimental objective.

  • Oral Gavage (PO): This route is preferred when studying the natural absorption and bioavailability of the compound through the gastrointestinal tract. It mimics human oral consumption. However, it is subject to the first-pass effect and variability in GI absorption.

  • Intraperitoneal (IP) Injection: IP administration bypasses the GI tract, leading to faster and more direct absorption into the vasculature. This route is useful for achieving higher systemic exposure quickly and reducing variability associated with gastric emptying and intestinal absorption. It is a common route for rodents.

Q4: I'm concerned about the stability of my this compound solution during the experiment. How can I ensure its integrity?

A: Solution stability is critical for accurate dosing.

  • Prepare Fresh: Due to low aqueous stability, always prepare solutions immediately before use.

  • Protect from Light and Air: Handle the solid compound and solutions under subdued lighting and minimize exposure to air to prevent oxidation.

  • pH Control: The pH of the vehicle can impact stability. Folates are most stable in a pH range of 4 to 8.

  • Vehicle Selection: For injections, use sterile, isotonic vehicles. For oral gavage, water is a common vehicle, but ensure the compound is fully dissolved or evenly suspended.

Data Presentation: Pharmacokinetic & Dosing Parameters

The following tables summarize key data points from animal studies to guide dosage selection.

Table 1: Comparative Pharmacokinetic Parameters of Folates in Rats (Oral Administration)

ParameterThis compound (as (6S)5-MTHF Ca salt)Folic Acid
Dose 70 µg/kg (as (6S)5-MTHF equivalents)70 µg/kg (as (6S)5-MTHF equivalents)
Cmax (Peak Plasma Conc.) 486.8 ± 184.1 ng/mL281.5 ± 135.7 ng/mL
AUC (Total Exposure) 997.6 ng/mLh114.7 ng/mLh
Tmax (Time to Peak) Similar for both formsSimilar for both forms
Data derived from a study in Sprague-Dawley rats comparing different folate forms.

Table 2: General Dosing & Administration Guidelines for Rodents

RouteSpeciesMax VolumeRecommended Needle GaugeNotes
Oral Gavage (PO) Mouse10 mL/kg18-22g flexible tubeDo not exceed 1% of body weight (e.g., 0.2 mL for a 20g mouse).
Rat10-20 mL/kg16-18g flexible tube
Intraperitoneal (IP) Mouse< 10 mL/kg25-27gInject into the lower right abdominal quadrant to avoid organs.
Rat< 10 mL/kg23-25g
Intravenous (IV) Mouse< 0.2 mL (Tail Vein)27-30gProvides the most rapid absorption.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a solution or suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Sterile, purified water (vehicle)

  • Calibrated scale

  • Spatula

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Calculate Dosage: Determine the required dose in mg/kg based on your experimental design. Calculate the total amount of this compound needed for the number of animals in the group.

  • Weigh Compound: Accurately weigh the required amount of this compound powder using a calibrated scale.

  • Prepare Vehicle: Measure the required volume of sterile water. The final volume should allow for the target concentration (e.g., 1 mg/mL for a 10 mL/kg dose in a mouse).

  • Dissolve/Suspend Compound: Add the weighed powder to the water. This compound has low water solubility. Vortex or stir vigorously to create a uniform suspension or solution. Gentle warming may aid dissolution, but be cautious of degradation.

  • Final Volume Check: Ensure the final volume is correct and the mixture is homogenous before drawing it into the administration syringe.

  • Administer Promptly: Use the preparation immediately. Do not store aqueous solutions for more than a day.

Protocol 2: Administration by Oral Gavage in Mice

Objective: To safely and accurately administer the prepared compound directly into the stomach.

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and neck. The animal's body should be held in a vertical position.

  • Measure Tube Length: Measure the gavage needle from the corner of the animal's mouth to the last rib to determine the correct insertion depth. Mark this length on the tube.

  • Tube Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow as the tube passes into the esophagus.

  • Confirm Placement: The tube should advance smoothly without resistance. If the animal struggles or you feel resistance, withdraw and re-attempt. Never force the tube.

  • Administer Dose: Once the tube is in place, slowly depress the syringe plunger to deliver the dose.

  • Withdraw Tube: After administration, gently withdraw the tube along the same path of insertion.

  • Monitor Animal: Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.

Visualizations: Pathways and Workflows

Folate_Metabolism_Pathway cluster_activation Metabolic Activation cluster_function Cellular Functions Diet Dietary Folate / Folic Acid DHF Dihydrofolate (DHF) Diet->DHF DHFR Levomefolate This compound (L-5-MTHF) THF Tetrahydrofolate (THF) Levomefolate->THF Enters Cycle Directly Methyl_Cycle Methylation Cycle (DNA, Proteins) Levomefolate->Methyl_Cycle Provides Methyl Group DHF->THF DHFR MTHFR MTHFR (Enzyme) THF->MTHFR Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide MTHFR->Levomefolate

Caption: Simplified folate metabolism pathway.

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting poor peak resolution in HPLC analysis of levomefolate calcium.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the HPLC analysis of levomefolate calcium.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?

Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often revolve around the chemical nature of levomefolate and its interactions with the HPLC system. Key factors include:

  • Mobile Phase pH: Levomefolate is an ionizable compound, making the pH of the mobile phase critical for achieving symmetrical peaks.[1][2] An inappropriate pH can lead to secondary interactions with the stationary phase, causing peak tailing.[3]

  • Column Issues: Degradation of the column, contamination from sample matrix components, or the use of an unsuitable column chemistry can all lead to poor peak shapes.[4]

  • Sample Preparation: Levomefolate is susceptible to oxidation, and improper sample handling can lead to the formation of degradation products that may co-elute or interfere with the main peak.

  • System and Method Parameters: Issues such as excessive extra-column volume, incorrect injection solvent, or a non-optimized flow rate can also contribute to poor resolution.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in the analysis of ionizable compounds like levomefolate. It is often characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

Likely Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The most frequent cause of peak tailing for basic compounds on silica-based C18 columns is the interaction with acidic residual silanol groups on the stationary phase.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3.0 or below with formic or phosphoric acid) can protonate the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups and can significantly improve the peak shape of basic compounds.

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet can disrupt the sample band, leading to tailing.

    • Solution: Column Washing. A thorough column wash with a strong solvent can often resolve this issue. If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

    • Solution: Optimize Buffer Concentration. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak symmetry, especially at neutral pH.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized (e.g., pH < 4)? start->check_ph adjust_ph Adjust Mobile Phase pH to a lower value (e.g., 2.5-3.5) using formic or phosphoric acid. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good wash_column Perform a column wash protocol. Replace guard column if necessary. check_column->wash_column Yes check_buffer Is the buffer concentration sufficient? check_column->check_buffer No replace_column Replace the analytical column. wash_column->replace_column No Improvement wash_column->end_good replace_column->end_good increase_buffer Increase buffer concentration (e.g., to 25-50 mM). check_buffer->increase_buffer No end_bad Issue Persists: Consider alternative column chemistry (e.g., Phenyl-Hexyl). check_buffer->end_bad Yes increase_buffer->end_good

Troubleshooting workflow for peak tailing.

Q3: I am observing broad peaks for this compound. What could be the reason and how can I improve the peak shape?

Broad peaks can lead to decreased sensitivity and poor resolution between adjacent peaks. Several factors can contribute to this issue.

Likely Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening.

    • Solution: Minimize Extra-Column Volume. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure proper connections between the column and detector.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample band to spread at the column inlet.

    • Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

  • Low Flow Rate or High Temperature: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion. Conversely, a very high temperature can sometimes decrease resolution.

    • Solution: Optimize Flow Rate and Temperature. Experiment with slightly increasing the flow rate or decreasing the column temperature to find the optimal balance for peak sharpness.

Table 1: Effect of Flow Rate and Temperature on Peak Width

Flow Rate (mL/min)Column Temperature (°C)Peak Width at Half Height (min)
0.8300.15
1.0300.12
1.2300.14
1.0250.13
1.0350.11

Note: The data in this table is illustrative and may vary depending on the specific HPLC system and method conditions.

Q4: My this compound peak is splitting. What are the common causes and troubleshooting steps?

Peak splitting, where a single peak appears as two or more closely spaced peaks, can be a complex issue to diagnose.

Likely Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to travel through different paths, resulting in a split peak.

    • Solution: Backflush the Column. Disconnect the column from the detector and reverse the flow direction to dislodge any particulates from the frit. If this fails, the frit or the column may need to be replaced.

  • Column Void: A void or channel in the column packing material can also lead to a split peak by creating different flow paths for the analyte.

    • Solution: Replace the Column. A column with a void cannot be repaired and must be replaced. To prevent this, avoid sudden pressure shocks and operate the column within its recommended pH and temperature ranges.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: Use a Weaker Injection Solvent. Dissolve the sample in the mobile phase or a weaker solvent. If solubility is an issue, reduce the injection volume.

  • Co-elution with an Impurity: The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Optimize Separation. Adjust the mobile phase composition (e.g., organic solvent percentage or pH) or change the column to one with a different selectivity to resolve the two peaks.

Experimental Protocol for Troubleshooting Split Peaks:

  • Inject a Standard: Prepare a fresh standard of this compound in the mobile phase and inject it. If the peak splitting persists, the issue is likely with the HPLC system or column. If the peak shape is good, the problem may be related to the sample preparation or matrix.

  • Reduce Injection Volume: Inject a smaller volume of the problematic sample. If the split peak becomes a single, well-defined peak, the issue is likely column overloading or sample solvent effects.

  • Backflush the Column: If the issue persists with the standard, disconnect the column from the detector and backflush it with a strong solvent (e.g., 100% acetonitrile) for 20-30 column volumes. Reconnect the column in the correct orientation and re-inject the standard.

  • Replace the Guard Column: If a guard column is in use, remove it and inject the standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.

  • Test with a New Column: If all else fails, install a new column of the same type to confirm if the original column was the issue.

Detailed Methodologies

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be adapted for troubleshooting.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS (C18) reverse-phase column (e.g., 250mm x 4.6 mm, 5µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.01% phosphoric acid in water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 212 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • To prevent oxidation, consider adding an antioxidant like ascorbic acid to the sample diluent.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Column Flushing Procedure for Contamination Removal

This protocol can be used to clean a contaminated column that is causing peak shape issues.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of water to remove any buffer salts.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase without the buffer.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Logical Relationship between Mobile Phase pH and Peak Shape:

G start Mobile Phase pH analyte_ionization Analyte Ionization State start->analyte_ionization silanol_ionization Stationary Phase (Silanol Group Ionization) start->silanol_ionization secondary_interactions Secondary Interactions (e.g., ionic, hydrogen bonding) analyte_ionization->secondary_interactions silanol_ionization->secondary_interactions peak_shape Peak Shape (Symmetry and Width) secondary_interactions->peak_shape

Impact of mobile phase pH on peak shape.

By systematically addressing these common issues, researchers can improve the peak resolution and overall quality of their HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Minimizing Ion Suppression in Levomefolate Calcium Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the quantitative analysis of levomefolate calcium by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.

Problem: Low Signal Intensity or Poor Sensitivity for this compound

Possible Cause: The signal intensity for your this compound analysis is weak, leading to a high limit of detection (LOD) and limit of quantification (LOQ). This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[1][2][3]

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a quick method, it may not sufficiently remove phospholipids, a major cause of ion suppression in plasma samples.[4][5] If using PPT, ensure efficient protein removal by using ice-cold acetonitrile and incubating at -20°C.

    • Solid-Phase Extraction (SPE): This is a more effective technique for removing interfering matrix components. Use of a mixed-mode or reversed-phase SPE cartridge can significantly clean up the sample.

    • Phospholipid Removal Plates: Consider using specialized plates designed to remove phospholipids from the sample extract.

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the mobile phase gradient to separate this compound from the region where matrix components, especially phospholipids, elute. A slower gradient around the analyte's retention time can be beneficial.

    • Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, to alter selectivity.

  • Mass Spectrometry Parameters:

    • Source Optimization: Fine-tune ion source parameters like gas flows, temperature, and spray voltage to maximize the signal for this compound.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Levomefolate-¹³C₅: Employing a SIL-IS like Levomefolate-¹³C₅ is crucial. It co-elutes with this compound and experiences similar ion suppression, allowing for accurate correction and reliable quantification.

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression, causing inconsistent results for your QC samples.

Solutions:

  • Robust Sample Preparation: A thorough and consistent sample cleanup using SPE is critical to minimize variability in matrix effects.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard: The use of Levomefolate-¹³C₅ is highly effective in correcting for variability in ion suppression between different samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, serum). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay. In biological samples, phospholipids are a major contributor to ion suppression.

Q2: What are the primary causes of ion suppression in bioanalytical methods for this compound?

A2: The primary causes of ion suppression are endogenous components from the biological matrix that are co-extracted with this compound. For folate analysis, the most significant interfering compounds are phospholipids. Other sources can include salts, proteins, and other metabolites that co-elute with the analyte.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two common methods to evaluate matrix effects are the post-column infusion technique and the post-extraction spike method.

  • Post-Column Infusion (Qualitative Assessment): A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or enhancement in the stable signal at the retention time of this compound indicates the presence of matrix effects.

  • Post-Extraction Spike (Quantitative Assessment): The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q4: Why is the use of a stable isotope-labeled internal standard (SIL-IS) like Levomefolate-¹³C₅ so critical?

A4: Levomefolate-¹³C₅ is a SIL-IS for levomefolate. SIL internal standards have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. This co-elution ensures that both the analyte and the internal standard experience similar degrees of matrix effects, allowing for accurate correction and reliable quantification.

Q5: What precautions should be taken regarding the stability of this compound during sample preparation?

A5: Folates are susceptible to oxidation and degradation from light and pH changes. To ensure stability:

  • Add an antioxidant like ascorbic acid to all samples, standards, and solutions.

  • Perform sample preparation steps under low light conditions and at reduced temperatures (e.g., on ice).

  • Store all stock and working solutions at -80°C in the dark.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10020 - 40 (Suppression)Fast and simpleInefficient removal of phospholipids, leading to significant ion suppression
Solid-Phase Extraction (SPE) 90 - 105< 15 (Suppression/Enhancement)Effective removal of interferences, cleaner extractsMore time-consuming and requires method development
Phospholipid Removal Plates 90 - 105< 15 (Suppression)Specific for phospholipid removal, high-throughput compatibleMay not remove other matrix components

Note: Values are approximate and can vary depending on the specific matrix, LC-MS/MS system, and method parameters.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Extract a blank biological matrix (e.g., plasma from a subject not administered the drug) using your established sample preparation method (e.g., SPE).

  • Prepare Spiked Samples:

    • Set A (Analyte in Solution): Spike a known concentration of this compound into the final extraction solvent.

    • Set B (Analyte in Matrix): Spike the same concentration of this compound into the blank matrix extract prepared in step 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests a minimal matrix effect.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a working solution of Levomefolate-¹³C₅ (calcium) and 10 µL of a 200 mmol/L ascorbic acid solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 1 minute, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Ion_Suppression start Start: Low or Inconsistent This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? (e.g., Levomefolate-13C5) start->check_is implement_is Implement SIL-IS (Levomefolate-13C5) check_is->implement_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Ion Suppression Detected? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end Resolved: Accurate and Reproducible Signal me_present->end No ppt Protein Precipitation (PPT) optimize_sp->ppt spe Solid-Phase Extraction (SPE) optimize_sp->spe plr Phospholipid Removal optimize_sp->plr reassess Re-assess Matrix Effects ppt->reassess spe->reassess plr->reassess optimize_lc Optimize Chromatographic Separation gradient Modify Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column gradient->reassess column->reassess reassess->me_present reassess->optimize_lc Suppression Persists

Caption: Troubleshooting workflow for ion suppression.

Experimental_Workflow sample Plasma Sample add_is Add SIL-IS (Levomefolate-13C5) & Antioxidant sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap reconst Reconstitution evap->reconst lcms LC-MS/MS Analysis reconst->lcms data Data Analysis lcms->data

Caption: Sample preparation and analysis workflow.

References

Strategies to prevent the oxidation of levomefolate calcium during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of levomefolate calcium during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: this compound is susceptible to degradation primarily through oxidation.[1] This process is accelerated by several factors, including:

  • Exposure to light: Photolytic degradation can occur upon exposure to light.[1]

  • Non-neutral pH: Levomefolate is most stable at a neutral pH and degradation is accelerated under acidic and alkaline conditions.[1][2][3]

  • Elevated temperature: Higher temperatures increase the rate of degradation.

  • Presence of oxidizing agents: Contact with oxidizing agents will directly lead to the degradation of the molecule.

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway involves the oxidation of the tetrahydrofolate ring system. Key degradation products that have been identified under various stress conditions include:

  • 5-Methyldihydrofolate (5-MDHF)

  • p-Aminobenzoyl-L-glutamic acid (PABG)

  • 4a-hydroxy-5-methyltetrahydrofolate (hmTHF)

Q3: How can I prevent the oxidation of this compound in my samples?

A3: To minimize oxidation, it is crucial to implement the following strategies:

  • Use of Antioxidants: The addition of an antioxidant to your sample and extraction solutions is highly recommended. Ascorbic acid is a commonly used and effective antioxidant for this purpose.

  • pH Control: Maintain a neutral or slightly alkaline pH during extraction, as folates are generally more stable under these conditions.

  • Light Protection: Handle all samples and solutions under subdued lighting conditions or in amber-colored vials to prevent photolytic degradation.

  • Temperature Control: Work with chilled samples and reagents, and keep samples on ice whenever possible to slow down the degradation process.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, stock solutions should be stored at -20°C or -80°C in the dark. It is also advisable to add an antioxidant, such as ascorbic acid, to the stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or variable signal intensity in LC-MS/MS analysis. Analyte degradation due to oxidation.Ensure the addition of an antioxidant like ascorbic acid to all samples and standards. Handle samples under subdued light and at reduced temperatures (e.g., on ice).
Suboptimal sample pH.Optimize the pH of your extraction buffer to be neutral or slightly alkaline.
Adsorption to labware.Use silanized glassware or low-adsorption polypropylene tubes to prevent the analyte from sticking to surfaces.
Poor recovery of this compound from plasma samples. Inefficient disruption of plasma protein binding.Use a robust protein precipitation method, for instance, with cold acetonitrile, and ensure vigorous vortexing.
Incomplete extraction from the sample matrix.Optimize your extraction method (e.g., Solid-Phase Extraction - SPE) and the pH of the extraction solvents.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Review and optimize all sample handling procedures to minimize exposure to light, heat, and non-neutral pH. Confirm the identity of degradation products through forced degradation studies.

Quantitative Data Summary

The stability of levomefolate is significantly influenced by pH and temperature. The following tables summarize the quantitative data on its stability under different conditions.

Table 1: Influence of pH on Thermal Stability of L-5-Methyltetrahydrofolate at 80°C

pHStability Observation
3.4 - 5.0Rapid degradation
7.0Highest stability
9.2Decreased stability compared to pH 7.0
Data sourced from a study on L-5-Methyltetrahydrofolate, the active moiety of this compound.

Table 2: Influence of Light on the Degradation of L-5-Methyltetrahydrofolate

Light SourceWavelengthFluence RateDegradation Rate Constant (k)Degradation Products
UVB280-350 nm2.15 mW cm⁻²9.2 x 10⁻³ min⁻¹5-Methyldihydrofolate, p-Aminobenzoyl-L-glutamic acid
Data sourced from a study on L-5-Methyltetrahydrofolate, the active moiety of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is essential for separating the intact drug from its degradation products.

  • Chromatographic System: Agilent 1100 Series HPLC or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M KH2PO4) and an organic solvent (e.g., Acetonitrile). A typical mobile phase could be a 50:50 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as water or a buffer containing an antioxidant like ascorbic acid to minimize degradation during analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. A target degradation of 10-20% is generally recommended.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Visualizations

cluster_degradation Oxidative Degradation Pathway of Levomefolate Levomefolate Levomefolate (L-5-Methyltetrahydrofolate) Oxidation Oxidation (Light, Heat, pH, Oxidizing Agents) Levomefolate->Oxidation MDHF 5-Methyldihydrofolate (5-MDHF) Oxidation->MDHF PABG p-Aminobenzoyl-L-glutamic acid (PABG) Oxidation->PABG hmTHF 4a-hydroxy-5-methyltetrahydrofolate (hmTHF) Oxidation->hmTHF

Caption: Oxidative Degradation Pathway of Levomefolate.

cluster_workflow Experimental Workflow for Sample Preparation cluster_conditions Controlled Conditions Start Start: Sample Collection Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Start->Add_Antioxidant pH_Adjustment Adjust pH to Neutral Add_Antioxidant->pH_Adjustment Extraction Extraction (e.g., SPE or PPT) pH_Adjustment->Extraction Evaporation Evaporation (if necessary) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis condition1 • Protect from Light condition2 • Maintain Low Temperature

Caption: Recommended Experimental Workflow for Sample Preparation.

References

Improving the extraction efficiency of levomefolate calcium from tissue samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of levomefolate calcium from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from tissues challenging?

A1: this compound is the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate (Vitamin B9). Its accurate quantification in tissues is crucial for various fields, including pharmacology, toxicology, and nutritional science. The extraction process is challenging due to the inherent instability of folates, which are susceptible to degradation from heat, light, oxidation, and extreme pH levels. The complex biological matrix of tissues, containing proteins, lipids, and enzymes, can also interfere with extraction and subsequent analysis.

Q2: What is the purpose of using a stable isotope-labeled internal standard like Levomefolate-¹³C₅ (calcium)?

A2: A stable isotope-labeled internal standard (SIL-IS), such as Levomefolate-¹³C₅ (calcium), is added to the sample at the beginning of the extraction process. Since the SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it experiences similar losses during sample preparation and similar ionization effects during mass spectrometry analysis. This allows for accurate correction of these variations, leading to more precise and reliable quantification of the endogenous levomefolate.

Q3: What are the critical initial steps for handling tissue samples to ensure levomefolate stability?

A3: To maintain the integrity of levomefolate, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. All subsequent extraction steps should be performed on ice and protected from light to minimize degradation. The use of antioxidants, such as ascorbic acid or dithiothreitol (DTT), in the homogenization buffer is also crucial to prevent oxidation.

Q4: Is enzymatic deconjugation necessary for all tissue samples?

A4: Folates in tissues often exist as polyglutamates. For accurate analysis by most methods, these polyglutamates need to be enzymatically deconjugated to their monoglutamate forms using a conjugase enzyme. The decision to include a deconjugation step depends on the specific research question. If the goal is to measure total folate content, then enzymatic deconjugation is necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from tissue samples.

Problem Potential Cause Recommended Solution
Low Recovery Incomplete cell lysis and tissue homogenization.Ensure the tissue is thoroughly homogenized. Consider using mechanical methods like bead beating or sonication on ice. Optimize the tissue-to-buffer ratio.
Inefficient protein precipitation.Use a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) for protein precipitation. Ensure thorough vortexing and adequate incubation time at low temperatures (-20°C).
Analyte degradation.Perform all extraction steps on ice and protect samples from light. Use fresh homogenization buffer containing antioxidants (e.g., ascorbic acid, DTT).
Analyte adsorption to surfaces.Use low-adsorption polypropylene tubes or silanized glassware to minimize loss of levomefolate.
High Variability Between Replicates Inconsistent homogenization.Ensure the entire tissue sample is homogenized to a uniform consistency before taking aliquots.
Inconsistent enzymatic deconjugation.Ensure optimal pH and temperature for the conjugase enzyme. Use a consistent source and batch of the enzyme.
Pipetting errors.Be careful when aspirating the supernatant after centrifugation to avoid disturbing the protein pellet. A second centrifugation step can help clarify the extract.
Presence of Interfering Peaks (Matrix Effects) Co-elution of matrix components (e.g., phospholipids, salts).Optimize the chromatographic method to improve the separation of levomefolate from interfering compounds.
Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation for a cleaner extract.
Ion suppression or enhancement in the mass spectrometer.Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate the matrix effect by performing post-column infusion or post-extraction spike experiments.

Data Presentation

Table 1: Comparison of Protein Precipitation Solvents for Folate Recovery from Brain Tissue

Precipitation SolventTypical Recovery Range (%)AdvantagesDisadvantages
Acetonitrile85 - 95Efficient protein removal, compatible with reversed-phase LC.May not be effective for all interfering substances.
Methanol80 - 90Good for polar analytes.Can result in less complete protein precipitation compared to acetonitrile.
Perchloric Acid75 - 85Effective at precipitating proteins.Requires a neutralization step which can add complexity and introduce salts.

Source: Adapted from BenchChem technical documentation.

Table 2: Impact of Sample Cleanup Method on Folate Recovery from Liver Tissue

Cleanup MethodTypical Recovery Range (%)AdvantagesDisadvantages
Protein Precipitation Only70 - 85Simple and fast.May result in significant matrix effects.
Protein Precipitation + Solid-Phase Extraction (SPE)85 - 100Provides a cleaner extract, reducing matrix effects.More time-consuming and requires optimization of the SPE protocol.
Protein Precipitation + Liquid-Liquid Extraction (LLE)80 - 95Can be effective for removing certain types of inter

Identifying and mitigating potential interferences in levomefolate calcium measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of levomefolate calcium.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or variable signal intensity for this compound in LC-MS/MS analysis?

A1: Low or variable signal intensity is a frequent challenge, often stemming from analyte degradation, suboptimal sample handling, or matrix effects. Levomefolate and its analogues are known to be unstable compounds.[1] Key factors include:

  • Analyte Degradation: Folates are susceptible to oxidation, light, and pH instability.[2] It is crucial to use antioxidants like ascorbic acid in all sample and standard solutions, perform sample preparation under low light, and maintain reduced temperatures (e.g., on ice or at 4°C).[2]

  • Suboptimal MS Parameters: Ensure that mass spectrometer parameters, such as declustering potential and collision energy, are optimized specifically for levomefolate.[2]

  • Matrix Effects: Co-eluting endogenous components from biological matrices can suppress the ionization of the analyte in the mass spectrometer's source, leading to a lower signal.[1]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To mitigate the degradation of folates, consider the following precautions:

  • Use of Antioxidants: Add antioxidants like ascorbic acid to your samples and standards to prevent oxidation.

  • Light Protection: Perform all sample preparation steps under low light conditions.

  • Temperature Control: Maintain reduced temperatures (e.g., on ice or at 4°C) throughout the sample preparation process.

  • pH Control: Most folates are most stable in a pH range of 4 to 8 during sample preparation steps like heat treatment or incubation.

  • Proper Storage: Store all stock and working solutions at -80°C in the dark.

Q3: What is the best ionization mode for detecting this compound?

A3: Positive ion mode Electrospray Ionization (ESI) is the most commonly used and effective ionization technique for levomefolate and its isotopologues. ESI is well-suited for polar and ionizable compounds like folates.

Q4: I'm observing poor chromatographic peak shape (e.g., fronting, tailing, or splitting). What are the likely causes and solutions?

A4: Poor peak shape can compromise the resolution and accuracy of your quantification. Common causes include:

  • Column Contamination or Degradation: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need replacement. Using a guard column can help extend the analytical column's life.

  • Inappropriate Mobile Phase: The presence of acid in the mobile phase can sometimes lead to the conversion of certain folate forms. Ensure your mobile phase is optimized for the separation of levomefolate without causing on-column degradation. A C18 column is commonly used, but if peak shape is poor, consider a column with different chemistry (e.g., phenyl-hexyl).

  • Analyte Adsorption: Levomefolate can adsorb to glass and plastic surfaces. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this issue.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Recovery

Symptoms:

  • Low recovery of this compound.

  • High variability between replicates.

  • Poor accuracy of quality control samples.

Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
Inefficient Sample Extraction Evaluate and optimize your sample preparation method. Solid Phase Extraction (SPE) is highly effective for cleaning up biological samples like serum or plasma. Phenyl or C18 SPE cartridges are often used for folate analysis.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene tubes to prevent levomefolate from adsorbing to surfaces.
pH Instability Ensure the pH of your samples and buffers is maintained within the optimal stability range for folates (typically pH 4-8).
Matrix Effects Co-eluting matrix components can suppress or enhance the analyte signal. Employ a stable isotope-labeled internal standard (SIL-IS), like Levomefolate-¹³C₅, to compensate for these effects. Further mitigate matrix effects by using more rigorous sample cleanup methods like SPE or by optimizing chromatographic separation to avoid co-elution.
Issue 2: High Background or Interferences in Chromatogram

Symptoms:

  • Presence of interfering peaks near the analyte peak.

  • Elevated baseline noise.

  • Inability to achieve the desired limit of quantification (LOQ).

Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
Insufficient Sample Cleanup Simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider more effective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Mobile Phase Contamination Prepare fresh mobile phase daily using high-purity solvents and additives. Filter the mobile phase before use.
System Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, implement a more rigorous needle and injector wash protocol.
Hemolysis in Plasma/Serum Samples Hemolysis can result in elevated measurements of 5-methyltetrahydrofolate (5-MTHF). Visually inspect samples for hemolysis and consider implementing standardized collection procedures to minimize it.

Quantitative Data Summary

Table 1: Comparison of Sample Cleanup Techniques for Levomefolate Analysis

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.May not remove all interfering matrix components, leading to ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Effective at removing salts and some polar interferences.Can be labor-intensive and difficult to automate.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides excellent sample cleanup, reducing matrix effects and improving sensitivity.More complex and costly than PPT.
Supported Liquid Extraction (SLE) The aqueous sample is absorbed onto an inert support, and analytes are eluted with an immiscible organic solvent.High recovery and clean extracts; easy to automate.Relies on the same partitioning principles as LLE.

Table 2: Typical LC-MS/MS Parameters for Folate Analysis

ParameterTypical Setting
LC Column C8 or C18 analytical column.
Mobile Phase A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
Ionization Mode Positive ion electrospray ionization (ESI+).
MS/MS Detection Selected Reaction Monitoring (SRM).

Experimental Protocols

Protocol 1: Extraction of Levomefolate from Human Plasma using SPE

This protocol is adapted from methodologies described for folate analysis in serum and plasma.

  • Sample Thawing: Thaw frozen plasma samples in the dark at room temperature.

  • Preparation of Fortified Samples: Spike plasma samples with a known concentration of this compound solution.

  • Addition of Internal Standard and Antioxidant: To 150 µL of plasma, add an internal standard mixture and an ammonium formate buffer containing an antioxidant like ascorbic acid.

  • Sample Clean-up (SPE):

    • Condition a 50 mg phenyl SPE 96-well plate.

    • Load the prepared plasma sample onto the plate.

    • Wash the plate to remove interfering substances.

    • Elute the analyte using an organic elution solvent containing ascorbic acid and acetic acid.

  • Analysis: Analyze the eluted sample by LC-MS/MS.

Visualizations

G cluster_0 Troubleshooting Low Signal Intensity start Low or Variable Signal Intensity Observed check_degradation Check for Analyte Degradation start->check_degradation check_ms Verify MS Parameters check_degradation->check_ms No solution_degradation Add Antioxidants (Ascorbic Acid) Work in Low Light & Cold Conditions Control pH check_degradation->solution_degradation Yes check_matrix Investigate Matrix Effects check_ms->check_matrix No solution_ms Optimize Declustering Potential & Collision Energy check_ms->solution_ms Yes solution_matrix Improve Sample Cleanup (SPE) Optimize Chromatography check_matrix->solution_matrix Yes end Signal Intensity Improved check_matrix->end No solution_degradation->check_ms solution_ms->check_matrix solution_matrix->end

Caption: Troubleshooting logic for low or variable signal intensity.

G cluster_1 Sample Preparation Workflow for Levomefolate Analysis sample Biological Sample (Plasma/Serum) add_is Add Internal Standard (e.g., Levomefolate-¹³C₅) & Antioxidant sample->add_is cleanup Sample Cleanup add_is->cleanup ppt Protein Precipitation cleanup->ppt Simple spe Solid Phase Extraction cleanup->spe Effective lle Liquid-Liquid Extraction cleanup->lle Alternative evap Evaporation & Reconstitution ppt->evap spe->evap lle->evap analysis LC-MS/MS Analysis evap->analysis

Caption: Experimental workflow for sample preparation.

References

Validation of levomefolate calcium stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of levomefolate calcium under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of solid this compound?

A1: Solid this compound is a crystalline substance that is relatively stable when protected from light and moisture.[1] For long-term storage, it is recommended to keep it at -20°C.[2] Under these conditions, it can be stable for at least four years.[2] It is known to be sensitive to oxidation, heat, light, and non-neutral pH conditions.[3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For analytical purposes, stock solutions are often prepared in a buffer containing an antioxidant, such as ascorbic acid, to minimize degradation. These solutions should be stored in tightly sealed, light-protected containers at -20°C or -80°C.

Q3: What are the main factors that cause degradation of this compound?

A3: The primary degradation pathway for levomefolate is oxidation of the tetrahydrofolate ring system. This process is accelerated by exposure to heat, light, and non-neutral pH. It is most stable at a neutral pH, with accelerated degradation occurring in both acidic and alkaline conditions.

Q4: What are the major degradation products of this compound?

A4: Under various stress conditions, the main degradation products identified include:

  • 5-Methyldihydrofolate (5-MDHF): An initial oxidation product.

  • p-Aminobenzoyl-L-glutamic acid (PABG): Formed by the cleavage of the C9-N10 bond.

  • 4a-hydroxy-5-methyltetrahydrofolate (hmTHF): An oxidation product.

Q5: How does light exposure affect the stability of levomefolate?

A5: Levomefolate is sensitive to light. Exposure to UVB radiation can lead to the formation of 5-methyldihydrofolate and, with continued exposure, p-aminobenzoyl-L-glutamic acid. The photodegradation generally follows first-order kinetics. In the presence of photosensitizers like riboflavin, degradation can occur even with exposure to visible light and UVA.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly low assay values for this compound. Degradation of the compound due to improper storage.- Verify that solid this compound is stored at -20°C, protected from light and moisture. - For solutions, ensure they are freshly prepared or have been stored at -20°C or -80°C for a limited time in the presence of an antioxidant. - Minimize freeze-thaw cycles of stock solutions.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.- Compare the retention times of the unknown peaks with those of known degradation products (e.g., 5-MDHF, PABG). - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their identity. - Ensure the analytical method is stability-indicating.
Inconsistent results between experiments. Variability in sample handling and preparation.- Standardize the protocol for solution preparation, including the use of fresh, high-quality solvents and antioxidants. - Protect samples from light at all stages of handling and analysis. - Control the temperature and pH of the solutions.
Rapid degradation of levomefolate in a new formulation. Excipient incompatibility or inappropriate pH of the formulation.- Evaluate the compatibility of this compound with all excipients in the formulation. - Measure and adjust the pH of the formulation to be as close to neutral as possible. - Consider the addition of an antioxidant to the formulation.

Data on Levomefolate Stability

The following tables summarize quantitative data on the stability of levomefolate under different conditions. Note that some data is for L-5-methyltetrahydrofolate (L-5-MTHF), the active moiety of this compound, and is considered a reasonable proxy for the stability of the calcium salt in solution.

Table 1: Thermal Degradation of L-5-Methyltetrahydrofolate in Solution

TemperaturepHObservation
85°C7.0After 15 minutes under dark, anaerobic conditions, the retention rate was approximately 72.86%.
100°C7.0After 15 minutes under dark, anaerobic conditions, the retention rate was approximately 42.76%.

Table 2: Photodegradation of L-5-Methyltetrahydrofolate in Solution

Light SourceFluence RateDegradation Rate Constant (k)Degradation Products
UVB (280-350 nm)2.15 mW/cm²9.2 x 10⁻³ min⁻¹5-Methyldihydrofolate, p-Aminobenzoyl-L-glutamic acid

Note: This data is for L-5-methyltetrahydrofolate in solution and may not be representative of solid this compound.

Table 3: Stability of Solid this compound

Storage ConditionDurationStability
-20°C≥ 4 yearsStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate and quantify this compound from its potential degradation products.

  • Chromatographic System:

    • HPLC with UV detector

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Isocratic mixture of a suitable buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent (e.g., Acetonitrile). A typical ratio is 50:50 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve a known concentration of this compound in a suitable solvent. To minimize degradation during analysis, the solvent can be water or a buffer containing an antioxidant like ascorbic acid.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peak corresponding to this compound based on its retention time and peak area compared to a reference standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Levomefolate Calcium Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base Expose to oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (e.g., 80°C) prep_stock->thermal Expose to photo Photolytic Degradation (Light Exposure) prep_stock->photo Expose to sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Interpretation and Degradation Pathway Identification hplc->data

Caption: Experimental Workflow for Forced Degradation Studies.

troubleshooting_workflow start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., store at -20°C, protect from light) storage_ok->correct_storage No check_solution Is the sample a solution? storage_ok->check_solution Yes end_point Problem Resolved correct_storage->end_point solution_params Review Solution Parameters (pH, Antioxidant, Age) check_solution->solution_params Yes check_formulation Is it a new formulation? check_solution->check_formulation No (Solid) params_ok Parameters Optimal? solution_params->params_ok correct_params Action: Adjust pH to neutral, add antioxidant, use fresh solution params_ok->correct_params No params_ok->check_formulation Yes correct_params->end_point excipient_compat Action: Conduct Excipient Compatibility Studies check_formulation->excipient_compat Yes check_formulation->end_point No excipient_compat->end_point

Caption: Troubleshooting Decision Tree for Unexpected Degradation.

References

Validation & Comparative

A Head-to-Head Battle: Unpacking the Bioavailability of Levomefolate Calcium Versus Folic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based comparison for researchers and drug development professionals.

In the realm of folate supplementation, the choice between the synthetic form, folic acid, and the biologically active form, levomefolate calcium, is a critical consideration for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their bioavailability, supported by experimental data, to illuminate the distinct pharmacokinetic profiles of these two compounds.

At a Glance: Key Bioavailability Parameters

Studies consistently demonstrate that this compound, also known as L-5-methyltetrahydrofolate (L-5-MTHF), exhibits superior bioavailability compared to folic acid.[1][2] This is primarily because levomefolate is the primary active form of folate found in circulation and does not require the enzymatic conversion that folic acid must undergo to become metabolically useful.[1][3] The synthetic nature of folic acid necessitates reduction by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its biological activity.[2]

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats, highlighting the differences in absorption and systemic exposure.

Table 1: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)

ParameterThis compound (L-5-MTHF)Folic AcidKey Finding
Bioavailability Higher; directly enters circulation as the active form.Lower; requires enzymatic reduction, which can be limited by DHFR enzyme capacity.L-5-MTHF is more efficiently absorbed and utilized by the body.
Peak Plasma Concentration (Cmax) Significantly higher (up to 7-fold).Lower.Demonstrates more rapid and efficient absorption of L-5-MTHF.
Time to Peak (Tmax) Generally faster.Slower.L-5-MTHF reaches its maximum concentration in the blood more quickly.

Note: Specific values for Cmax and Tmax can vary based on dosage and study population. The data presented reflects the general findings from comparative bioavailability studies.

Table 2: Pharmacokinetic Parameters in Rats (Single Oral Administration of 70 µg/kg of (6S)5-MTHF equivalents)

ParameterLevomefolate Glucosamine Salt (Quatrefolic®)This compound SaltFolic Acid
Cmax (ng/mL) 879.6 ± 330.3486.8 ± 184.1281.5 ± 135.7
AUC8h (ng/mL ∙ h) 1123.9997.6114.7

This study in rats demonstrated that a novel glucosamine salt of levomefolate (Quatrefolic®) resulted in a significantly higher plasma concentration and total exposure compared to both this compound salt and folic acid.

Metabolic Pathways: A Tale of Two Folates

The fundamental difference in the bioavailability of this compound and folic acid lies in their metabolic pathways. Folic acid, a synthetic oxidized molecule, must undergo a series of enzymatic reductions to be converted into the active L-5-MTHF. Levomefolate, being the calcium salt of L-5-MTHF, bypasses this entire process.

cluster_folic_acid Folic Acid Metabolism cluster_levomefolate This compound Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF L-5-Methyl-THF (Levomefolate) L-5-Methyl-THF (Levomefolate) 5,10-Methylene-THF->L-5-Methyl-THF (Levomefolate) MTHFR Cellular Metabolism Cellular Metabolism L-5-Methyl-THF (Levomefolate)->Cellular Metabolism This compound This compound L-5-Methyl-THF (Levomefolate) L-5-Methyl-THF (Levomefolate) This compound->L-5-Methyl-THF (Levomefolate) Direct Absorption L-5-Methyl-THF (Levomefolate) ->Cellular Metabolism

Caption: Metabolic pathways of folic acid and this compound.

Experimental Protocols: A Framework for Bioavailability Assessment

The following provides a detailed methodology for a typical clinical trial designed to compare the bioavailability of this compound and folic acid.

1. Study Design: A randomized, double-blind, two-way crossover study is a common design. This involves two periods where subjects receive either this compound or folic acid, separated by a washout period of at least one menstrual cycle to eliminate the effects of the first treatment.

2. Subject Recruitment: Healthy female volunteers, typically between the ages of 18 and 40, are recruited. Exclusion criteria often include pregnancy, lactation, use of folate-containing supplements within the last three months, and any medical conditions or medications that could interfere with folate absorption or metabolism. An adequate baseline folate status is also confirmed through blood tests.

3. Intervention: After an overnight fast, subjects receive a single oral dose of either this compound (e.g., 0.451 mg) or an equimolar dose of folic acid.

4. Sample Collection: Venous blood samples are collected at predetermined time points before and after dosing to measure the concentrations of L-5-MTHF.

5. Analytical Method: Plasma concentrations of L-5-MTHF are typically determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. For studies utilizing isotopically labeled compounds like Levomefolate-¹³C₅, this method allows for precise quantification.

6. Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated for L-5-MTHF.

7. Bioequivalence Criteria: To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of the Cmax and AUC values for the two formulations must fall within the range of 80.00% to 125.00%.

cluster_workflow Bioavailability Study Workflow A Subject Screening & Recruitment B Randomization A->B C Period 1: Drug Administration (Levomefolate Ca or Folic Acid) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Crossover Drug Administration E->F G Serial Blood Sampling F->G H LC-MS/MS Analysis of Plasma Samples G->H I Pharmacokinetic & Statistical Analysis H->I J Bioequivalence Assessment I->J

Caption: A typical experimental workflow for a bioavailability study.

Conclusion

The available evidence strongly suggests that this compound offers a significant bioavailability advantage over folic acid. Its direct absorption as the active L-5-MTHF circumvents the need for enzymatic conversion, leading to a more rapid and efficient increase in circulating folate levels. This makes this compound a compelling alternative for supplementation, particularly in individuals where the conversion of folic acid may be compromised. For researchers and drug development professionals, understanding these fundamental pharmacokinetic differences is paramount in the design and interpretation of studies involving folate supplementation.

References

A Comparative Analysis of Levomefolate Calcium and Other L-Methylfolate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levomefolate calcium and other forms of L-methylfolate, focusing on their chemical properties, bioavailability, and metabolic implications. The information presented is intended to support research and development efforts in the fields of pharmacology, nutrition, and clinical medicine.

Understanding the Terminology: this compound and L-Methylfolate

This compound is the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), which is the primary biologically active form of folate (Vitamin B9).[1][2] Unlike synthetic folic acid, L-methylfolate does not require enzymatic reduction to be utilized by the body, allowing for direct entry into the folate metabolic cycle.[3] this compound is a stable, crystalline form of L-methylfolate, making it suitable for use in dietary supplements and pharmaceutical preparations.[4] Other salt forms of L-methylfolate, such as the glucosamine salt, are also available and have been the subject of comparative studies.

Comparative Bioavailability and Pharmacokinetics

The efficacy of a folate supplement is largely determined by its bioavailability. Head-to-head studies have primarily focused on the pharmacokinetic profiles of different folate forms, comparing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

L-Methylfolate Salts: Calcium vs. Glucosamine

Clinical studies comparing the bioavailability of this compound (a crystalline calcium salt) and the glucosamine salt of L-methylfolate have shown comparable outcomes. One randomized cross-over trial in 24 healthy volunteers found no significant differences in serum folate concentrations up to 12 hours after a single oral dose of 400 μg of either form.[5] However, some studies suggest that the glucosamine salt may have a higher initial solubility. A comparative study in rats indicated that the glucosamine salt (Quatrefolic®) resulted in a higher Cmax compared to the calcium salt.

L-Methylfolate vs. Folic Acid

A significant body of research has established the superior bioavailability of L-methylfolate compared to synthetic folic acid. L-methylfolate achieves a significantly higher peak plasma concentration and greater overall absorption than an equimolar dose of folic acid. This is primarily because L-methylfolate bypasses the enzymatic conversion steps required for folic acid, a process that can be limited by genetic polymorphisms in the MTHFR enzyme.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from comparative studies.

Table 1: Comparative Pharmacokinetics of L-Methylfolate Salts

ParameterThis compoundL-Methylfolate Glucosamine SaltKey Findings
Study Design Randomized, cross-overRandomized, cross-overComparison of single oral doses.
Subjects 24 healthy volunteers24 healthy volunteersNo significant difference in serum folate.
Cmax (rats) 486.8 ± 184.1 ng/mL879.6 ± 330.3 ng/mLGlucosamine salt showed a higher Cmax in rats.
AUC (rats) 997.6 ng/mL∙h1123.9 ng/mL∙hGlucosamine salt showed a slightly higher AUC in rats.

Table 2: Comparative Pharmacokinetics of L-Methylfolate vs. Folic Acid

ParameterL-Methylfolate (racemic mixture)Folic AcidKey Findings
Study Design Comparative pharmacokinetic studyComparative pharmacokinetic studyL-methylfolate demonstrates higher bioavailability.
Subjects Patients with coronary artery diseasePatients with coronary artery disease
Peak Concentration of 6[S] 5-MTHF 129 ng/mL (s.d. 42.4)14.1 ng/mL (s.d. 9.4)Over seven times higher peak concentration for L-methylfolate.

Experimental Protocols

Bioavailability Study of L-Methylfolate Salts
  • Study Design: A randomized, single-dose, open-label, two-way crossover study.

  • Study Population: Healthy adult male and female volunteers (typically 18-55 years old).

  • Intervention: Administration of a single oral dose of this compound and L-methylfolate glucosamine salt with a standardized meal or under fasting conditions. A washout period of at least one week separates the two interventions.

  • Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.

  • Analytical Method: Plasma concentrations of L-5-MTHF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Bioavailability Study of L-Methylfolate vs. Folic Acid
  • Study Design: A randomized, double-blind, crossover study.

  • Study Population: Healthy volunteers or specific patient populations (e.g., individuals with MTHFR polymorphisms).

  • Intervention: Administration of equimolar oral doses of L-methylfolate and folic acid.

  • Sample Collection: Serial blood samples are collected over a 24-hour period.

  • Analytical Method: Plasma concentrations of total folate and different folate forms (including unmetabolized folic acid and L-5-MTHF) are measured using HPLC-MS/MS.

  • Pharmacokinetic Analysis: Comparison of Cmax, Tmax, and AUC for L-5-MTHF following administration of both compounds.

Mandatory Visualizations

Folate Metabolic Pathway

Folate_Metabolism cluster_direct Direct Entry Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis L_Methylfolate L-5-Methyltetrahydrofolate (Levomefolate) Methylene_THF->L_Methylfolate MTHFR Methylene_THF->DNA_Synthesis L_Methylfolate->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine L_Methylfolate_Source This compound (Oral Supplement) L_Methylfolate_Source->L_Methylfolate

Caption: Folate metabolic pathway.

Experimental Workflow for a Comparative Bioavailability Study

Bioavailability_Workflow Screening Subject Screening and Recruitment Randomization Randomization to Treatment Sequence (Crossover Design) Screening->Randomization Period1 Period 1: Administer Treatment A (e.g., this compound) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (e.g., 1-2 weeks) Sampling1->Washout Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Treatment B (e.g., L-Methylfolate Glucosamine) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison of Pharmacokinetic Parameters PK_Analysis->Comparison

Caption: Bioavailability study workflow.

References

Validating the Neuroprotective Potential of Levomefolate Calcium: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of levomefolate calcium in preclinical models. Due to a notable scarcity of direct preclinical evidence for this compound in neurodegenerative disease models, this guide also presents extensive data from established alternative neuroprotective agents—curcumin, resveratrol, and N-acetylcysteine (NAC)—to serve as a benchmark for future investigations.

This compound: Unraveling the Neuroprotective Mechanisms

This compound, the biologically active form of folate (Vitamin B9), readily crosses the blood-brain barrier and plays a crucial role in various metabolic pathways essential for brain health. Unlike folic acid, it does not require enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR), making its benefits accessible to individuals with MTHFR polymorphisms.

The proposed neuroprotective actions of this compound are multifaceted, primarily revolving around its role in one-carbon metabolism. These mechanisms, while supported by its biochemical functions and some clinical observations, largely await rigorous validation in preclinical models of neurodegenerative diseases.

Key Proposed Neuroprotective Mechanisms:
  • Homocysteine Reduction: Elevated homocysteine levels are a known risk factor for neurodegenerative diseases, contributing to oxidative stress, neuroinflammation, and apoptosis. This compound is a critical cofactor in the remethylation of homocysteine to methionine, thereby lowering its neurotoxic concentrations.

  • Neurotransmitter Synthesis: It is essential for the synthesis of tetrahydrobiopterin (BH4), a vital cofactor for enzymes involved in the production of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Adequate levels of these neurotransmitters are crucial for mood, cognition, and overall neuronal function.

  • Antioxidant Defense: Through its role in the methionine cycle, this compound supports the production of S-adenosylmethionine (SAMe), a precursor to the potent endogenous antioxidant, glutathione.

  • Epigenetic Regulation: SAMe is also the primary methyl donor for DNA and histone methylation, epigenetic processes that regulate gene expression involved in neuronal survival and plasticity.

While some studies have explored the effects of L-methylfolate in cell culture and animal models of stress, there is a significant lack of published research demonstrating its efficacy in established preclinical models of Alzheimer's disease, Parkinson's disease, or stroke. The available data from a study on SH-SY5Y neuroblastoma cells suggests that L-methylfolate may reverse folic acid-induced alterations in dendritic spines and autophagy[1][2]. Another study in mouse models of stress indicated synergistic effects with L-acetylcarnitine in enhancing Brain-Derived Neurotrophic Factor (BDNF) levels[3][4]. However, comprehensive quantitative data on neuronal viability, apoptosis, and oxidative stress markers in neurodegeneration models remain elusive.

Preclinical Evidence for Alternative Neuroprotective Agents: A Benchmark for Comparison

In contrast to this compound, several other compounds have been extensively studied for their neuroprotective properties in a wide range of preclinical models. The following tables summarize the findings for three such agents: curcumin, resveratrol, and N-acetylcysteine (NAC). This data serves as a reference for the types of experimental validation that would be crucial for establishing the neuroprotective credentials of this compound.

Curcumin: The Golden Spice with Neuroprotective Promise

Curcumin, the active component of turmeric, is a polyphenol with potent anti-inflammatory, antioxidant, and anti-protein aggregate activities[5].

Preclinical Model Key Findings Experimental Assays
Alzheimer's Disease (AD) Mouse Models (e.g., Tg2576) Reduced amyloid-beta (Aβ) plaques, decreased microglial activation, improved cognitive function.Immunohistochemistry for Aβ and Iba1, Morris Water Maze, ELISA for inflammatory cytokines.
Parkinson's Disease (PD) Rat Models (e.g., 6-OHDA-induced) Protected dopaminergic neurons in the substantia nigra, increased striatal dopamine levels, improved motor function.TH immunohistochemistry, HPLC for dopamine, Rotarod test, Cylinder test.
Stroke (Ischemia/Reperfusion) Rat Models Reduced infarct volume, decreased oxidative stress markers, attenuated apoptosis.TTC staining, Measurement of MDA and SOD levels, TUNEL assay, Caspase-3 activity assay.
In Vitro (e.g., SH-SY5Y cells with Aβ toxicity) Increased cell viability, reduced reactive oxygen species (ROS) production, inhibited apoptosis.MTT assay, DCFDA assay, Flow cytometry with Annexin V/PI staining.
Resveratrol: A Polyphenol with Multi-Targeted Neuroprotective Actions

Resveratrol, found in grapes and red wine, is a stilbenoid with well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties.

Preclinical Model Key Findings Experimental Assays
Alzheimer's Disease (AD) Mouse Models Reduced Aβ aggregation, enhanced clearance of Aβ peptides, improved memory.Thioflavin S staining, Western blot for Aβ oligomers, Barnes maze.
Parkinson's Disease (PD) Animal Models Protected against MPP+-induced neurotoxicity, preserved motor function.Tyrosine hydroxylase staining, behavioral tests.
Stroke (Ischemia/Reperfusion) Rodent Models Decreased infarct size, reduced neuroinflammation (decreased IL-1β, TNF-α), inhibited apoptosis.MRI or TTC staining, ELISA for cytokines, Western blot for Bcl-2/Bax ratio and cleaved caspase-3.
In Vitro (e.g., Primary neuronal cultures with OGD/R) Increased neuronal survival, attenuated caspase activation.LDH assay, Immunocytochemistry for cleaved caspase-3.
N-Acetylcysteine (NAC): A Precursor to a Master Antioxidant

N-acetylcysteine is a precursor to L-cysteine and the antioxidant glutathione, and it also modulates glutamatergic transmission.

Preclinical Model Key Findings Experimental Assays
Alzheimer's Disease (AD) Animal Models Restored glutathione levels, reduced oxidative damage, improved cognitive deficits.HPLC for glutathione levels, Measurement of lipid peroxidation, Novel object recognition test.
Parkinson's Disease (PD) Animal Models Protected dopaminergic neurons from oxidative stress-induced death.Stereological cell counting, assessment of oxidative stress markers.
Stroke (Ischemia/Reperfusion) Rat Models Reduced infarct volume, decreased neuroinflammation and apoptosis.TTC staining, Myeloperoxidase assay, TUNEL assay.
In Vitro (e.g., Neuronal cells exposed to oxidative stress) Increased cell viability, replenished intracellular glutathione.MTT assay, Glutathione assay.

Experimental Protocols: A Blueprint for Validation

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess neuroprotection.

Animal Models of Neurodegeneration
  • Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD are commonly used. These mice overexpress human genes with mutations linked to familial AD, leading to age-dependent development of amyloid plaques and cognitive deficits.

  • Parkinson's Disease: Rodent models are often created by inducing dopaminergic neuron loss through the stereotaxic injection of neurotoxins like 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle.

  • Stroke: The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used method to mimic ischemic stroke. A filament is inserted to block blood flow for a specific duration, followed by reperfusion.

In Vitro Models of Neuronal Toxicity
  • Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are frequently used due to their neuronal characteristics and ease of culture. They can be treated with neurotoxins such as amyloid-beta oligomers, MPP+, or subjected to oxidative stress (e.g., with H₂O₂) or oxygen-glucose deprivation (OGD) to model different aspects of neurodegeneration.

  • Primary Neuronal Cultures: Neurons harvested from the cortex or hippocampus of embryonic rodents provide a more physiologically relevant model for studying neuroprotective effects.

Assays for Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

    • Western Blotting: Measures the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Oxidative Stress Assays:

    • DCFDA Assay: Measures intracellular reactive oxygen species (ROS) levels.

    • Glutathione Assay: Quantifies the levels of the antioxidant glutathione.

    • Lipid Peroxidation Assay: Measures malondialdehyde (MDA), a product of lipid breakdown due to oxidative stress.

  • Neuroinflammation Assays:

    • ELISA: Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.

    • Immunohistochemistry/Immunofluorescence: Staining for markers of activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).

Visualizing the Pathways and Processes

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_0 This compound cluster_1 One-Carbon Metabolism cluster_2 Neuroprotective Outcomes Levomefolate This compound Homocysteine Homocysteine Levomefolate->Homocysteine Remethylation BH4 Tetrahydrobiopterin (BH4) Levomefolate->BH4 Synthesis Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAMe) Methionine->SAM Glutathione Glutathione Synthesis SAM->Glutathione Epigenetic DNA/Histone Methylation SAM->Epigenetic Neurotransmitters Dopamine, Serotonin, Norepinephrine Synthesis BH4->Neurotransmitters ReducedOxidativeStress Reduced Oxidative Stress Glutathione->ReducedOxidativeStress ReducedNeuroinflammation Reduced Neuroinflammation ReducedOxidativeStress->ReducedNeuroinflammation ReducedApoptosis Reduced Apoptosis ReducedOxidativeStress->ReducedApoptosis

Caption: Proposed neuroprotective pathways of this compound.

General Experimental Workflow for Preclinical Neuroprotection Studies

G cluster_0 Model System cluster_1 Intervention cluster_2 Induction of Pathology cluster_3 Outcome Measures AnimalModel In Vivo Model (e.g., Transgenic Mouse, Toxin-induced Rat) Treatment Treatment with This compound or Comparator Agent AnimalModel->Treatment CellModel In Vitro Model (e.g., SH-SY5Y, Primary Neurons) CellModel->Treatment Pathology Induction of Neurodegenerative Pathology (e.g., Aβ toxicity, Oxidative Stress, Ischemia) Treatment->Pathology Pre- or Post-treatment Behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) Pathology->Behavioral Histological Histological Analysis (e.g., IHC, TUNEL) Pathology->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot, HPLC) Pathology->Biochemical

Caption: General workflow for preclinical neuroprotection studies.

Conclusion and Future Directions

This compound holds theoretical promise as a neuroprotective agent due to its fundamental role in brain metabolism. However, the current body of scientific literature lacks the specific preclinical evidence in models of neurodegenerative diseases needed to validate this potential. The extensive research on compounds like curcumin, resveratrol, and N-acetylcysteine provides a clear roadmap for the types of studies required. Future preclinical research on this compound should focus on:

  • Utilizing established animal models of Alzheimer's disease, Parkinson's disease, and stroke to assess its efficacy in vivo.

  • Conducting in vitro studies on neuronal cell lines and primary neurons to elucidate the direct neuroprotective mechanisms against various neurotoxic insults.

  • Generating quantitative data on key neuroprotective endpoints, including neuronal survival, apoptosis, oxidative stress, and neuroinflammation.

Such studies are essential to bridge the gap between the biochemical rationale and the empirical evidence needed to advance this compound as a potential therapeutic strategy for neurodegenerative diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Levomefolate Calcium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of prevalent analytical methods for the quantification of levomefolate calcium, the calcium salt of the primary biologically active form of folate.[1] An objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is presented to aid researchers in selecting the most suitable method for their specific analytical needs. The information is compiled from various scientific publications and technical guides.

The choice of an analytical method for levomefolate quantification is critical and depends on the specific requirements of the study, including the matrix, required sensitivity, and throughput.[2] Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS is widely considered the gold standard for folate quantification due to its high accuracy and precision, largely attributed to the use of stable isotope-labeled internal standards like Levomefolate-¹³C₅ (calcium).[2][3]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of levomefolate.

ParameterHPLC-UVLC-MS/MS with Stable Isotope Dilution
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 ng/mL
Precision (%RSD) < 2.0%< 15%
Accuracy/Recovery (%) 98 - 102%85 - 115%

Note: The values presented are representative and may vary depending on the specific instrumentation, methodology, and laboratory conditions.[3]

Experimental Workflows and Logical Relationships

A general workflow for the cross-validation of analytical methods for this compound quantification is depicted below. This process ensures that different analytical techniques yield comparable and reliable results.

Analytical Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological or Pharmaceutical Sample Extraction Extraction of Levomefolate Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Validation Method Validation (Linearity, Accuracy, Precision) HPLC->Validation LCMS->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Result Comparable & Reliable Quantification Comparison->Result

Caption: Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

The following are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols may require optimization for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of levomefolate in pharmaceutical formulations where the concentration is relatively high.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent, such as a mixture of buffer and methanol, to achieve a known concentration.

  • Sample Solution (Tablets): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to the average tablet weight to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: ODS (C18) reverse-phase column (e.g., 250mm x 4.6 mm, 5µm).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer and an organic solvent.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set according to the absorbance maximum of levomefolate.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for quantifying levomefolate in biological matrices like plasma or serum due to its high sensitivity and selectivity.

1. Sample Preparation (for Plasma/Serum):

  • To a 200 µL aliquot of serum, add 20 µL of a working solution of Levomefolate-¹³C₅ internal standard.

  • Add 400 µL of a sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • Vortex mix and centrifuge the samples.

  • Perform solid-phase extraction (SPE) for sample cleanup:

    • Condition an SPE plate (e.g., C18) with methanol and then with the SPE sample buffer.

    • Load the supernatant onto the SPE plate.

    • Wash the plate with an appropriate wash buffer.

    • Elute the analytes with an organic solvent mixture (e.g., Acetonitrile:Methanol:Acetic Acid).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both levomefolate and its stable isotope-labeled internal standard.

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Signaling Pathway: One-Carbon Metabolism

Levomefolate is a crucial component of the one-carbon metabolism pathway, which is fundamental for DNA synthesis, methylation, and amino acid metabolism.

One-Carbon Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_synthesis Biosynthesis THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Levomefolate Levomefolate (5-Methyl-THF) MethyleneTHF->Levomefolate MTHFR Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Homocysteine Homocysteine Levomefolate->Homocysteine Vitamin B12 Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

References

A comparative analysis of the physiological effects of different salts of levomefolate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of different salts of levomefolate, the biologically active form of folate. Understanding the nuances of these salt forms is critical for optimizing drug development, formulation, and clinical outcomes. This analysis is supported by experimental data to aid in the selection of the most appropriate levomefolate salt for specific research and therapeutic applications.

Levomefolic acid, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in human circulation and plays a vital role in numerous metabolic processes, including DNA synthesis and repair, and neurotransmitter production.[1][2] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a more direct and efficient source of folate.[1] The stability and bioavailability of levomefolate can be significantly influenced by the salt form in which it is delivered. This guide focuses on a comparative analysis of three prominent salts: levomefolate calcium, levomefolate glucosamine, and levomefolate magnesium.

Quantitative Data Summary

The selection of a levomefolate salt can have a marked impact on its pharmacokinetic profile. The following table summarizes key quantitative data from a comparative study in rats, highlighting the differences in bioavailability between levomefolate glucosamine and this compound. While direct comparative data for levomefolate magnesium is not available from the same head-to-head study, general principles of magnesium salt bioavailability suggest that organic salts of magnesium tend to have higher bioavailability than inorganic ones.[3][4]

Salt FormMaximum Plasma Concentration (Cmax) (ng/mL)Area Under the Curve (AUC₀₋₈h) (ng/mL·h)
Levomefolate Glucosamine (Quatrefolic®)879.6 ± 330.31123.9
This compound 486.8 ± 184.1997.6
Folic Acid (for reference)281.5 ± 135.7114.7

Data from a pharmacokinetic study in Sprague-Dawley rats following a single oral administration of 70 µg/kg of L-5-MTHF equivalents.

Experimental Protocols

Comparative Bioavailability Study in Rats

This protocol outlines the methodology used to compare the oral bioavailability of different levomefolate salts.

Objective: To determine and compare the pharmacokinetic profiles (Cmax and AUC) of levomefolate glucosamine and this compound following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Groups: Three groups of rats receive a single oral dose of either levomefolate glucosamine, this compound, or folic acid (as a control), at a dose equivalent to 70 µg/kg of L-5-MTHF.

  • Administration: The compounds are administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of L-5-MTHF in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.

  • Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are calculated from the concentration-time data for each group.

In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay is a reliable in vitro model to predict the intestinal absorption of different levomefolate salts.

Objective: To assess and compare the permeability of different levomefolate salts across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium in the apical (upper) and basolateral (lower) chambers of the transwell plate is replaced with a transport buffer.

    • A known concentration of the levomefolate salt is added to the apical chamber.

    • Samples are collected from the basolateral chamber at specific time intervals.

  • Sample Analysis: The concentration of levomefolate in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Comparative Dissolution Profile Study

This protocol is designed to compare the dissolution rates of different levomefolate salt formulations.

Objective: To evaluate and compare the in vitro dissolution profiles of tablets or capsules containing different levomefolate salts in various dissolution media.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Media: A series of dissolution media with different pH values are used to simulate the gastrointestinal tract, such as:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Procedure:

    • A single tablet or capsule of each levomefolate salt formulation is placed in a vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.

    • The paddle is rotated at a constant speed (e.g., 50 rpm).

    • Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Analysis: The concentration of dissolved levomefolate in the withdrawn samples is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The percentage of drug dissolved is plotted against time to generate dissolution profiles for each salt form, which are then compared.

Mandatory Visualizations

metabolic_pathway cluster_folic_acid Folic Acid Pathway cluster_levomefolate Levomefolate Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR L-5-MTHF L-5-MTHF Tetrahydrofolate (THF)->L-5-MTHF Levomefolate Salts Levomefolate Salts Levomefolate Salts->L-5-MTHF Direct Absorption Methionine Methionine L-5-MTHF->Methionine Methionine Synthase (Vitamin B12 dependent) Homocysteine Homocysteine Homocysteine->Methionine

Caption: Metabolic pathways of folic acid and levomefolate salts.

experimental_workflow cluster_bioavailability In Vivo Bioavailability Study cluster_permeability In Vitro Permeability Assay A Animal Dosing (Oral Gavage) B Serial Blood Sampling A->B C Plasma Separation B->C D HPLC/LC-MS Analysis C->D E Pharmacokinetic Modeling (Cmax, AUC) D->E F Caco-2 Cell Seeding & Differentiation G Monolayer Integrity Test (TEER) F->G H Apical Dosing of Levomefolate Salt G->H I Basolateral Sampling H->I J LC-MS/MS Analysis I->J K Papp Calculation J->K

Caption: Experimental workflows for bioavailability and permeability studies.

logical_relationship Salt Levomefolate Salt Form (e.g., Ca, Glucosamine, Mg) Dissolution Dissolution Rate Salt->Dissolution Solubility Solubility Salt->Solubility Bioavailability Systemic Bioavailability Dissolution->Bioavailability Solubility->Bioavailability Permeability Intestinal Permeability Permeability->Bioavailability Effect Physiological Effect Bioavailability->Effect

Caption: Factors influencing the physiological effects of levomefolate salts.

References

A Comparative Guide to the Bioequivalence of Levomefolate Calcium Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of levomefolate calcium formulations, targeting researchers, scientists, and drug development professionals. It provides a detailed analysis of their bioequivalence, supported by pharmacokinetic data and experimental protocols. Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of vitamin B9 and is the primary form of folate found in circulation.[1][2] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a direct source of folate for cellular processes.[3][4] This is particularly advantageous for individuals with genetic polymorphisms in the MTHFR enzyme, which can impair the conversion of folic acid to its active form.[1]

Pharmacokinetic Data: Bioequivalence Analysis

Bioequivalence is established when the rate and extent of absorption of the active ingredient from a test product are not significantly different from those of a reference product. The key pharmacokinetic (PK) parameters for this assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80-125%.

Human Bioequivalence Study: Combination Product vs. Single Agent

A clinical study evaluated the bioequivalence of a combination oral contraceptive tablet containing 0.451 mg of this compound, ethinylestradiol, and drospirenone against a tablet with this compound alone. The study demonstrated that the absorption of L-5-MTHF (the active moiety) was not affected by the other active ingredients. The results confirmed the bioequivalence of the levomefolate component.

Table 1: Pharmacokinetic Parameters for L-5-MTHF After Single Oral Dose (0.451 mg this compound) in Healthy Women

ParameterTest Formulation (Combination Product)Reference Formulation (this compound Alone)Geometric Mean Ratio (90% CI)
Cmax (nmol/L) 53.9 (± 15.4)Similar to TestWithin 80.00-125.00%
AUC (0-tlast) (nmol/L·h) 244 (± 63)Similar to TestWithin 80.00-125.00%
Tmax (hours) 0.5 (range: 0.5 – 1.5)Not ReportedNot Applicable
t½ (hours) 4.33 (± 0.55)Not ReportedNot Applicable

Data presented as mean ± standard deviation for Cmax, AUC, and t½, and as median and range for Tmax. CIs are pre-specified ranges for bioequivalence.

Preclinical Comparative Bioavailability: Glucosamine Salt vs. Calcium Salt

A study in Sprague-Dawley rats compared the oral bioavailability of a novel (6S)5-MTHF glucosamine salt (Quatrefolic®) to the (6S)5-MTHF calcium salt. The results indicated that the glucosamine salt formulation led to a significantly higher plasma concentration of the active folate.

Table 2: Comparative Pharmacokinetic Parameters in Rats Following a Single Oral Dose

Parameter(6S)5-MTHF Glucosamine Salt(6S)5-MTHF Calcium Salt
Cmax (ng/mL) 879.6 (± 330.3)486.8 (± 184.1)
AUC (0-8h) (ng/mL·h) 1123.9997.6
Tmax (hours) Similar for both formsSimilar for both forms

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioequivalence. Below is a representative protocol synthesized from standard practices in the field.

Study Design: A randomized, single-dose, open-label, three-period crossover study is a common design. This involves administering the test formulation, the reference formulation, and sometimes a combination product, with a washout period between each administration.

Subjects: The study typically involves healthy adult volunteers. For the human study cited above, 45 healthy women aged 18-38 years were enrolled.

Dosing and Washout: Subjects receive a single oral dose of the formulation (e.g., 0.451 mg this compound) after an overnight fast. A washout period, such as one or more menstrual cycles for studies in women, is implemented between dosing periods to ensure complete elimination of the drug from the previous phase.

Blood Sampling: Venous blood samples are collected at predefined time points before and after dosing. A typical schedule includes samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method: The concentration of L-5-MTHF in plasma samples is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. Stable isotope-labeled versions of levomefolate, such as Levomefolate-¹³C₅, are often used as internal standards to ensure accurate quantification.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis. Bioequivalence is determined by statistically comparing the Cmax and AUC values for the test and reference formulations.

Visualizing Key Processes

Folate Metabolic Pathway Levomefolate (L-5-MTHF) is the final, active product in the folate metabolic pathway. It acts as a methyl donor in the conversion of homocysteine to methionine, a critical step in DNA synthesis and neurotransmitter production. Unlike folic acid, it bypasses the MTHFR enzyme, which can be a rate-limiting step for many individuals.

Caption: Simplified diagram of the folate metabolic pathway.

Bioequivalence Study Workflow The workflow for a typical bioequivalence study follows a structured, multi-step process from subject recruitment to final statistical analysis to ensure robust and reliable results.

Bioequivalence Study Workflow cluster_screening Phase 1: Setup cluster_period1 Phase 2: Period I cluster_washout Phase 3: Intermediate cluster_period2 Phase 4: Period II (Crossover) cluster_analysis Phase 5: Analysis A Subject Screening & Informed Consent B Randomization A->B C Dosing: Test or Reference Formulation B->C D Serial Blood Sampling C->D E Washout Period D->E F Dosing: Alternate Formulation E->F G Serial Blood Sampling F->G H LC-MS/MS Bioanalysis of Plasma Samples G->H I Pharmacokinetic Modeling (Cmax, AUC) H->I J Statistical Analysis (90% Confidence Intervals) I->J K Bioequivalence Determination J->K

Caption: Standard workflow for a crossover bioequivalence study.

References

A Comparative Analysis of Levomefolate Calcium and Folic Acid on Homocysteine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of levomefolate calcium and folic acid in reducing plasma homocysteine levels. Elevated homocysteine is an established risk factor for various pathologies, and its modulation by folate supplementation is a key area of clinical research. This document synthesizes data from multiple studies, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to support informed decision-making in research and development.

Executive Summary

This compound, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate.[1][2] Unlike synthetic folic acid, it does not require enzymatic conversion to become metabolically active.[1][2] This fundamental difference in their metabolic pathways has significant implications for their bioavailability and efficacy in lowering homocysteine, particularly in individuals with genetic polymorphisms affecting folate metabolism.[3] Clinical studies consistently demonstrate that this compound is at least as effective, and in some cases more effective, than folic acid in reducing plasma homocysteine concentrations.

Data Presentation: Impact on Homocysteine and Folate Levels

The following tables summarize the quantitative outcomes from key clinical trials comparing this compound and folic acid.

Table 1: Comparative Efficacy on Plasma Homocysteine (tHcy) Levels

Study / CohortIntervention GroupDoseDurationBaseline tHcy (μmol/L)Post-Intervention tHcy (μmol/L)Percentage Reduction
Randomized Controlled TrialThis compound113 µ g/day 24 weeksNot specifiedNot specified14.6%
Folic Acid100 µ g/day 24 weeksNot specifiedNot specified9.3%
Placebo-24 weeksNot specifiedNot specified-
Women of childbearing ageEE-drospirenone-levomefolate calciumNot specified24 weeks9.3Not specifiedComparable to folic acid group
EE-drospirenone + folic acidNot specified24 weeks9.2Not specifiedComparable to levomefolate group

Note: Data is presented as relative comparisons due to variations in study design and analytical methods.

Table 2: Comparative Effects on Plasma and Red Blood Cell (RBC) Folate Levels

Study / CohortIntervention GroupDoseDurationOutcome MeasureBaseline LevelPost-Intervention Level
Randomized Controlled TrialThis compound113 µ g/day 24 weeksPlasma FolateNot specified34% increase
RBC FolateNot specified23% increase
Folic Acid100 µ g/day 24 weeksPlasma FolateNot specified52% increase
RBC FolateNot specified31% increase
Women seeking contraceptionEE/drsp/levomefolate calcium0.451 mg24 weeksPlasma Folate45.0 ± 17.6 nmol/L60.8 ± 19.9 nmol/L
RBC Folate990 ± 390 nmol/L1406 ± 440 nmol/L
EE/drsp-24 weeksPlasma & RBC Folate-Marginal fluctuations

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited.

Protocol 1: Randomized, Placebo-Controlled Intervention in Healthy Volunteers
  • Objective: To compare the effectiveness of low-dose folic acid with an equimolar dose of this compound in lowering total homocysteine (tHcy) in healthy volunteers.

  • Study Design: A 24-week, randomized, placebo-controlled, double-blind intervention.

  • Participants: 167 healthy volunteers were randomly assigned to one of three groups.

  • Intervention:

    • Group 1: Daily supplement of 100 µg folic acid.

    • Group 2: Daily supplement of 113 µg L-5-methyltetrahydrofolate (L-MTHF).

    • Group 3: Placebo.

  • Data Collection: Blood samples were collected at baseline, 8, 16, and 24 weeks.

  • Biochemical Analysis: Samples were analyzed for tHcy, plasma folate, and red blood cell folate (RCF) concentrations.

Protocol 2: Randomized, Double-Blind, Active-Controlled, Multicenter Study
  • Objective: To investigate the effects of adding this compound to an oral contraceptive on folate levels in healthy women.

  • Study Design: A 24-week, randomized, double-blind, multicenter study.

  • Participants: Healthy women aged 18-40 years seeking contraception.

  • Intervention:

    • Group 1: Ethinylestradiol (EE) 20 mcg/drospirenone (drsp) 3 mg combined with this compound 0.451 mg for 24 days, followed by 4 days of this compound alone.

    • Group 2: EE/drsp for 24 days followed by 4 days of placebo.

  • Primary Efficacy Variables: Red blood cell (RBC) and plasma folate levels at 24 weeks.

Mandatory Visualization

Signaling Pathways

cluster_folic_acid Folic Acid Metabolism cluster_levomefolate This compound (Directly Bioavailable) substance substance enzyme enzyme product product homocysteine_cycle homocysteine_cycle detrimental_effect detrimental_effect Folic Acid Folic Acid DHFR1 DHFR Folic Acid->DHFR1 Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR2 DHFR Dihydrofolate (DHF)->DHFR2 Tetrahydrofolate (THF) Tetrahydrofolate (THF) SHMT SHMT Tetrahydrofolate (THF)->SHMT 5,10-Methylene-THF 5,10-Methylene-THF MTHFR MTHFR 5,10-Methylene-THF->MTHFR DHFR1->Dihydrofolate (DHF) DHFR2->Tetrahydrofolate (THF) SHMT->5,10-Methylene-THF L-5-Methyl-THF L-5-Methyl-THF MTHFR->L-5-Methyl-THF This compound This compound This compound->L-5-Methyl-THF Homocysteine Homocysteine Methionine Synthase Methionine Synthase Homocysteine->Methionine Synthase High Homocysteine High Homocysteine Homocysteine->High Homocysteine Accumulation Methionine Methionine Methionine Synthase->Methionine Vitamin B12 Vitamin B12 Vitamin B12->Methionine Synthase

Caption: Metabolic pathways of Folic Acid and this compound in the homocysteine cycle.

Experimental Workflow

arrow arrow A Participant Screening (Inclusion/Exclusion Criteria) B Baseline Assessment (Blood Sample Collection) A->B C Randomization B->C D1 Intervention Group 1: This compound C->D1 D2 Intervention Group 2: Folic Acid C->D2 D3 Control Group: Placebo C->D3 E Follow-up Assessments (e.g., 8, 16, 24 weeks) D1->E D2->E D3->E F Final Assessment (Blood Sample Collection) E->F G Biochemical Analysis (Homocysteine, Folate Levels) F->G H Statistical Analysis and Comparison G->H

Caption: Generalized workflow for a randomized controlled trial comparing interventions.

Discussion

The provided data indicate that both this compound and folic acid are effective in improving folate status and reducing homocysteine levels. However, this compound, as the active form of folate, offers a potential advantage by bypassing the enzymatic conversion steps required by folic acid. This is particularly relevant for individuals with MTHFR (methylenetetrahydrofolate reductase) gene polymorphisms, which can impair the conversion of folic acid to its active form.

The direct bioavailability of this compound ensures that the active form of folate is readily available for metabolic processes, including the remethylation of homocysteine to methionine. Furthermore, supplementation with this compound avoids the potential for unmetabolized folic acid to accumulate in the circulation. Another noted advantage is that this compound is less likely to mask the symptoms of vitamin B12 deficiency, a concern associated with high intakes of folic acid.

References

A Comparative Guide to the Efficacy of Levomefolate Calcium in Folate Deficiency Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levomefolate calcium's performance against its primary alternative, folic acid, in preclinical models of folate deficiency. The information presented is supported by experimental data from various studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying biochemical pathways.

Executive Summary

Folate is an essential B vitamin crucial for numerous metabolic processes, including DNA synthesis and repair, and methylation reactions. Folate deficiency can lead to serious health issues, such as megaloblastic anemia and neural tube defects. While folic acid has traditionally been the standard for supplementation, this compound, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), offers a distinct advantage. L-5-MTHF is the primary biologically active form of folate in the body. Supplementation with this compound bypasses the need for enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR), an enzyme that can be less efficient in individuals with common genetic polymorphisms.[1] This direct availability of the active form suggests a potential for greater and more consistent efficacy, particularly in models of folate deficiency.

Comparative Efficacy in Folate Deficiency Models

Experimental studies in animal models, primarily rats, have been instrumental in elucidating the differences in bioavailability and efficacy between this compound and folic acid. These studies consistently demonstrate that this compound is at least as effective, and in many cases more so, than folic acid in restoring folate status.

Data Presentation: Pharmacokinetic and Biomarker Comparisons

The following tables summarize quantitative data from studies comparing this compound (or other L-5-MTHF salts) and folic acid in rodent models.

Table 1: Comparative Pharmacokinetics of a Single Oral Dose in Rats

ParameterThis compound/L-5-MTHFFolic AcidKey Findings
Bioavailability Higher; directly absorbed as the active form.Lower; requires enzymatic reduction by dihydrofolate reductase (DHFR), which can be a limiting step.L-5-MTHF is more efficiently absorbed and utilized by the body.
Peak Plasma Concentration (Cmax) Significantly higher (up to 3.1-fold greater than folic acid).[2]Lower.Demonstrates more rapid and efficient absorption of L-5-MTHF.
Time to Peak (Tmax) Generally faster.Slower.L-5-MTHF reaches its maximum concentration in the blood more quickly.
Area Under the Curve (AUC) Substantially higher (up to 9.7-fold greater than folic acid).[2]Lower.Indicates a greater total absorption of L-5-MTHF over time.

Table 2: Impact on Biomarkers in Folate-Deficient Rat Models

BiomarkerEffect of this compound/L-5-MTHFEffect of Folic AcidKey Findings
Plasma Homocysteine Significant reduction.Reduction, but may be less pronounced in some models.Both forms can lower homocysteine, a key indicator of folate status, though L-5-MTHF can show a more significant effect.[3]
Liver Folate Concentration Effective restoration of liver folate stores.Restores liver folate, but may be less efficient.Demonstrates the ability of both forms to replenish tissue folate, with potential advantages for L-5-MTHF.
Brain Folate Concentration Effectively crosses the blood-brain barrier to restore brain folate levels.Can restore brain folate, but the conversion to the active form is necessary.Crucial for neurological health, where direct administration of the active form may be beneficial.
Hematological Parameters (e.g., Red Blood Cell Count, Hemoglobin) Can normalize hematological parameters in folate-deficiency induced anemia.Also effective in reversing megaloblastic anemia.Both forms are capable of addressing the hematological consequences of folate deficiency.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of this compound and folic acid.

Protocol 1: Induction of Folate Deficiency in a Rat Model

This protocol outlines a common method for inducing folate deficiency in rats to study the efficacy of folate supplementation.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male or female, depending on the study's focus).

  • Age: Weanling (approx. 21 days old) to young adult.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to water.

2. Diet Composition:

  • Control Diet: A purified, amino acid-defined diet with a normal level of folic acid (e.g., 2 mg folic acid/kg of diet).

  • Folate-Deficient Diet: An identical purified diet but with 0 mg folic acid/kg.

  • Antibiotic Supplementation: To inhibit folate synthesis by gut bacteria, the diet is often supplemented with a non-absorbable antibiotic, such as 1% succinylsulfathiazole.

3. Experimental Procedure:

  • Acclimatization: Animals are acclimatized for one week on the control diet.

  • Deficiency Induction: Rats are fed the folate-deficient diet for a period of 4 to 10 weeks. The duration is determined by the time required to observe significant reductions in plasma and tissue folate levels and an elevation in plasma homocysteine.

  • Monitoring: Body weight and food intake are monitored regularly.

4. Validation of Deficiency:

  • Blood samples are collected at baseline and at regular intervals to measure plasma folate and homocysteine levels.

  • A significant decrease in plasma folate and a significant increase in homocysteine confirm the state of folate deficiency.

Protocol 2: Comparative Efficacy Study

Following the induction of folate deficiency, this protocol is used to compare the efficacy of this compound and folic acid.

1. Treatment Groups:

  • Group 1 (Deficient Control): Continues on the folate-deficient diet.

  • Group 2 (Folic Acid Supplementation): Folate-deficient diet supplemented with a specified dose of folic acid.

  • Group 3 (this compound Supplementation): Folate-deficient diet supplemented with an equimolar dose of this compound.

2. Administration:

  • The folate supplements are typically administered orally, either mixed into the diet or via oral gavage.

3. Duration of Treatment:

  • The treatment period can range from a few days to several weeks, depending on the endpoints being measured.

4. Sample Collection and Analysis:

  • Blood Sampling: Blood is collected at specified time points to measure plasma folate, red blood cell folate, and plasma homocysteine.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and tissues such as the liver and brain are collected to determine tissue folate concentrations.

  • Hematological Analysis: Whole blood is analyzed for red blood cell count, hemoglobin, hematocrit, and mean corpuscular volume to assess for megaloblastic anemia.

5. Analytical Methods:

  • Folate Analysis: Folate concentrations in plasma, red blood cells, and tissue homogenates are typically measured by microbiological assay or, more specifically for different folate forms, by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).

  • Homocysteine Analysis: Total plasma homocysteine is measured using HPLC with fluorescence detection or by immunoassay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biochemical processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Phase1 Phase 1: Folate Deficiency Induction cluster_Phase2 Phase 2: Comparative Treatment cluster_Phase3 Phase 3: Outcome Assessment A Animal Acclimatization (Control Diet) B Folate-Deficient Diet Feeding (4-10 weeks) A->B C Validation of Deficiency (Plasma Folate & Homocysteine) B->C D Group 1: Deficient Control C->D E Group 2: Folic Acid Supplementation C->E F Group 3: this compound Supplementation C->F G Blood Collection (Plasma/RBC Folate, Homocysteine) D->G E->G F->G H Tissue Harvesting (Liver, Brain Folate) G->H I Hematological Analysis H->I J Data Analysis & Comparison I->J

References

A Comparative Analysis of Levomefolate Calcium Uptake and Metabolism in Caco-2 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the uptake and metabolism of levomefolate calcium, the biologically active form of folate, in two distinct human cell lines: Caco-2, a model for intestinal absorption, and MCF-7, a breast cancer cell line. The data presented is compiled from various studies and aims to offer insights into the cellular processing of this essential nutrient.

Executive Summary

This compound, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary form of folate found in circulation and is readily available for cellular uptake.[1] Unlike synthetic folic acid, it does not require enzymatic reduction to become metabolically active.[1] Understanding its transport and metabolism in different cell types is crucial for applications in nutrition and pharmacology. This guide focuses on a comparative analysis of these processes in Caco-2 and MCF-7 cells, highlighting differences in uptake efficiency and metabolic fate.

Quantitative Data on Uptake and Metabolism

The following tables summarize quantitative data on the uptake and intracellular metabolism of L-5-methyltetrahydrofolate in Caco-2 and MCF-7 cells. It is important to note that the data are derived from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: Apparent Permeability of L-5-Methyltetrahydrofolate in Caco-2 Cells

CompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Cell LineReference
L-5-Methyltetrahydrofolate1.4Caco-2[2]
Folic Acid1.7Caco-2[2]

*Papp values were determined after a 2-hour incubation period.[2]

Table 2: Intracellular Folate Metabolite Concentrations in MCF-7 Cells after Exposure to 5-Methyltetrahydrofolate

Intracellular FolateConcentration (pmol/mg protein)Cell LineReference
10-formyl-H4PteGlu88 ± 5MCF-7
H4PteGlu54 ± 20MCF-7
5-methyl-H4PteGlu87 ± 10MCF-7

*MCF-7 cells were exposed to 5-methyl-H4PteGlu for 24 hours. In the absence of vitamin B12, the metabolism of 5-methyl-H4PteGlu to other intracellular folates is markedly dependent on this vitamin.

Experimental Protocols

Caco-2 Cell Culture and Transport Assay

This protocol outlines the general procedure for assessing the transport of L-5-methyltetrahydrofolate across a Caco-2 cell monolayer, a widely accepted in vitro model for intestinal absorption.

a. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, glutamine, sodium bicarbonate, penicillin, and streptomycin.

  • Cells are seeded on semi-permeable inserts in a two-compartment model and allowed to differentiate for approximately 21 days to form a confluent monolayer.

b. Transport Experiment:

  • The integrity of the Caco-2 cell monolayer is confirmed before the experiment.

  • The transport study is initiated by adding a solution containing radiolabeled L-5-methyltetrahydrofolate (e.g., [14C]-5-CH3-H4folate) to the apical (upper) chamber.

  • Samples are collected from the basolateral (lower) chamber at specific time intervals (e.g., over 2 hours).

  • The concentration of the transported compound is quantified using liquid scintillation counting.

c. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

MCF-7 Cell Culture and Metabolism Analysis

This protocol describes a general method for studying the intracellular metabolism of L-5-methyltetrahydrofolate in MCF-7 breast cancer cells.

a. Cell Culture:

  • MCF-7 cells are maintained in a suitable culture medium.

  • For metabolism studies, cells are typically incubated with L-5-methyltetrahydrofolate for a defined period (e.g., 24 hours).

b. Metabolite Extraction:

  • After incubation, the cells are harvested and washed.

  • Intracellular folates are extracted using a suitable extraction buffer.

c. Metabolite Analysis:

  • The different folate metabolites are separated and quantified using techniques such as high-performance liquid chromatography (HPLC).

  • The protein content of the cell lysate is determined to normalize the metabolite concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_caco2 Caco-2 Transport Assay cluster_mcf7 MCF-7 Metabolism Assay C1 Seed Caco-2 cells on permeable inserts C2 Differentiate for 21 days C1->C2 C3 Add L-5-MTHF to apical side C2->C3 C4 Sample from basolateral side C3->C4 C5 Quantify transport (Papp) C4->C5 M1 Culture MCF-7 cells M2 Incubate with L-5-MTHF M1->M2 M3 Extract intracellular folates M2->M3 M4 Analyze metabolites by HPLC M3->M4

Caption: Experimental workflows for assessing L-5-MTHF uptake in Caco-2 and metabolism in MCF-7 cells.

Metabolic Pathway of this compound

metabolic_pathway L5MTHF Levomefolate (L-5-MTHF) Met_Synthase Methionine Synthase (Vitamin B12 dependent) L5MTHF->Met_Synthase THF Tetrahydrofolate (THF) One_Carbon_Pool One-Carbon Metabolism (Purine & Pyrimidine Synthesis) THF->One_Carbon_Pool Met_Synthase->THF Methionine Methionine Met_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Met_Synthase SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Simplified metabolic pathway of levomefolate (L-5-MTHF) in one-carbon metabolism.

References

Efficacy comparison of levomefolate calcium with other folate derivatives in rescuing methotrexate toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of levomefolate calcium and other folate derivatives, particularly folic acid and folinic acid, in rescuing methotrexate (MTX) toxicity. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.

Introduction to Methotrexate Toxicity and Rescue

High-dose methotrexate (HDMTX) is a cornerstone of treatment for various cancers. Its therapeutic action relies on the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, leading to cell death. However, this inhibition also affects healthy, rapidly dividing cells, causing significant toxicity. To mitigate these adverse effects, a "rescue" strategy is employed using folate derivatives. This guide focuses on the comparative efficacy of different folate derivatives in this critical supportive care role.

Mechanism of Action: The Critical Difference

The primary distinction between folate derivatives lies in their metabolic pathway and their ability to bypass the MTX-induced enzymatic block.

This compound (L-5-Methyltetrahydrofolate): As the biologically active form of folate, this compound can directly enter the folate cycle downstream of the DHFR enzyme. This allows for the immediate replenishment of the folate pool necessary for DNA and RNA synthesis, effectively rescuing cells from MTX-induced apoptosis.

Folinic Acid (Leucovorin): Folinic acid is a 5-formyl derivative of tetrahydrofolate. It is converted to 5,10-methylenetetrahydrofolate and then to 5-methyltetrahydrofolate (5-MTHF), the active form, without the need for DHFR.[1] The commercially available leucovorin is often a racemic mixture of the d- and l-isomers. The l-isomer (levofolinate) is the biologically active form.[2]

Folic Acid: Folic acid is a synthetic oxidized form of folate that requires reduction by DHFR to become metabolically active. In the presence of methotrexate, this conversion is blocked, rendering folic acid largely ineffective for rescuing cells from high-dose MTX toxicity.

cluster_0 Folate Metabolism & MTX Inhibition cluster_1 Rescue Pathways Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5-Methyl-THF\n(Levomefolate) 5-Methyl-THF (Levomefolate) 5,10-Methylene-THF->5-Methyl-THF\n(Levomefolate) DNA/RNA Synthesis DNA/RNA Synthesis 5,10-Methylene-THF->DNA/RNA Synthesis 5-Methyl-THF\n(Levomefolate)->Tetrahydrofolate (THF) Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Folinic Acid\n(Leucovorin) Folinic Acid (Leucovorin) Folinic Acid\n(Leucovorin)->5,10-Methylene-THF Bypasses DHFR block This compound This compound This compound->5-Methyl-THF\n(Levomefolate) Directly replenishes active folate

Folate Metabolism and MTX Rescue Pathways

Efficacy Comparison: Preclinical Data

Direct clinical trials comparing this compound with folic acid for high-dose methotrexate rescue are lacking. However, in vitro studies provide valuable insights into their differential efficacy.

A key study on human trophoblast cells demonstrated that 5-methyltetrahydrofolate (MTHF, the active form of this compound) and folinic acid significantly rescued cells from methotrexate-induced toxicity, whereas folic acid had no rescuing effect.[1][3]

Folate DerivativeCell Viability (% of control)Apoptosis Rate (% of MTX-treated)
Methotrexate (MTX) only ~50%100%
MTX + Folic Acid ~50%~100%
MTX + 5-MTHF >80%<50%
MTX + Folinic Acid >80%<50%
Table 1: In Vitro Efficacy of Folate Derivatives in Rescuing Methotrexate Toxicity in Human Trophoblast Cells (Data synthesized from[1])

Another study on lymphoblast cell lines found that at high methotrexate concentrations, 5-formyl-THF (folinic acid) was more effective in rescuing cells than 5-methyl-THF. However, at less inhibitory MTX concentrations, both showed equal rescue potential.

This compound vs. Racemic Folinic Acid

Folinic acid is commercially available as a racemic mixture (d,l-folinic acid) and as the pure l-isomer (levofolinate). The l-isomer is the biologically active form. Studies in children receiving high-dose methotrexate have shown that the administration of the pure l-isomer (levofolinate) results in comparable active folate levels and clinical tolerance to the racemic mixture, while avoiding the accumulation of the inactive d-isomer.

Parameterd,l-Folinic Acid Rescuel-Folinic Acid Rescue
Dose 12 mg/m²6 mg/m²
Mean Active Folate (l-FA + 5-MTHF) after 2 intakes 92 nM100 nM
Mean Active Folate (l-FA + 5-MTHF) after 6 intakes 186 nM184 nM
MTX Terminal Half-life 13.9 hours13.9 hours
Incidence of Toxic Cycles No significant differenceNo significant difference
Table 2: Comparison of Racemic (d,l) and Pure l-Isomer of Folinic Acid in High-Dose MTX Rescue in Children (Data from)

Experimental Protocols

For researchers aiming to conduct comparative studies, the following experimental designs are suggested.

In Vitro Cell Viability Assay

start Seed cells in 96-well plates treat_mtx Treat with varying concentrations of MTX start->treat_mtx add_rescue Add Folate Derivatives: - this compound - Folic Acid - Folinic Acid treat_mtx->add_rescue incubate Incubate for 48-72 hours add_rescue->incubate mtt_assay Perform MTT or similar viability assay incubate->mtt_assay read_absorbance Read absorbance at specified wavelength mtt_assay->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze

Workflow for In Vitro Cell Viability Assay

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., cancer cell line sensitive to methotrexate) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Methotrexate Treatment: Treat cells with a range of methotrexate concentrations to determine the IC50 value.

  • Rescue Agent Addition: In parallel experiments, co-administer or sequentially add different folate derivatives (this compound, folic acid, folinic acid) at various concentrations to the methotrexate-treated cells.

  • Incubation: Incubate the plates for a period that allows for methotrexate to induce cytotoxicity (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated controls.

In Vivo Animal Model of MTX Toxicity

start Acclimatize mice and divide into groups induce_toxicity Administer high-dose Methotrexate (i.p.) start->induce_toxicity administer_rescue Administer rescue agents at specified time points: - Saline (Control) - this compound - Folic Acid - Folinic Acid induce_toxicity->administer_rescue monitor Monitor for clinical signs of toxicity (weight loss, lethargy, etc.) administer_rescue->monitor collect_samples Collect blood and tissue samples at endpoints monitor->collect_samples analyze_blood Analyze blood for hematological and biochemical parameters collect_samples->analyze_blood histopathology Perform histopathological examination of organs (e.g., intestine, bone marrow) collect_samples->histopathology end Compare toxicity scores and survival rates analyze_blood->end histopathology->end

Workflow for In Vivo MTX Toxicity and Rescue Study

Protocol:

  • Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice.

  • Methotrexate Administration: Administer a high dose of methotrexate intraperitoneally (i.p.) to induce toxicity. Dosing will need to be optimized for the specific strain and age of the animals.

  • Rescue Protocol: Administer the different folate derivatives (this compound, folic acid, folinic acid) or a saline control at clinically relevant time points after methotrexate administration.

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, diarrhea, and changes in activity.

  • Hematological and Biochemical Analysis: Collect blood samples at various time points to analyze complete blood counts and serum chemistry panels for markers of myelosuppression, and liver and kidney toxicity.

  • Histopathology: At the end of the study, euthanize the animals and collect tissues (e.g., small intestine, bone marrow, liver, kidney) for histopathological examination to assess cellular damage.

  • Data Analysis: Compare the severity of toxicity and survival rates between the different treatment groups.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a more effective and mechanistically sound option for rescuing high-dose methotrexate toxicity compared to folic acid. Folic acid is inappropriate for this indication due to its reliance on the DHFR enzyme, which is inhibited by methotrexate. This compound, being the active form of folate, directly replenishes the depleted folate pool.

While in vitro data and mechanistic understanding are robust, there is a clear need for well-designed clinical trials directly comparing the efficacy and safety of this compound with folinic acid in the high-dose methotrexate rescue setting. Such studies would provide definitive evidence to guide clinical practice and optimize supportive care for patients undergoing this intensive chemotherapy regimen. Researchers are encouraged to utilize the outlined experimental protocols to further investigate the comparative efficacy of these critical rescue agents.

References

Safety Operating Guide

Proper Disposal of Levomefolate Calcium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Levomefolate Calcium is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to regulatory standards and best practices in chemical handling.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile gloves.[1]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a respirator should be used. Ensure adequate ventilation in the handling area.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The primary directive is to treat it as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Uncontaminated Material: Pure, unused this compound should be kept in its original or a clearly labeled, sealed container.

    • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, paper towels, and other lab consumables, are to be considered contaminated waste. These materials must be segregated from general laboratory waste.

    • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

  • Packaging and Labeling:

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Properly label all waste containers with "this compound Waste" and include any relevant hazard symbols.

  • Storage:

    • Store waste containers in a well-ventilated, designated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

    • The storage area should be secure, and containers should be kept tightly closed.

  • Disposal:

    • The standard and required method for disposal is through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors.

    • Do not dispose of this compound down the drain or in regular trash. The EPA has specific regulations, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.

  • Documentation:

    • Maintain a detailed log of the chemical waste generated. This should include the chemical name, quantity, and the date it was prepared for disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate all personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wear full PPE, including respiratory protection if dust is present.

  • Absorb liquid spills with an inert material such as diatomite or universal binders. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Place all contaminated materials and cleanup residues into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the spill area and any affected equipment.

Quantitative Data on Disposal

Specific quantitative thresholds for the disposal of this compound are not universally defined and are subject to the discretion of local, state, and federal regulations. The guiding principle is that any amount of unused pure chemical or contaminated material should be treated as hazardous waste. For specific guidance on reportable quantities or concentration limits, consultation with your institution's EHS department is mandatory.

Data PointValue/GuidelineSource
Regulatory FrameworkAdherence to local, state, and federal regulations is required.
Disposal MethodVia a licensed hazardous waste disposal service.
Sewering/Trash DisposalProhibited for hazardous pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste Type start->identify pure Pure/Unused Chemical identify->pure Uncontaminated contaminated Contaminated Materials (Gloves, Glassware, etc.) identify->contaminated Solid Contact solution Aqueous/Solvent Solution identify->solution Liquid segregate Segregate from General Waste pure->segregate contaminated->segregate solution->segregate package Package in Sealed, Labeled Container segregate->package store Store in Designated Waste Area package->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Disposal by Licensed Hazardous Waste Vendor contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Levomefolate Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Levomefolate Calcium, including personal protective equipment (PPE), operational plans for handling and storage, and disposal procedures.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

The associated GHS pictogram is the GHS07 exclamation mark, and the signal word is "Warning".

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.
Hand Protection Chemical-resistant gloves.Nitrile gloves are suitable for incidental contact. Change gloves frequently and immediately after contact with the substance.
Body Protection Laboratory coat.A full-length lab coat, worn closed with sleeves rolled down, is required.
Respiratory Protection Not typically required with adequate ventilation.Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.
Occupational Exposure Limits

As of the latest safety data sheets, no official occupational exposure limit values have been established for this compound. It is crucial to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Handling and Storage Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize the inhalation of dust. Ensure that a safety shower and eye wash station are readily accessible.

  • Handling Practices: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where chemicals are handled.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container. Protect from light and moisture. For long-term stability, solid this compound should be stored at -20°C.

Spill and Emergency Procedures
  • Spill Cleanup: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb spills with an inert material (e.g., diatomite, universal binders) and place it in a suitable container for disposal. Avoid generating dust.

  • First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • First Aid - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.

  • First Aid - Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

  • First Aid - Ingestion: Rinse mouth with water. Do not induce vomiting.

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Unused Product: Keep in its original or a clearly labeled, sealed container.

    • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be considered contaminated waste and segregated from general laboratory waste.

    • Solutions: Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container.

  • Waste Collection and Storage:

    • Packaging: Ensure all waste containers are securely sealed and properly labeled with the chemical name ("this compound Waste") and any relevant hazard symbols.

    • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal preparation.

  • Final Disposal:

    • Licensed Waste Disposal Service: Chemical waste such as this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and established procedures.

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal a Don Appropriate PPE b Work in Ventilated Area (Fume Hood) a->b c Weighing and Transfer b->c d Solution Preparation c->d e Experimental Use d->e f Clean Work Area e->f j Segregate Waste (Solid & Liquid) e->j g Decontaminate Equipment f->g h Remove PPE g->h i Wash Hands Thoroughly h->i h->j k Label Waste Containers j->k l Store Waste in Designated Area k->l m Arrange for Licensed Disposal l->m

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate Calcium
Reactant of Route 2
Levomefolate Calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.